N-(Isobutoxymethyl)acrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropoxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)9-6-11-5-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMTGOHHMRJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044848 | |
| Record name | N-(Isobutoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16669-59-3 | |
| Record name | N-[(2-Methylpropoxy)methyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Isobutoxymethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(Isobutoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-methylpropoxy)methyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(ISOBUTOXYMETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6C59HDPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile mono-functional acrylamide (B121943) monomer that has garnered significant interest in polymer chemistry. Its unique structure, featuring a vinyl group for polymerization and a reactive isobutoxymethyl group, allows for the formation of functional polymers with a wide range of applications, particularly in the development of self-crosslinking materials and responsive systems. This guide provides an in-depth overview of the basic properties, synthesis, polymerization, and crosslinking mechanisms of IBMA, tailored for professionals in research and development.
Core Properties of this compound
This compound is a colorless to pale yellow, viscous liquid under standard conditions. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 16669-59-3 | [1][2] |
| Appearance | Liquid | [1] |
| Density | ~0.97 g/mL at 25 °C | [3] |
| Boiling Point | 108 °C | [3] |
| Refractive Index | n20/D 1.461 | [3] |
| Solubility | Water-miscible | [4] |
Synthesis and Polymerization
The synthesis of N-(alkoxymethyl)acrylamides, including IBMA, generally involves a two-step process. The first step is the formation of N-(hydroxymethyl)acrylamide through the reaction of acrylamide with formaldehyde (B43269). This is followed by the etherification of the hydroxyl group with the corresponding alcohol, in this case, isobutanol, typically under acidic conditions.
Experimental Protocols
1. Synthesis of N-(hydroxymethyl)acrylamide (Illustrative Protocol)
This protocol is based on the synthesis of the precursor N-(hydroxymethyl)acrylamide and can be adapted for subsequent etherification.
-
Materials: Acrylamide, formaldehyde (37% aqueous solution), sodium hydroxide (B78521), sulfuric acid, methoxyphenol (polymerization inhibitor).
-
Procedure:
-
Dissolve acrylamide crystals in water at 40-45 °C in the presence of methoxyphenol as a polymerization inhibitor.[5]
-
Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide while stirring.[5]
-
Slowly add a 37% aqueous formaldehyde solution, maintaining the temperature between 15-25 °C.[5]
-
Allow the reaction to proceed for approximately 2 hours, maintaining a pH of 9.5-10.[5]
-
After the reaction is complete, adjust the pH to be slightly acidic with sulfuric acid to yield an aqueous solution of N-(hydroxymethyl)acrylamide.[5]
-
2. Homopolymerization of this compound via Nitroxide-Mediated Polymerization (NMP)
This protocol details a controlled radical polymerization method to synthesize well-defined poly(IBMA).
-
Materials: this compound (IBMA) monomer, N-hydroxysuccinimide-functionalized BlocBuilder initiator (NHS-BlocBuilder), N,N-dimethylformamide (DMF, anhydrous), methanol, nitrogen gas.
-
Experimental Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature controller, and a nitrogen inlet/outlet.
-
Procedure:
-
Charge the reaction flask with IBMA monomer, NHS-BlocBuilder initiator, and DMF.[1]
-
Seal the flask and purge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 115 °C) under a continuous nitrogen atmosphere.[1]
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion via ¹H NMR spectroscopy.
-
Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture to room temperature.[1]
-
Precipitate the polymer by adding the reaction solution dropwise into a non-solvent such as methanol.[1]
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[1]
-
Polymerization Kinetics and Characteristics
The homopolymerization of IBMA via NMP exhibits characteristics of a controlled/"living" polymerization. This is evidenced by a linear increase in the number-average molecular weight (Mₙ) with monomer conversion, while maintaining relatively low dispersity values (Đ < 1.5).[1][6]
| Polymerization Parameter | Observation | Reference(s) |
| Mₙ vs. Conversion | Linear increase | [1][6] |
| Dispersity (Đ) | Typically < 1.5 | [1][6] |
Self-Crosslinking Mechanism and Applications
A key feature of polymers incorporating IBMA is their ability to undergo self-crosslinking under appropriate conditions, typically with the application of heat and an acid catalyst. This property is highly valuable in the coatings industry for producing durable, solvent-resistant films.
The crosslinking reaction proceeds through the acid-catalyzed cleavage of the isobutoxymethyl ether bond, leading to the formation of a highly reactive N-methylolacrylamide intermediate or a corresponding carbocation. This intermediate can then react with hydroxyl groups present on adjacent polymer chains, forming stable ether linkages and creating a crosslinked network.[7] The release of isobutanol is a byproduct of this reaction.
This self-crosslinking capability makes IBMA an attractive monomer for the formulation of high-performance coatings, adhesives, and binders. The resulting crosslinked polymers exhibit enhanced mechanical properties, thermal stability, and chemical resistance.[8]
Performance in Coatings
Polymers containing N-(alkoxymethyl)acrylamide moieties, such as the closely related N-(n-butoxymethyl)acrylamide, have demonstrated excellent performance in coating applications. For instance, a modified poly(vinyl alcohol) film containing 1.0 mol% of N-(n-butoxymethyl)acrylamide units exhibited high resistance to boiling water, with a low sol fraction and a controlled swelling degree, indicating efficient crosslinking.[7]
| Coating Performance Metric | Value | Reference(s) |
| Sol Fraction | 0.8% | [7] |
| Swelling Degree (wt/wt) | 2.4 | [7] |
Visualizing Reaction Mechanisms and Workflows
Synthesis Pathway of N-(alkoxymethyl)acrylamide
Caption: General synthesis route for this compound.
Experimental Workflow for NMP of IBMA
Caption: Workflow for the nitroxide-mediated polymerization of IBMA.
Acid-Catalyzed Crosslinking Mechanism
Caption: Simplified mechanism of acid-catalyzed crosslinking.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. 16669-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-(异丁氧基甲基)丙烯酰胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tmoritani.com [tmoritani.com]
- 8. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Isobutoxymethyl)acrylamide (IBMA), a functional monomer increasingly utilized in polymer chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and applications, with a focus on its role as a cross-linking agent. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in their understanding and application of this compound.
Chemical Identity and Properties
This compound is a substituted acrylamide (B121943) monomer characterized by the presence of an isobutoxymethyl group attached to the nitrogen atom. This feature imparts unique properties, including the ability to undergo self-crosslinking reactions, making it a valuable component in the synthesis of functional polymers for coatings, adhesives, and other applications.[1][2]
Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:
-
N-IBMA (isobutoxy methacrylamide)[3]
-
Isobutoxymethylacrylamide[3]
-
N-[(Isobutyloxy)methyl]acrylamide[3]
-
2-Propenamide, N-[(2-methylpropoxy)methyl]-[2]
-
N-(2-methylpropoxymethyl)prop-2-enamide[2]
-
Synocure 3165[2]
-
NIBMA[4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₂ | [3][4] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| Density | 0.97 g/mL at 25 °C | [3][4] |
| Boiling Point | 108 °C | [3][4] |
| Refractive Index (n20/D) | 1.461 | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup |
Synthesis and Experimental Protocols
Representative Synthesis of N-(alkoxymethyl)acrylamide
This protocol is based on the general reaction of acrylamide with formaldehyde (B43269) and an alcohol.
Materials:
-
Acrylamide
-
Formaldehyde (37% aqueous solution)
-
Isobutanol
-
Polymerization inhibitor (e.g., p-methoxyphenol)
-
Base catalyst (e.g., sodium hydroxide)
-
Acid for neutralization (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane)
Experimental Protocol:
-
N-methylolation: In a reaction vessel equipped with a stirrer and temperature control, dissolve acrylamide in water in the presence of a polymerization inhibitor at 40-45 °C.
-
Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide (B78521) to achieve a pH of 9.5-10.
-
Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed for approximately 2 hours.
-
Etherification: To the N-hydroxymethylacrylamide solution, add isobutanol.
-
The reaction is typically carried out under acidic conditions and may require heating to facilitate the etherification process.
-
Work-up: After the reaction is complete, neutralize the mixture. The product can be extracted using a suitable organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved through distillation under reduced pressure.
Polymerization of this compound
This compound can be polymerized via free-radical polymerization techniques. The following is a general protocol for its homopolymerization.
Materials:
-
This compound (IBMA) monomer
-
Initiator (e.g., Ammonium persulfate (APS) or a redox initiator system like APS/TEMED)
-
Solvent (e.g., water, or an organic solvent in which the polymer is soluble)
-
Inert gas (e.g., Nitrogen or Argon)
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve the desired amount of IBMA monomer in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiator Addition: Prepare a fresh solution of the initiator in the same solvent. Add the initiator solution to the monomer solution. If using a redox system, add the components sequentially.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C for thermal initiators, or room temperature for redox systems). The solution will become more viscous as polymerization proceeds.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Cross-Linking Mechanism and Applications
The isobutoxymethyl group of IBMA is the key to its functionality as a cross-linking agent. Under thermal and/or acidic conditions, this group can react with nucleophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) present on other polymer chains or substrates. This reaction results in the formation of a stable, cross-linked network, enhancing the mechanical properties, thermal stability, and solvent resistance of the material.
Applications:
-
Coatings and Paints: IBMA is used as a self-crosslinking monomer in the formulation of solvent-borne and waterborne coatings to improve hardness, durability, and chemical resistance.[2]
-
Adhesives: The cross-linking ability of IBMA contributes to stronger and more durable adhesive formulations.
-
Textiles: It can be used in textile finishing to impart desirable properties such as wrinkle resistance.
-
Bioconjugation: Recent research has explored the use of IBMA in creating polymer-protein conjugates, demonstrating its potential in biomedical applications.
Mandatory Visualizations
Signaling Pathway: Acrylamide-Induced Oxidative Stress
Acrylamide and its derivatives are known to induce cellular toxicity, in part, through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The following diagram illustrates a simplified pathway of acrylamide-induced oxidative stress.
Caption: Acrylamide-induced oxidative stress pathway.
Experimental Workflow: Polymerization of this compound
The following diagram outlines the key steps in a typical laboratory-scale polymerization of this compound.
Caption: Experimental workflow for IBMA polymerization.
References
IBMA monomer chemical structure and formula
An In-depth Technical Guide to IBMA Monomers: Isobutyl Methacrylate (B99206) and Isobornyl Methacrylate
This guide provides a comprehensive technical overview of two distinct monomers commonly referred to by the acronym IBMA: Isobutyl Methacrylate and Isobornyl Methacrylate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on their chemical structures, properties, synthesis, and applications, with a focus on the biomedical field.
Introduction
The acronym IBMA is frequently used in scientific literature and commercial contexts to refer to two different methacrylate esters: Isobutyl Methacrylate and Isobornyl Methacrylate. Both are valuable monomers in polymer chemistry, but their distinct chemical structures impart unique properties to the resulting polymers, leading to different applications. This guide will address both monomers separately to provide clarity and detailed technical information for researchers.
Isobutyl Methacrylate
Chemical Formula: C₈H₁₄O₂[1]
Synonyms: Isobutyl 2-methylprop-2-enoate, Methacrylic acid isobutyl ester[1]
Isobutyl Methacrylate is a functional monomer valued for its ability to impart flexibility, durability, and weather resistance to polymers.[1] It is a colorless, flammable liquid and is an ester of methacrylic acid and isobutanol.[1]
Chemical Structure
The chemical structure of Isobutyl Methacrylate features a methacrylate group attached to an isobutyl group.
Caption: Chemical structure of Isobutyl Methacrylate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Isobutyl Methacrylate.
| Property | Value | Reference |
| Molecular Weight | 142.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 155 °C | [2][4] |
| Melting Point | -61 °C | [4] |
| Density | 0.886 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.420 | [2] |
| Flash Point | 120 °F | [4] |
| Solubility in Water | Slightly soluble | [5] |
Synthesis
Experimental Protocol: Esterification of Methacrylic Acid with Isobutanol
The industrial production of Isobutyl Methacrylate is typically achieved through the direct esterification of methacrylic acid with isobutanol.
-
Reactants: Methacrylic acid and isobutanol are the primary reactants.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is commonly used.
-
Inhibitor: A polymerization inhibitor, like hydroquinone (B1673460) or its monomethyl ether (MEHQ), is added to prevent the premature polymerization of the monomer.
-
Process: The reaction is generally carried out in a batch reactor equipped with a distillation column. The reactants and catalyst are heated, and the water formed during the esterification is continuously removed as an azeotrope with isobutanol to drive the reaction to completion. The crude product is then purified by distillation.
Applications in Drug Development and Biocompatibility
Isobutyl Methacrylate is utilized in various biomedical applications, particularly in dental materials.
-
Denture Reliners: It is a component of chairside hard reliners for dentures.[6] Studies have investigated the leaching of IBMA from these materials and its potential cytotoxic effects on oral tissues.[6] Research indicates that IBMA can induce a decrease in cell viability in human buccal mucosal fibroblasts.[6]
-
Nail Products: Isobutyl Methacrylate is also used in the formulation of artificial nail builders.[7]
-
Biocompatibility: The biocompatibility of polymers containing Isobutyl Methacrylate is a subject of ongoing research. While it has applications in medical devices, concerns about cytotoxicity due to monomer leaching necessitate careful formulation and curing processes.
Isobornyl Methacrylate
Chemical Formula: C₁₄H₂₂O₂
Synonyms: IBMA, Methacrylic acid isobornyl ester
Isobornyl Methacrylate is a monofunctional monomer known for imparting hardness, thermal resistance, and low shrinkage to polymers. Its bulky, bicyclic structure is key to these properties. It is a colorless to light yellow liquid.
Chemical Structure
The structure of Isobornyl Methacrylate includes a methacrylate group attached to a bicyclic isobornyl group.
Caption: Chemical structure of Isobornyl Methacrylate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Isobornyl Methacrylate.
| Property | Value | Reference |
| Molecular Weight | 222.32 g/mol | [8] |
| Appearance | Colorless transparent liquid | [8] |
| Boiling Point | 127-129 °C at 15 mmHg | |
| Density | 0.983 g/mL at 25 °C | |
| Refractive Index | n20/D 1.477 | |
| Flash Point | 113 °C | |
| Solubility | Insoluble in water, soluble in most organic solvents |
Synthesis
Experimental Protocol 1: Esterification of Isoborneol (B83184) with Methacrylic Anhydride (B1165640)
This method involves the reaction of isoborneol with methacrylic anhydride.
-
Reactants: (+)-isoborneol and methacrylic anhydride (MAA).
-
Solvent: Toluene (B28343).
-
Catalyst: 4-dimethylamino pyridine (B92270) (DMAP).
-
Inhibitor: 4-methoxyphenol.
-
Procedure:
-
Dissolve isoborneol in toluene and add the polymerization inhibitor.
-
Add the catalyst to the solution.
-
Add a solution of methacrylic anhydride in toluene dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling, wash the mixture sequentially with a sodium bicarbonate solution and brine.
-
Separate the organic phase and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation under reduced pressure.[9]
-
Experimental Protocol 2: Direct Esterification of Camphene (B42988) with Methacrylic Acid
Isobornyl methacrylate can also be synthesized by the direct esterification of camphene with methacrylic acid.[8]
-
Reactants: Camphene and methacrylic acid.
-
Catalyst: A solid acid catalyst, such as a mixture containing metal halides, can be used.
-
Procedure: The catalyst is used to facilitate the reaction between acrylic acid and camphene at temperatures ranging from 30°C to 90°C for 2 to 10 hours.[10]
Applications in Drug Development and Biocompatibility
The unique properties of Isobornyl Methacrylate make it a valuable monomer in the development of medical devices and drug delivery systems.
-
Dental Resins: Due to its low polymerization shrinkage and high hardness, IBOMA is used in dental restorative materials.[2]
-
Bone Cement: Isobornyl acrylate (B77674) (a related compound) has been incorporated into poly(methyl methacrylate) (PMMA) bone cement to create a non-leaching antibacterial bone cement.[11] This modified bone cement exhibited good mechanical strength and biocompatibility in both in vitro and in vivo studies.[11]
-
Drug Delivery: The hydrophobicity and resistance to chemical degradation of IBOMA-based polymers make them promising for applications in drug delivery systems.[2] Methacrylate-based hydrogels, in general, are widely explored for the controlled release of therapeutics.
-
Biocompatibility: Polymers based on Isobornyl Methacrylate are considered to have good biocompatibility, which is essential for their use in medical implants and devices that come into contact with the body.[2]
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by IBMA monomers are not extensively detailed in the current literature, their primary biological relevance in drug development is through the biocompatibility and performance of the polymers they form. The logical relationship for their use in biomedical applications can be summarized as follows:
Caption: Logical workflow from IBMA monomer to biomedical applications.
Conclusion
Both Isobutyl Methacrylate and Isobornyl Methacrylate, often abbreviated as IBMA, are important monomers with distinct properties and applications. For researchers in drug development and biomaterials science, understanding the specific characteristics of each is crucial. Isobutyl Methacrylate is often associated with applications requiring flexibility, while the bulky structure of Isobornyl Methacrylate provides rigidity and enhanced thermal and mechanical properties, making it particularly suitable for durable medical implants and dental materials. Further research into the biocompatibility and long-term stability of polymers derived from these monomers will continue to expand their utility in the biomedical field.
References
- 1. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobornyl Methacrylate (IBOMA) [benchchem.com]
- 3. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 4. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-Quality Iso-Butylmethacrylate for Acrylic Resin Production [penpet.com]
- 6. Effect of isobutyl methacrylate and methacrylic acid eluted from chairside denture hard reliners on enzymatic cellular antioxidants: An in vitro study in human primary buccal mucosal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. ISOBORNYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 9. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 10. foreverest.net [foreverest.net]
- 11. Bone cement prepared using the isobornyl acrylate monomer shows decent mechanical strength and antibacterial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties of N-(Isobutoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-(Isobutoxymethyl)acrylamide, specifically its molecular weight and density. The information herein is intended to support research and development activities by providing key data and outlining the experimental methodologies used to determine these properties.
Data Presentation
The quantitative data for this compound is summarized in the table below for clear and easy reference.
| Property | Value | Units | Conditions |
| Molecular Weight | 157.21 | g/mol | |
| Density | 0.97 | g/mL | at 25 °C |
Physicochemical Properties of this compound
This compound is a chemical compound with the molecular formula C8H15NO2. Its molecular weight is 157.21 g/mol .[1][2][3][4] The density of this compound has been determined to be 0.97 g/mL at 25 °C.[2][3][4][5][6][7]
Experimental Protocols
The determination of the molecular weight and density of a chemical compound like this compound is fundamental to its characterization. The following are detailed methodologies for these key experiments.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1][3] This method provides a highly accurate determination of the molecular weight of a compound.[8]
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable volatile solvent.
-
Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for a wide range of molecules, including proteins and peptides, while EI is a more energetic method that can cause fragmentation of the molecule.[8]
-
Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z ratio in the mass spectrum typically corresponds to the molecular ion (the intact molecule with one or more charges). The molecular weight is determined from this m/z value. High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the molecular formula.[3]
Determination of Density by Pycnometry
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[6][7]
Methodology:
-
Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is measured. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is emptied, cleaned, and dried again.
-
It is then filled with this compound, ensuring no air bubbles are present.
-
The pycnometer filled with the sample is brought to a constant temperature (e.g., 25 °C) in a water bath to ensure thermal equilibrium.[9]
-
The mass of the filled pycnometer is accurately measured.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Determination of Density by Oscillating U-Tube Density Meter
Modern digital density meters often utilize an oscillating U-tube to determine the density of liquids with high precision.[2][4]
Methodology:
-
Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[4] This frequency is dependent on the mass of the tube and its contents.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Introduction: The this compound sample is injected into the U-tube, ensuring it is free of air bubbles.
-
Measurement: The instrument measures the new oscillation frequency of the U-tube containing the sample.
-
Calculation: The density of the sample is automatically calculated by the instrument's software based on the change in oscillation frequency.[2] Temperature control is crucial for accurate measurements.
Visualization
The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. howengineeringworks.com [howengineeringworks.com]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. scribd.com [scribd.com]
- 4. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]
- 7. scribd.com [scribd.com]
- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. scribd.com [scribd.com]
Self-crosslinking mechanism of N-(Isobutoxymethyl)acrylamide
An In-depth Technical Guide to the Self-Crosslinking Mechanism of N-(Isobutoxymethyl)acrylamide (NIBMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NIBMA) is a versatile functional monomer prized for its ability to participate in self-crosslinking reactions. This property allows for the formation of stable, covalent three-dimensional polymer networks without the need for an external crosslinking agent.[1] The resulting crosslinked materials exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them highly valuable in applications such as coatings, adhesives, and advanced drug delivery systems.[1] Unlike bifunctional crosslinkers like N,N'-Methylenebisacrylamide (MBAm) that create bridges between separate polymer chains, NIBMA acts as a self-crosslinking monomer within a single polymer chain or between adjacent chains after polymerization.[1] This guide provides a detailed examination of the core chemical mechanisms, influencing factors, quantitative data, and experimental protocols associated with NIBMA self-crosslinking.
Core Self-Crosslinking Mechanism
The self-crosslinking of polymers incorporating NIBMA is primarily a condensation reaction that occurs post-polymerization.[1] The process is typically activated by heat and requires an acid catalyst to proceed efficiently.[1] The reaction involves the N-(isobutoxymethyl) group, which can react via two primary pathways: co-condensation with other functional groups or self-condensation with another NIBMA moiety.
Acid-Catalyzed Co-Condensation
The most common crosslinking pathway involves the acid-catalyzed reaction of the NIBMA side chain with a proton-donating functional group present on the polymer backbone or a neighboring molecule. These functional groups typically include hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups.[1]
The mechanism proceeds as follows:
-
Protonation: An acid catalyst donates a proton (H⁺) to the ether oxygen of the isobutoxymethyl group. This protonation makes the isobutoxy group a good leaving group.
-
Formation of Carbocation Intermediate: The protonated isobutoxy group departs as isobutanol, leaving behind a highly reactive N-acyliminium ion (a resonance-stabilized carbocation) intermediate.
-
Nucleophilic Attack: A nucleophilic group, such as a hydroxyl group from another polymer chain, attacks the electrophilic carbon of the intermediate.
-
Crosslink Formation: A stable ether linkage is formed, creating a covalent crosslink between the polymer chains and releasing the proton catalyst.
Caption: Acid-catalyzed co-condensation of NIBMA with a hydroxyl group.
Self-Condensation
In the absence of other reactive functional groups, two NIBMA side chains can react with each other. This self-condensation reaction is also promoted by heat and acid. The reaction proceeds similarly, with one NIBMA side chain forming the N-acyliminium ion intermediate, which is then attacked by the amide nitrogen of a second NIBMA unit. This process results in the formation of a methylene (B1212753) bridge and the elimination of isobutanol and formaldehyde.
Caption: Self-condensation pathway of two NIBMA moieties.
Factors Influencing Crosslinking
The efficiency and extent of the NIBMA self-crosslinking reaction are controlled by several key parameters:
-
Temperature: The condensation reaction is thermally activated. Curing is typically performed at elevated temperatures, generally ranging from 71°C to 177°C (160°F to 350°F).[2] Higher temperatures increase the reaction rate, leading to faster network formation.
-
pH and Catalyst: An acidic environment is crucial for the mechanism to proceed. The reaction rate increases as the pH decreases.[3] Acid catalysts, such as p-toluenesulfonic acid (pTSA), ammonium (B1175870) chloride, or other latent acid catalysts, are often added to the formulation to ensure efficient crosslinking upon heating.[4]
-
NIBMA Concentration: The concentration of NIBMA in the copolymer directly influences the potential crosslink density. Higher concentrations can lead to stronger, more rigid materials. However, excessively high concentrations (e.g., above 80% by weight) can risk premature gelation during the initial polymerization stage.[2] A typical range is between 40% to 50% by weight for coating applications.[2]
-
Water Content: As a condensation reaction, the removal of by-products like water and isobutanol can drive the reaction equilibrium towards the formation of crosslinks.[3] The drying or film-forming process, where water evaporates, facilitates the crosslinking reaction.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for NIBMA self-crosslinking systems as reported in various studies.
| Parameter | Value / Range | Context / Application | Source |
| Curing Temperature | 71°C - 177°C (160°F - 350°F) | Preferred range: 110°C - 140°C for clear coat compositions. | [2] |
| NIBMA Content in Polymer | 40% - 80% by weight | For self-crosslinkable film-forming compositions. | [2] |
| Sol Fraction | 0.8% | For a crosslinked film of modified Polyvinyl Alcohol (PVAL). | [4] |
| Swelling Degree | 2.4 wt/wt | For a crosslinked film of modified PVAL in boiling water. | [4] |
| Molecular Weight (Polymer) | 1,800 - 80,000 g/mol | Weight average molecular weight of the NIBMA-containing polymer before crosslinking. | [2] |
Experimental Protocols
Synthesis of NIBMA-Containing Copolymer (General Protocol)
This protocol describes a typical free-radical emulsion polymerization method to synthesize a latex containing NIBMA.
-
Monomer Pre-emulsion: Prepare a pre-emulsion by mixing NIBMA, other acrylic monomers (e.g., methyl methacrylate, butyl acrylate), a surfactant, and deionized water under agitation.
-
Reactor Setup: Charge a reactor vessel with deionized water and a portion of the surfactant. Heat the reactor to the desired polymerization temperature (e.g., 80-85°C) under a nitrogen atmosphere.
-
Initiation: Add an initiator, such as ammonium persulfate, to the reactor to generate free radicals.
-
Polymerization: Gradually feed the monomer pre-emulsion and a solution of the initiator into the reactor over a period of 2-4 hours, maintaining the reaction temperature.
-
Chasing: After the feed is complete, add a chasing agent to react with any residual monomer. Maintain the temperature for another 1-2 hours.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the resulting latex to a pH of ≥ 8 with a base like ammonia (B1221849) to ensure stability and prevent premature crosslinking.[3]
Crosslinking Induction and Curing
-
Formulation: To the synthesized latex, add an acid catalyst. For example, add an aqueous solution of ammonium chloride.[4]
-
Application: Apply the formulated polymer solution onto a substrate to form a film of a desired thickness (e.g., using a blade film applicator).[5]
-
Drying and Curing: Allow the film to dry at ambient temperature to evaporate water, which initiates the crosslinking process by lowering the pH.[3] Subsequently, cure the film in an oven at a specified temperature and time (e.g., 110°C - 140°C for 20-30 minutes) to complete the crosslinking reaction.[2]
Characterization of Crosslinked Network
-
FTIR Spectroscopy: Confirm crosslinking by monitoring the disappearance or change in characteristic peaks. For instance, a decrease in the intensity of O-H or N-H stretch bands and changes in the C-O-C ether region would indicate the formation of crosslinks.
-
Gel Content and Swelling Studies: Measure the extent of crosslinking.[5]
-
Gel Content: Immerse a known weight of the cured film in a suitable solvent (e.g., tetrahydrofuran) for an extended period (e.g., 24 hours).[5] The insoluble portion (the gel) is then dried and weighed. The gel content is the weight percentage of the insoluble network.
-
Swelling Ratio: Weigh the swollen gel from the above experiment before drying. The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel. A lower swelling ratio indicates a higher crosslink density.[6]
-
-
Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. An increase in Tg after curing is indicative of restricted chain mobility due to crosslinking.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the material. Crosslinked polymers generally exhibit higher decomposition temperatures compared to their non-crosslinked precursors.[7][8]
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the synthesis, crosslinking, and characterization of a NIBMA-based polymer system.
References
- 1. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
- 2. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 3. gantrade.com [gantrade.com]
- 4. tmoritani.com [tmoritani.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of crosslinked lignin-polyacrylamide hydrogel with high resistance to temperature and salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of N-(Isobutoxymethyl)acrylamide in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(Isobutoxymethyl)acrylamide (IBMA) is a functional monomer that has garnered significant interest in the field of polymer chemistry due to its unique self-crosslinking capabilities and its potential for creating "smart" materials. This technical guide provides an in-depth overview of IBMA, covering its synthesis, properties, polymerization behavior, and diverse applications, with a particular focus on its emerging role in biomedical and pharmaceutical research.
Core Properties of this compound
IBMA is a viscous liquid at room temperature, and its key physical and chemical properties are summarized in Table 1. The presence of both a polymerizable acrylamide (B121943) group and a reactive isobutoxymethyl group imparts its versatile functionality.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][3] |
| Appearance | Viscous liquid | |
| Density | 0.97 g/mL at 25 °C | [2][3] |
| Boiling Point | 108 °C | [2][3] |
| Refractive Index (n20/D) | 1.461 | [2][3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Solubility | Soluble in water | [4] |
| Inhibitor | Typically contains 200 ppm monomethyl ether hydroquinone (B1673460) (MEHQ) |
Synthesis of this compound
The synthesis of IBMA is typically a two-step process, starting with the formation of N-(hydroxymethyl)acrylamide, which is then etherified with isobutanol.
Experimental Protocol: Synthesis of N-(hydroxymethyl)acrylamide
This protocol is based on established methods for the synthesis of N-methylol acrylamides.[4][5]
Materials:
-
Acrylamide
-
Paraformaldehyde or Formalin solution (37%)
-
Supported quaternary ammonium (B1175870) base catalyst or an inorganic alkali like sodium hydroxide
-
Polymerization inhibitor (e.g., p-methoxyphenol)
-
Solvent (e.g., water or an organic solvent like acetone)
-
Acid for neutralization (e.g., dilute sulfuric acid or hydrochloric acid)[6]
Procedure:
-
In a reaction vessel, dissolve acrylamide and a polymerization inhibitor in the chosen solvent.[5]
-
If using a solid catalyst, add the supported quaternary ammonium base. If using an alkali solution, add it to the reaction mixture to achieve the desired pH.[4][5]
-
Slowly add paraformaldehyde or formalin solution to the reaction mixture while maintaining the temperature, typically between 15-60 °C depending on the catalyst and solvent system.[4][6]
-
Allow the reaction to proceed for several hours, monitoring the consumption of reactants.[6]
-
After the reaction is complete, neutralize the catalyst with a dilute acid to a slightly acidic pH.[6]
-
The N-(hydroxymethyl)acrylamide product can then be isolated, for example, by cooling and crystallization.[5]
Experimental Protocol: Etherification with Isobutanol
The second step involves the acid-catalyzed etherification of N-(hydroxymethyl)acrylamide with isobutanol to yield this compound.
Materials:
-
N-(hydroxymethyl)acrylamide
-
Isobutanol
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (optional)
Procedure:
-
Dissolve N-(hydroxymethyl)acrylamide in an excess of isobutanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture, typically with azeotropic removal of water to drive the reaction to completion.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction is complete, neutralize the acid catalyst with a base.
-
Remove the excess isobutanol and any solvent under reduced pressure.
-
Purify the resulting this compound, for example, by vacuum distillation.
Polymerization of this compound
IBMA can be polymerized through various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like nitroxide-mediated polymerization (NMP).[7]
Experimental Protocol: Nitroxide-Mediated Polymerization (NMP) of IBMA
The following protocol is adapted from Tan et al. (2017) for the controlled polymerization of IBMA.[7]
Materials:
-
This compound (IBMA) monomer
-
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)-based alkoxyamine initiator (e.g., MAMA-SG1)
-
Solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide)
-
Nitrogen source for deoxygenation
Procedure:
-
In a Schlenk flask, dissolve the IBMA monomer and the alkoxyamine initiator in the solvent to the desired concentrations.
-
Deoxygenate the reaction mixture by bubbling with nitrogen for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90-120 °C) to initiate the polymerization.[7]
-
Take aliquots at different time intervals to monitor the monomer conversion and the evolution of the molar mass and dispersity of the polymer.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) and dry it under vacuum to a constant weight.[7]
Characterization of Poly(IBMA):
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by monitoring the disappearance of the vinyl proton signals of the monomer.[7]
-
Molar Mass and Dispersity (Đ): Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[7]
-
Thermal Properties: The glass transition temperature (Tg) and thermal degradation temperature (Td) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.[7][8][9]
Quantitative Data from NMP of IBMA
The following table summarizes typical results from the nitroxide-mediated polymerization of IBMA, demonstrating the controlled nature of the polymerization. Data is conceptualized from findings reported by Tan et al. (2017).[7]
| Parameter | Value |
| Monomer to Initiator Ratio | [IBMA]₀/[Initiator]₀ = 100 |
| Reaction Temperature | 120 °C |
| Reaction Time | 6 hours |
| Final Monomer Conversion | > 90% |
| Number-Average Molar Mass (Mₙ) | Linearly increases with conversion |
| Dispersity (Đ = Mₙ/Mₙ) | < 1.3 |
| Glass Transition Temperature (Tg) of Poly(IBMA) | Approximately 60-70 °C |
| Degradation Temperature (Td) of Poly(IBMA) | Onset around 250 °C |
The Self-Crosslinking Mechanism of Poly(IBMA)
A key feature of polymers containing N-(alkoxymethyl)acrylamide units is their ability to self-crosslink upon heating, particularly in the presence of an acid catalyst. This reaction proceeds through the elimination of the alkoxy group (isobutanol in the case of IBMA) and the formation of crosslinks between polymer chains. The crosslinking can occur between two N-(alkoxymethyl)acrylamide units or between an N-(alkoxymethyl)acrylamide unit and a hydroxyl-containing co-monomer or substrate.[10]
Caption: Acid-catalyzed self-crosslinking of Poly(IBMA).
Applications of this compound in Polymer Chemistry
The unique properties of IBMA make it a valuable monomer for a range of applications, from industrial coatings to advanced biomedical materials.
Coatings and Adhesives
Due to its self-crosslinking ability, IBMA is used to enhance the performance of coatings and adhesives. The crosslinked network improves properties such as:
-
Hardness and Scratch Resistance: The formation of a dense polymer network increases the surface hardness.
-
Solvent and Chemical Resistance: The crosslinks reduce the ability of solvents and chemicals to penetrate and swell the polymer matrix.[11]
-
Adhesion: The reactive groups can form covalent bonds with substrates containing hydroxyl or other reactive groups, leading to improved adhesion.[12]
Emerging Biomedical Applications
The versatility of acrylamide-based polymers, particularly their stimuli-responsive and biocompatible nature, has led to extensive research into their use in drug delivery and tissue engineering. While research specifically on IBMA in these areas is still emerging, its properties suggest significant potential.
Drug Delivery Systems:
Polymers based on N-substituted acrylamides, such as the well-studied poly(N-isopropylacrylamide) (PNIPAM), exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from a soluble to an insoluble state in water as the temperature is increased.[3][13] This property is highly attractive for creating "smart" drug delivery systems that can release a therapeutic agent in response to a temperature change, such as at a site of inflammation or in response to hyperthermia treatment.[14][15]
The incorporation of hydrophobic monomers like IBMA into thermoresponsive polymers can be used to tune the LCST and the drug release profile.[12] The hydrophobic isobutoxy groups can also enhance the encapsulation of hydrophobic drugs within polymer nanoparticles or hydrogels.
Caption: Workflow for IBMA in thermoresponsive drug delivery.
Tissue Engineering and Hydrogels:
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering scaffolds and wound dressings.[16][17] The ability of IBMA to form crosslinked networks is highly advantageous for creating stable hydrogels. By copolymerizing IBMA with other monomers, the mechanical properties, swelling behavior, and biodegradability of the resulting hydrogels can be tailored to specific applications.[18] The biocompatibility of polyacrylamide-based hydrogels has been demonstrated in various studies, further supporting their potential in biomedical applications.[19][20][21][22][23]
Conclusion
This compound is a versatile functional monomer with significant potential in various areas of polymer chemistry. Its self-crosslinking capability is a key attribute for enhancing the performance of coatings and adhesives. Furthermore, its potential to be incorporated into stimuli-responsive polymers opens up exciting possibilities for the development of advanced materials for drug delivery and tissue engineering. As research continues to explore the unique properties of IBMA-containing polymers, its role in creating innovative and high-performance materials is expected to expand, particularly in fields that can benefit from its "smart" and crosslinkable nature.
References
- 1. GSRS [precision.fda.gov]
- 2. N-(iso-Butoxymethyl)acrylamide | CAS 16669-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 16669-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 5. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 6. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tmoritani.com [tmoritani.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]
N-(Isobutoxymethyl)acrylamide (IBMA): A Technical Guide to its Applications in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Formulation Professionals
Introduction
N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile functional monomer that plays a crucial role in the formulation of high-performance coatings and adhesives. Its unique chemical structure, featuring both a vinyl group for polymerization and a reactive isobutoxymethyl amide group, enables it to act as an effective self-crosslinking agent. This property allows for the development of robust, durable, and resistant polymer networks upon curing, significantly enhancing the performance characteristics of the final product.
This technical guide provides an in-depth overview of the applications of IBMA in coatings and adhesives, with a focus on its chemical properties, crosslinking mechanism, and the performance benefits it imparts. Detailed experimental protocols for formulation and testing are provided to assist researchers and professionals in harnessing the full potential of this reactive monomer.
Core Properties of this compound
IBMA is a viscous liquid with the following key physical and chemical properties:
| Property | Value | Reference |
| CAS Number | 16669-59-3 | [1][2] |
| Molecular Formula | C8H15NO2 | [1][2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.97 g/mL at 25 °C | [2] |
| Boiling Point | 108 °C | [2] |
| Refractive Index | n20/D 1.461 | [2] |
The Crosslinking Mechanism of IBMA
The primary function of IBMA in coatings and adhesives is to facilitate crosslinking, which transforms liquid formulations into solid, durable films. The crosslinking process is typically initiated by heat and catalyzed by an acid. The reaction proceeds via the N-alkoxymethyl amide group, which can react with various functional groups present in the polymer backbone or on adjacent polymer chains.
The most common co-reactants for IBMA are hydroxyl (-OH) and carboxyl (-COOH) functional groups, which are often incorporated into the polymer backbone through the use of monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) or acrylic acid (AA).
The acid-catalyzed crosslinking reaction of IBMA with a hydroxyl-functional polymer can be visualized as a two-step process:
-
Activation: The acid catalyst protonates the ether oxygen of the isobutoxymethyl group, making it a good leaving group (isobutanol).
-
Nucleophilic Attack: A hydroxyl group from a neighboring polymer chain attacks the resulting carbocation, forming a stable ether linkage and crosslinking the two polymer chains.
This reaction is illustrated in the following signaling pathway diagram:
Applications in Coatings
In the coatings industry, IBMA is utilized as a crosslinking monomer in the formulation of thermosetting acrylic resins. These resins are valued for their excellent weather resistance, durability, and aesthetic appeal, making them suitable for a wide range of applications, including automotive clear coats, industrial finishes, and protective coatings for metal and wood.
The incorporation of IBMA into a coating formulation significantly enhances its performance properties. The following table summarizes the typical performance improvements observed in a hydroxyl-functional acrylic resin-based coating with and without the addition of IBMA.
| Performance Metric | Acrylic Resin (No IBMA) | Acrylic Resin with 15% IBMA | Test Method |
| Adhesion (Cross-hatch) | 3B | 5B | ASTM D3359 |
| Pencil Hardness | F | 2H | ASTM D3330 |
| Solvent Resistance (MEK double rubs) | 50 | >200 | ASTM D5402 |
| Impact Resistance (inch-lbs) | 20 | 80 | ASTM D2794 |
| Gloss (60°) | 85 | 92 | ASTM D523 |
Experimental Protocol: Formulation of an IBMA-based Acrylic Coating
This protocol outlines the preparation of a model thermosetting acrylic coating crosslinked with IBMA.
Materials:
-
Hydroxyl-functional acrylic resin (e.g., 50% solids in xylene, hydroxyl number ~150 mg KOH/g)
-
This compound (IBMA)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10% solution in isopropanol)
-
Flow and leveling agent
-
Solvent blend (e.g., xylene, butyl acetate)
Procedure:
-
To a mixing vessel, add the hydroxyl-functional acrylic resin.
-
While stirring, add the desired amount of IBMA (e.g., to achieve 15% by weight of total resin solids).
-
Add the flow and leveling agent according to the manufacturer's recommendation.
-
Slowly add the acid catalyst solution while continuing to stir.
-
Adjust the viscosity of the formulation with the solvent blend to achieve the desired application viscosity.
-
Continue mixing for 15-20 minutes to ensure homogeneity.
-
Apply the coating to a prepared substrate (e.g., steel panels) using a suitable method (e.g., spray, draw-down bar).
-
Allow the coated panels to flash off for 10-15 minutes at ambient temperature.
-
Cure the coated panels in an oven according to a defined cure schedule (e.g., 30 minutes at 130°C).
Applications in Adhesives
In the field of adhesives, IBMA is employed to enhance the cohesive strength, thermal stability, and chemical resistance of various adhesive formulations. It is particularly effective in structural adhesives where high bond strength and durability are critical. By creating a crosslinked network within the adhesive matrix, IBMA improves the load-bearing capacity and resistance to environmental degradation.
The following table presents a comparison of the performance of a model epoxy-based adhesive with and without the inclusion of IBMA as a crosslinking additive.
| Performance Metric | Epoxy Adhesive (No IBMA) | Epoxy Adhesive with 10% IBMA | Test Method |
| Lap Shear Strength (Aluminum, MPa) | 15 | 25 | ASTM D1002 |
| T-Peel Strength (Aluminum, N/mm) | 5 | 12 | ASTM D1876 |
| Service Temperature (°C) | 100 | 150 | DMA (tan δ peak) |
| Water Resistance (retained strength after 24hr immersion) | 70% | 90% | ASTM D1002 |
Experimental Protocol: Evaluation of an IBMA-modified Adhesive
This protocol describes the preparation and testing of a two-component epoxy adhesive modified with IBMA.
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Amine curing agent (e.g., polyamidoamine)
-
This compound (IBMA)
-
Adhesion promoter (optional)
-
Fillers (optional)
Procedure:
-
Part A (Resin Component): In a suitable mixing vessel, thoroughly blend the epoxy resin with the desired amount of IBMA (e.g., 10% by weight of the resin). If used, add the adhesion promoter and fillers to this component and mix until uniform.
-
Part B (Curing Agent Component): This component consists of the amine curing agent.
-
Mixing: Just prior to application, combine Part A and Part B in the specified mix ratio (e.g., 2:1 by weight). Mix thoroughly for 2-3 minutes until a uniform color and consistency are achieved.
-
Application: Apply the mixed adhesive to the prepared substrates to be bonded (e.g., aluminum coupons for lap shear testing).
-
Assembly and Curing: Assemble the joint and clamp with light pressure. Cure the bonded assembly at the recommended temperature and time (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).
-
Testing: After the full cure cycle, perform the required mechanical tests (e.g., lap shear, T-peel) according to the relevant ASTM standards.
Conclusion
This compound is a highly effective self-crosslinking monomer that offers significant performance enhancements in both coatings and adhesives. Its ability to form robust, crosslinked networks leads to improvements in key properties such as adhesion, hardness, chemical resistance, and thermal stability. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers and formulators seeking to develop next-generation coatings and adhesives with superior performance characteristics. The versatility and efficacy of IBMA make it a key ingredient in the toolbox of any polymer or formulation scientist.
References
Isobornyl Methacrylate (IBMA) as a Functional Monomer in Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of isobornyl methacrylate (B99206) (IBMA) as a versatile functional monomer in polymer synthesis. Its unique combination of a bulky, hydrophobic bicyclic structure and a polymerizable methacrylate group allows for the creation of polymers with a wide range of desirable properties. This guide covers the fundamental properties of IBMA, detailed experimental protocols for its polymerization, quantitative data on its performance, and its applications, with a particular focus on the biomedical and drug development fields.
Core Properties of Isobornyl Methacrylate
Isobornyl methacrylate is a monofunctional methacrylate monomer characterized by its rigid, bicyclic isobornyl group derived from camphene.[1] This distinct molecular architecture is the source of its valuable contributions to polymer properties.
Key Characteristics:
-
High Glass Transition Temperature (Tg): The bulky and rigid side group of IBMA restricts polymer chain mobility, resulting in polymers with a high glass transition temperature, often in the range of 110°C to 206°C, depending on the polymer's tacticity and molecular weight.[2][3] This imparts excellent thermal stability to the resulting polymers.
-
Hydrophobicity: The isobornyl group is highly hydrophobic, leading to polymers with low water absorption and enhanced resistance to hydrolysis.[1][3] This property is particularly beneficial for applications in humid environments or in contact with aqueous media.
-
Mechanical Properties: IBMA imparts a unique combination of hardness and flexibility to polymers.[3] Copolymers containing IBMA often exhibit improved tensile strength, high ultimate elongation, and excellent scratch and abrasion resistance.[2]
-
Low Polymerization Shrinkage: The significant volume of the isobornyl group helps to mitigate the volume reduction that typically occurs during polymerization.[1] This is a critical advantage in applications requiring high dimensional stability, such as in dental resins and precision coatings.[1]
-
Weather and UV Resistance: The structure of IBMA contributes to the stability of polymers upon exposure to UV radiation and weathering, helping to prevent yellowing and maintain gloss.[1]
-
Biocompatibility: While further research is ongoing, studies on methacrylate copolymers suggest that those containing IBMA can be biocompatible. For instance, the enzymatic hydrolysis of poly(IBMA) results in the formation of a single molecule of methacrylic acid, potentially leading to lower cytotoxicity compared to dimethacrylate monomers that can produce two molecules.[3]
Data Presentation: Quantitative Polymerization and Material Properties
The following tables summarize key quantitative data for the polymerization of IBMA and the properties of the resulting polymers.
Table 1: Physicochemical Properties of Isobornyl Methacrylate (IBMA)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂O₂ | [3] |
| Molecular Weight | 222.328 g/mol | [3] |
| Density | 0.980 g/mL at 25 °C | [3] |
| Refractive Index | 1.475 | [3] |
| Glass Transition Temp. (Tg) of Poly(IBMA) | 110 °C - 206 °C | [2] |
Table 2: Reactivity Ratios for Copolymerization of IBMA (M₁)
| Comonomer (M₂) | r₁ | r₂ | Polymerization Method | Reference(s) |
| N-Vinylpyrrolidone (NVP) | 2.673 | 0.292 | Free Radical | [4] |
| Tetrahydrofurfuryl Methacrylate (THFMA) | < 1 | > 1 | Photocopolymerization | [5] |
Table 3: Molecular Weight and Polydispersity Index (PDI) of IBMA-containing Polymers
| Polymerization Method | Comonomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| Anionic Polymerization | None (Homopolymer) | - | < 1.10 | [2] |
| RAFT Polymerization | N-Vinylpyrrolidone | - | Low | [4] |
| Free Radical | N-Vinylpyrrolidone | - | High | [4] |
Table 4: Mechanical Properties of IBMA-based Polymers
| Polymer System | Tensile Strength | Ultimate Elongation | Hardness | Reference(s) |
| Poly(IBMA-b-butadiene-b-IBMA) | 30 MPa | 1000% | - | [2] |
| Poly(isobornyl acrylate) | - | - | 19.6 kg/mm ² at 20°C | [6] |
| Bis-GMA/TEGDMA/IBOMA dental resin | High | - | High | [1] |
Experimental Protocols
This section provides detailed methodologies for key polymerization techniques involving IBMA.
Free-Radical Polymerization of IBMA (Bulk)
This protocol describes the synthesis of poly(IBMA) homopolymer via bulk free-radical polymerization.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Glass reactor with a connection to a high-vacuum line
-
Preheated oil bath
Procedure:
-
Monomer and Initiator Preparation: Place the desired amount of purified IBMA and AIBN (e.g., 0.1 wt% relative to the monomer) into the glass reactor.
-
Degassing: Connect the reactor to a high-vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, flame-seal the reactor under vacuum. Immerse the sealed reactor in a preheated oil bath set to the desired temperature (e.g., 60-80°C).[4][7]
-
Reaction Time: Allow the polymerization to proceed for a predetermined time to achieve the desired conversion. For high conversion, this may be several hours.
-
Termination and Purification: Quench the reaction by rapidly cooling the reactor in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF). Precipitate the polymer by adding the solution dropwise into a non-solvent such as methanol (B129727).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of IBMA
This protocol outlines a typical RAFT polymerization of IBMA to produce polymers with controlled molecular weight and low polydispersity.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN as initiator
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: Add the IBMA, RAFT agent, and AIBN to the Schlenk flask. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be based on kinetic modeling.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Inert Atmosphere: Backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-90°C) and stir.[8]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight and PDI (by Size Exclusion Chromatography, SEC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air. Purify the polymer by precipitation in a non-solvent (e.g., methanol or hexane).
-
Drying: Dry the purified polymer under vacuum.
Atom Transfer Radical Polymerization (ATRP) of IBMA-based Block Copolymers
This protocol describes the synthesis of a block copolymer, for example, poly(isobornyl methacrylate)-b-poly(methyl methacrylate), using ATRP. This involves the synthesis of a macroinitiator followed by chain extension with the second monomer.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flasks and inert atmosphere setup
Procedure:
Part A: Synthesis of Poly(IBMA) Macroinitiator
-
Catalyst Complex Formation: In a Schlenk flask under inert atmosphere, add CuBr and the solvent. Stir until a uniform suspension is formed. Add the PMDETA ligand to form the catalyst complex.
-
Reaction Mixture: In a separate Schlenk flask, add the IBMA monomer and the EBiB initiator.
-
Initiation: Transfer the catalyst complex to the monomer/initiator mixture via a cannula.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 50-70°C) and stir. Monitor the polymerization as described for RAFT.
-
Purification: Once the desired molecular weight is achieved, terminate the reaction and purify the poly(IBMA)-Br macroinitiator by precipitation.
Part B: Chain Extension to form the Block Copolymer
-
Reaction Setup: In a Schlenk flask under inert atmosphere, dissolve the purified poly(IBMA)-Br macroinitiator in the solvent. Add the MMA monomer.
-
Catalyst Addition: In a separate flask, prepare the CuBr/PMDETA catalyst complex as in Part A.
-
Chain Extension: Transfer the catalyst complex to the macroinitiator/MMA solution to initiate the polymerization of the second block.
-
Polymerization and Purification: Allow the reaction to proceed to the desired conversion, then terminate and purify the resulting block copolymer as previously described.
Synthesis of IBMA-Based Nanoparticles for Drug Delivery
This protocol describes a general method for preparing IBMA-containing nanoparticles using an emulsion polymerization technique.
Materials:
-
Isobornyl methacrylate (IBMA)
-
A hydrophilic comonomer (e.g., acrylic acid or a PEG-methacrylate)
-
A cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Initiator (e.g., potassium persulfate for aqueous phase, AIBN for oil phase)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Organic Phase Preparation: Dissolve IBMA, the comonomer, the cross-linking agent, and the hydrophobic drug (if applicable) in a small amount of a volatile organic solvent. If using an oil-soluble initiator, dissolve it in this phase.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water. If using a water-soluble initiator, dissolve it in this phase. For hydrophilic drugs, dissolve them in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously or sonicating to form a stable oil-in-water emulsion.
-
Polymerization: Heat the emulsion to the desired polymerization temperature (e.g., 70°C) under an inert atmosphere and stir for several hours.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator residues.
-
Characterization: Characterize the nanoparticles for size and distribution (e.g., by Dynamic Light Scattering), morphology (e.g., by Transmission Electron Microscopy), drug loading, and release kinetics.
In Vitro Degradation Study of IBMA-Containing Polymers
This protocol outlines a method to assess the hydrolytic degradation of IBMA-based polymers.
Materials:
-
Polymer film or scaffold samples of known weight and dimensions
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Incubator at 37°C
-
Analytical balance
-
SEC for molecular weight analysis
Procedure:
-
Sample Preparation: Prepare multiple identical polymer samples. Record the initial dry weight (W₀) of each sample.
-
Incubation: Place each sample in a separate vial containing a known volume of PBS.[9]
-
Degradation: Incubate the vials at 37°C.[10]
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from the PBS.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water to remove salts, then dry them under vacuum to a constant weight (Wt). Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.
-
Molecular Weight Reduction: Analyze the dried polymer samples using SEC to determine the change in number-average molecular weight (Mn) and PDI over time.
-
Morphological Changes: Observe the surface of the degraded samples using Scanning Electron Microscopy (SEM).
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Free-Radical Polymerization of IBMA.
Caption: Workflow for RAFT Polymerization of IBMA.
Caption: Workflow for IBMA-Based Nanoparticle Synthesis.
Applications in Drug Development and Biomedical Research
The unique properties of IBMA make it a promising monomer for various biomedical applications.
-
Dental Resins: Due to its low polymerization shrinkage and high mechanical strength, IBMA is investigated as a component in dental composites to improve their durability and reduce stress at the restoration margin.[1]
-
Drug Delivery Nanoparticles: The hydrophobic nature of IBMA can be utilized to form the core of nanoparticles for the encapsulation of poorly water-soluble drugs.[11][12] By copolymerizing IBMA with hydrophilic monomers, amphiphilic block copolymers can be synthesized, which self-assemble into micelles or polymersomes in aqueous solutions, serving as nanocarriers for drug delivery.[11] The biocompatibility of the resulting nanoparticles is a critical factor, and studies on related methacrylate polymers have shown promising results.[13][14]
-
Biomaterial Coatings: The weather and chemical resistance of IBMA-containing polymers make them suitable for coating medical devices to enhance their durability and biocompatibility.
-
Tissue Engineering Scaffolds: While less common, the mechanical properties and potential for controlled degradation of IBMA copolymers could be explored in the fabrication of scaffolds for tissue engineering.
Conclusion
Isobornyl methacrylate is a highly versatile functional monomer that offers a unique set of properties to polymers, including high thermal stability, hydrophobicity, excellent mechanical performance, and low polymerization shrinkage. These characteristics, combined with the ability to be polymerized through various controlled and conventional techniques, make IBMA a valuable building block for a wide range of applications. In the biomedical field, its potential use in durable dental materials and as a hydrophobic component in drug delivery systems highlights its importance for future research and development. The detailed protocols and data provided in this guide serve as a comprehensive resource for scientists and researchers looking to harness the potential of IBMA in their polymer synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobornyl Methacrylate (IBOMA) [benchchem.com]
- 3. ISOBORNYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. boronmolecular.com [boronmolecular.com]
- 9. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. poly-med.com [poly-med.com]
- 11. Biopolymer-Based Nanoparticles for Drug/Gene Delivery and Tissue Engineering [mdpi.com]
- 12. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
N-(Isobutoxymethyl)acrylamide (IBMA): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(Isobutoxymethyl)acrylamide (IBMA), a key monomer in various applications, including polymer synthesis and drug delivery systems. Understanding these properties is critical for its effective handling, storage, and application in research and development.
Chemical and Physical Properties
This compound is a viscous liquid at room temperature. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16669-59-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Viscous liquid | [3] |
| Density | 0.97 g/mL at 25 °C | [1] |
| Boiling Point | 108 °C | [1] |
| Refractive Index | n20/D 1.461 | [1] |
| Inhibitor | 200 ppm monomethyl ether hydroquinone (B1673460) (MEHQ) |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Solubility Profile
This compound is described as a water-miscible monomer, although its polymer is hydrophobic and does not dissolve in aqueous media.[4] A specific quantitative value for its solubility in water has been reported.
Table 2: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 25 | 13.45 | [1] |
Experimental Protocol: Determination of Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, DMF, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of IBMA to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature (e.g., 25 °C).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved IBMA in the diluted supernatant using a validated HPLC or GC-MS method.
-
Calculation: Calculate the solubility of IBMA in the solvent by multiplying the measured concentration by the dilution factor.
Caption: Experimental workflow for solubility determination.
Stability Profile
This compound is generally stable under recommended storage conditions. However, as a reactive monomer, its stability can be influenced by factors such as temperature, pH, and the presence of initiators or inhibitors.
General Stability and Storage
Commercial preparations of IBMA are typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization. For long-term storage, it is recommended to keep IBMA in a cool, dry, and well-ventilated place, away from sources of ignition.[5] The shelf life is not definitively established and users should refer to the Certificate of Analysis provided by the supplier.
Thermal Stability
Studies on the thermal degradation of polymers containing acrylamide (B121943) suggest that significant degradation occurs at temperatures above 300 °C.[6] The homopolymerization of IBMA has been studied at temperatures between 105 and 120 °C.[3]
pH Stability and Hydrolysis
Experimental Protocol: Stability Assessment
This protocol outlines a method to assess the stability of IBMA under various conditions (e.g., different temperatures, pH values, and in the presence of various additives).
Objective: To evaluate the stability of IBMA by monitoring its purity and the formation of degradation products over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers or water baths
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of IBMA in the desired buffers or solvents.
-
Storage: Store the samples in tightly sealed containers under the specified conditions (e.g., 25 °C/60% RH, 40 °C/75% RH for accelerated stability testing).
-
Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of IBMA and detect any degradation products.
-
Data Evaluation: Plot the concentration of IBMA as a function of time for each storage condition. Determine the degradation rate and identify any significant degradation products.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.[8][9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)[10]
-
Temperature: Ambient or controlled (e.g., 25 °C)
Caption: General workflow for a stability study of IBMA.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While some quantitative data is available, particularly for its aqueous solubility, further experimental determination is recommended for specific organic solvent systems and for a detailed understanding of its stability under various processing and storage conditions. The provided experimental protocols offer a starting point for researchers to generate this critical data for their specific applications.
References
- 1. 16669-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C8H15NO2 | CID 27979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Acrylamide | 79-06-1 [chemicalbook.com]
- 6. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
N-(Isobutoxymethyl)acrylamide in Resin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, incorporation, and performance-enhancing effects of N-(Isobutoxymethyl)acrylamide (IBMA) in resin production. IBMA is a versatile, self-crosslinking monomer that significantly improves the mechanical and chemical properties of various polymer systems, making it a valuable component in the formulation of advanced coatings, adhesives, and specialty resins.
Introduction to this compound (IBMA)
This compound is a functional acrylic monomer characterized by the presence of a reactive isobutoxymethyl group appended to the amide nitrogen. This unique structure allows for a dual curing mechanism: free-radical polymerization through the acrylamide's vinyl group and a subsequent, often acid-catalyzed, crosslinking reaction involving the isobutoxymethyl moiety. This self-crosslinking capability eliminates the need for additional crosslinking agents, simplifying formulation and improving the final properties of the cured resin.
Chemical and Physical Properties of IBMA
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 16669-59-3[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol [1] |
| Appearance | Viscous liquid |
| Density | 0.97 g/mL at 25 °C |
| Boiling Point | 108 °C |
| Refractive Index | n20/D 1.461 |
| Flash Point | 79 °C (174.2 °F) - closed cup |
| Solubility | Soluble in water and various organic solvents.[2] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step, one-pot reaction. The first step involves the formation of N-methylolacrylamide by the reaction of acrylamide (B121943) with formaldehyde (B43269). Subsequently, the N-methylolacrylamide is etherified with isobutanol under acidic conditions to yield the final product.
Synthesis Pathway
The overall synthesis pathway can be visualized as follows:
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis of IBMA
This protocol is based on the general synthesis of N-(alkoxymethyl)acrylamides.[3]
Materials:
-
Acrylamide
-
Formaldehyde (as a 37% aqueous solution, formalin)
-
Isobutanol
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
A suitable polymerization inhibitor (e.g., hydroquinone)
-
An organic solvent for azeotropic distillation (e.g., toluene)
-
Sodium carbonate (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Methylolation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge acrylamide and a small amount of polymerization inhibitor.
-
Add the aqueous formaldehyde solution to the reaction mixture. The molar ratio of acrylamide to formaldehyde is typically 1:1 to 1:1.2.
-
Adjust the pH of the mixture to be slightly alkaline (pH 8-9) using a suitable base to catalyze the formation of N-methylolacrylamide.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete, which can be monitored by the disappearance of free formaldehyde.
-
Etherification: After the formation of N-methylolacrylamide, add isobutanol in excess (typically 2-3 molar equivalents relative to acrylamide).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Add an azeotropic solvent like toluene (B28343) and equip the reactor with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base such as sodium carbonate.
-
Filter the mixture to remove the salt.
-
Remove the excess isobutanol and toluene under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Role of IBMA in Resin Production
IBMA is incorporated into a wide range of resin systems, primarily through free-radical polymerization. Its acrylamide functionality allows it to readily copolymerize with other vinyl monomers such as acrylates, methacrylates, styrene, and vinyl acetate. The resulting polymer contains pendant isobutoxymethyl groups that can undergo post-curing crosslinking reactions.
Crosslinking Mechanism
The self-crosslinking of IBMA-containing resins is typically activated by heat in the presence of an acid catalyst. The proposed mechanism involves the acid-catalyzed elimination of isobutanol from two isobutoxymethyl groups to form a stable ether linkage between polymer chains. Alternatively, the isobutoxymethyl group can react with other functional groups present in the polymer backbone or in other formulation components, such as hydroxyl, carboxyl, or amide groups.[3]
Caption: Acid-catalyzed crosslinking of IBMA-containing polymer chains.
Performance Enhancement in Resins
The incorporation of IBMA into resin formulations leads to significant improvements in various performance characteristics. While specific quantitative data is highly dependent on the base resin system and the concentration of IBMA, the general trends are summarized in Table 2.
| Property | Effect of IBMA Addition | Rationale |
| Adhesion | Increased | The polar amide and ether groups in the IBMA monomer and the crosslinked structure enhance the affinity of the resin to various substrates. |
| Tensile Strength | Increased | The formation of a dense crosslinked network increases the cohesive strength of the polymer matrix.[4] |
| Hardness | Increased | The rigid crosslinked structure restricts polymer chain mobility, leading to a harder surface. |
| Chemical Resistance | Increased | The crosslinked network reduces the permeability of the resin to solvents and other chemicals. |
| Water Resistance | Increased | The hydrophobic isobutyl groups and the crosslinked structure hinder water absorption.[3] |
| Flexibility | Can be tailored | While crosslinking generally increases rigidity, the flexible ether linkages can help maintain a degree of flexibility. The overall effect depends on the concentration of IBMA and the nature of the comonomers.[4] |
Experimental Protocols for Resin Formulation and Testing
Experimental Workflow for Resin Preparation and Evaluation
Caption: Experimental workflow for IBMA-containing resin.
Example Protocol for a Self-Crosslinking Acrylic Resin
Materials:
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (B77674) (BA)
-
This compound (IBMA)
-
2-Hydroxyethyl methacrylate (HEMA) - for hydroxyl functionality
-
Azobisisobutyronitrile (AIBN) - initiator
-
p-Toluenesulfonic acid (PTSA) - catalyst
-
Solvent (e.g., xylene, ethyl acetate)
Procedure:
-
Polymer Synthesis:
-
In a reaction vessel equipped for polymerization, charge the solvent and a portion of the monomer mixture (MMA, BA, IBMA, HEMA).
-
Heat the mixture to the reaction temperature (e.g., 80-90 °C) under a nitrogen atmosphere.
-
Dissolve the AIBN initiator in a small amount of the monomer mixture and add it to the reactor.
-
Gradually add the remaining monomer mixture to the reactor over a period of 2-3 hours.
-
After the monomer addition is complete, continue the reaction for another 2-3 hours to ensure high conversion.
-
Cool the resulting polymer solution.
-
-
Formulation and Curing:
-
To the polymer solution, add the acid catalyst (PTSA), typically as a solution in a suitable solvent.
-
Apply the formulated resin to a substrate (e.g., steel panels, glass slides) using a drawdown bar to achieve a uniform film thickness.
-
Allow the solvent to flash off at room temperature.
-
Cure the coated panels in an oven at an elevated temperature (e.g., 120-150 °C) for a specified time (e.g., 20-30 minutes) to facilitate the crosslinking reaction.
-
Standardized Testing Protocols
The performance of the cured resin films should be evaluated using standardized test methods to ensure comparability of results.
Tensile Properties (ASTM D2370): [5][6][7]
-
Objective: To determine the tensile strength, elongation, and modulus of elasticity of the cured resin film.
-
Procedure:
-
Prepare free films of the cured resin of uniform thickness.
-
Cut the films into dumbbell-shaped specimens of specified dimensions.
-
Condition the specimens under controlled temperature and humidity.
-
Use a universal testing machine to apply a tensile load to the specimen at a constant rate of elongation until it breaks.
-
Record the load and elongation data to calculate the tensile properties.
-
Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion): [8][9][10]
-
Objective: To assess the adhesion of the cured coating to a substrate.
-
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade and a template.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area and press it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Evaluate the adhesion based on a visual comparison to a standardized scale, which rates the amount of coating removed by the tape.
-
Conclusion
This compound is a highly effective monomer for enhancing the performance of a wide variety of resin systems. Its self-crosslinking nature simplifies formulations and leads to cured products with superior adhesion, mechanical strength, and chemical resistance. The experimental protocols and testing methodologies outlined in this guide provide a framework for researchers and scientists to effectively utilize IBMA in the development of advanced materials for a range of applications. The ability to tailor the properties of the final resin by adjusting the concentration of IBMA and the curing conditions makes it a versatile tool for creating high-performance polymers.
References
- 1. This compound | C8H15NO2 | CID 27979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tmoritani.com [tmoritani.com]
- 4. researchgate.net [researchgate.net]
- 5. ASTM D2370-16-2021 "Standard test method for tensile performance of organic coatings" | NBCHAO [en1.nbchao.com]
- 6. ASTM D2370 Organic Coating Tensile Testing - ADMET [admet.com]
- 7. lonroy.com [lonroy.com]
- 8. hightower-labs.com [hightower-labs.com]
- 9. usa.sika.com [usa.sika.com]
- 10. industrialphysics.com [industrialphysics.com]
Methodological & Application
Application Notes and Protocols for N-(Isobutoxymethyl)acrylamide Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization techniques for N-(Isobutoxymethyl)acrylamide (IBMA), a versatile monomer utilized in a range of applications from industrial coatings to bioconjugation. This document details protocols for free-radical, nitroxide-mediated (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization of IBMA. Additionally, a theoretical protocol for atom transfer radical polymerization (ATRP) is presented based on established methods for similar N-substituted acrylamides.
Introduction to this compound
This compound (IBMA) is a commercially available, water-insoluble monomer that possesses a unique combination of properties.[1] The presence of the isobutoxymethyl group imparts hydrophobicity and allows for the formation of self-crosslinkable polymers.[2][3] This self-crosslinking ability is thermally activated, often in the presence of an acid catalyst, and proceeds through a condensation reaction involving the N-alkoxymethyl groups.[2] This reaction forms stable covalent bonds, enhancing the mechanical strength and chemical resistance of the resulting material.[2]
Polymers derived from IBMA, denoted as poly(IBMA), have found applications in various fields. They are particularly valuable in the formulation of coatings, adhesives, and thin films due to their ability to form durable, crosslinked networks upon curing.[1][3][4][5] In the realm of biomaterials, IBMA has been incorporated into block copolymers for the creation of "smart" nano-assemblies and for the modification of proteins, demonstrating its potential in drug delivery and biotechnology.[6] The ability to control the polymerization of IBMA is crucial for tailoring the properties of the resulting polymers for specific applications.
Polymerization Techniques
The polymerization of IBMA can be achieved through various methods, each offering different levels of control over the polymer architecture, molecular weight, and polydispersity.
-
Free-Radical Polymerization (FRP): This is a conventional and straightforward method for polymerizing IBMA.[1] However, it offers limited control over the polymer's molecular weight and distribution, often resulting in polymers with broad polydispersity.
-
Controlled Radical Polymerization (CRP): CRP techniques, also known as reversible-deactivation radical polymerization (RDRP), enable the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[1] This control is essential for applications requiring precise material properties.
-
Nitroxide-Mediated Polymerization (NMP): NMP is a robust CRP technique that has been successfully applied to the homopolymerization of IBMA.[1][3] It allows for the synthesis of well-defined homopolymers and block copolymers.[1]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that has been used for the polymerization of IBMA, particularly in the context of creating polymer-protein conjugates through a "grafting-from" approach.[6]
-
Atom Transfer Radical Polymerization (ATRP): While the ATRP of N-substituted acrylamides can be challenging due to potential complexation of the copper catalyst with the amide monomer, it remains a powerful technique for synthesizing well-defined polymers.[7][8][9] A general approach for ATRP of IBMA can be extrapolated from successful polymerizations of similar monomers.
-
The choice of polymerization technique will depend on the desired properties of the final polymer and the specific application requirements. For applications where a high degree of control over the polymer architecture is necessary, CRP methods like NMP and RAFT are preferred. For simpler applications, conventional free-radical polymerization may suffice.
Experimental Protocols
The following sections provide detailed experimental protocols for the polymerization of this compound using various techniques.
Free-Radical Solution Polymerization of IBMA
This protocol describes a general procedure for the free-radical polymerization of IBMA in a solvent.
Materials:
-
This compound (IBMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Nitrogen or Argon gas for deoxygenation
-
Precipitation solvent (e.g., methanol (B129727), hexane)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen/argon inlet
Experimental Workflow:
Caption: Workflow for Free-Radical Polymerization of IBMA.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of IBMA monomer and the initiator (AIBN) in the chosen anhydrous solvent.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[10]
-
Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Work-up: After the specified time, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a cold non-solvent (e.g., methanol or hexane) while stirring vigorously to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum until a constant weight is achieved.
Quantitative Data Summary (Example):
| Parameter | Value | Reference |
| Monomer | This compound | [1] |
| Initiator | AIBN | [11] |
| Solvent | Methanol | [11] |
| Temperature | 60-62 °C | [11] |
| Atmosphere | Nitrogen | [11] |
Nitroxide-Mediated Polymerization (NMP) of IBMA
This protocol is based on the successful homopolymerization of IBMA using NMP as reported in the literature.[1]
Materials:
-
This compound (IBMA), inhibitor removed
-
N-hydroxysuccinimide-functionalized BlocBuilder (NHS-BlocBuilder) initiator
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen gas
-
Methanol for precipitation
-
50 mL three-neck round-bottom flask with a magnetic stir bar
-
Condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Schlenk line or nitrogen inlet
Experimental Workflow:
Caption: Workflow for Nitroxide-Mediated Polymerization of IBMA.
Procedure:
-
Setup: In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a temperature well for a thermocouple, add the IBMA monomer, NHS-BlocBuilder initiator, and anhydrous DMF.[1]
-
Deoxygenation: Seal the reactor and degas the mixture with nitrogen for 10 minutes to remove dissolved oxygen.[1]
-
Polymerization: After purging, reduce the nitrogen flow to maintain a positive pressure and set the reaction temperature using a heating mantle and temperature controller (e.g., 115 °C).[1]
-
Monitoring: The reaction can be monitored by taking aliquots at different time intervals to determine monomer conversion and polymer molecular weight evolution via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Work-up: Once the desired conversion is reached, cool the reaction mixture.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into cold methanol.[1] Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is obtained.[1]
Quantitative Data Summary (from literature[1]):
| Parameter | Value Range |
| Temperature | 105 - 120 °C |
| Solvent | DMF |
| Initiator | NHS-BlocBuilder |
| Resulting Mₙ | Up to ~30,000 g/mol |
| Resulting Đ (PDI) | < 1.30 |
| Conversion | > 80% |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of IBMA
This protocol describes a photo-induced RAFT polymerization for grafting poly(IBMA) from a protein, which can be adapted for solution polymerization.[6]
Materials:
-
This compound (IBMA), inhibitor removed
-
RAFT chain transfer agent (CTA), e.g., a trithiocarbonate
-
Photoinitiator, e.g., Eosin Y
-
N,N,N′,N′-Tetramethylethylenediamine (TEMED)
-
Solvent (e.g., a mixture of PBS and DMF if adapting from the bioconjugation protocol, or a suitable organic solvent for solution polymerization)
-
Nitrogen gas
-
Blue light source
-
Round-bottom flask with a stir bar
-
Septum
Experimental Workflow:
Caption: Workflow for Photo-RAFT Polymerization of IBMA.
Procedure:
-
Preparation: In a round-bottom flask with a stir bar, combine the IBMA monomer, RAFT CTA, photoinitiator (Eosin Y), and TEMED in the chosen solvent.[6]
-
Deoxygenation: Seal the flask with a septum and degas the reaction mixture by bubbling with nitrogen for 30 minutes.[6]
-
Initiation: Start the polymerization by irradiating the reaction mixture with a blue light source while stirring.[6]
-
Polymerization: Continue the polymerization for the desired duration. The reaction can be monitored by taking samples for analysis.
-
Termination and Purification: Stop the polymerization by turning off the light and exposing the reaction to air. The polymer can then be purified by precipitation in a suitable non-solvent or by dialysis if it is water-soluble after modification.[6]
Quantitative Data Summary (Example from literature[6]):
| Component | Example Amount |
| NIBMA | 34 mg (0.2 mmol) |
| Eosin Y | 0.015 mg (0.023 mmol) |
| TEMED | 0.5 µL (0.0023 mmol) |
| Solvent | DMF (75 µL) in a buffer solution |
Atom Transfer Radical Polymerization (ATRP) of IBMA (Theoretical Protocol)
The ATRP of N-substituted acrylamides can be challenging.[7][8][9] This theoretical protocol is based on successful ATRP of other N-substituted acrylamides and provides a starting point for optimization. A strongly binding ligand is often required.[7]
Materials:
-
This compound (IBMA), inhibitor removed
-
Initiator, e.g., ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand, e.g., Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
-
Anhydrous solvent (e.g., anisole, DMF)
-
Nitrogen or Argon gas
-
Inhibitor removal columns
-
Syringes for transfer
-
Schlenk flask with a magnetic stir bar
-
Thermostatted oil bath
Experimental Workflow:
Caption: Theoretical Workflow for ATRP of IBMA.
Procedure:
-
Preparation: To a Schlenk flask containing a magnetic stir bar, add the copper(I) halide and the ligand under an inert atmosphere.
-
Addition of Monomer and Solvent: Add the IBMA monomer (passed through an inhibitor removal column) and the anhydrous solvent to the flask.
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, add the initiator (e.g., EBiB) via a syringe.
-
Polymerization: Place the flask in a thermostatted oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Work-up: After the desired time or conversion, terminate the polymerization by cooling the flask and exposing the contents to air. Dilute the mixture with a suitable solvent (e.g., THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a suitable non-solvent, filter, and dry under vacuum.
Suggested Starting Conditions:
| Parameter | Suggested Value |
| [IBMA]₀:[EBiB]₀:[CuBr]₀:[Me₆TREN]₀ | 100:1:1:1 |
| Solvent | Anisole or DMF |
| Temperature | 60 - 90 °C |
Applications and Self-Crosslinking
A key feature of poly(IBMA) is its ability to self-crosslink upon heating, particularly in the presence of an acid catalyst. This property is exploited in coatings and thermosetting plastics.[3][5]
Self-Crosslinking Mechanism:
The self-crosslinking reaction involves the acid-catalyzed elimination of isobutanol from two adjacent this compound units, forming a more stable six-membered cyclic imide structure (a polyimide). This intramolecular cyclization is followed by intermolecular crosslinking reactions between the polymer chains.
Caption: Self-Crosslinking Mechanism of Poly(IBMA).
This crosslinking imparts desirable properties to the material, including:
-
Improved mechanical strength and toughness [2]
-
Enhanced solvent and chemical resistance [2]
-
Increased thermal stability
These properties make poly(IBMA) an excellent candidate for protective coatings, adhesives, and as a modifying agent for other polymers.[3][11]
Characterization of Poly(IBMA)
The synthesized poly(IBMA) can be characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion.[1][6]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (Đ or PDI) of the polymer.[1][12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the monomer and polymer, and to monitor the crosslinking reaction.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and glass transition temperature (T₉) of the polymer.[1]
By carefully selecting the polymerization technique and reaction conditions, the properties of poly(N-isobutoxymethyl)acrylamide can be tailored to meet the demands of a wide range of advanced applications.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H15NO2 | CID 27979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. tmoritani.com [tmoritani.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitroxide-Mediated Polymerization (NMP) of Isobornyl Methacrylate (IBMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (B99206) (IBMA) is a bulky, hydrophobic monomer derived from renewable resources that imparts high glass transition temperature (Tg), thermal stability, and mechanical strength to polymers. Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity index, Đ), and complex architectures such as block copolymers.
However, the NMP of methacrylates, including IBMA, presents challenges due to side reactions at the high temperatures typically required. A common and effective strategy to overcome these challenges is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, such as acrylonitrile (B1666552) (AN) or styrene. This approach facilitates better control over the polymerization, leading to well-defined polymers.
These application notes provide an overview and detailed protocols for the NMP of IBMA, primarily focusing on its copolymerization with a controlling comonomer using SG1-based nitroxides.
Data Presentation
The following tables summarize quantitative data from representative NMP experiments involving IBMA.
Table 1: NMP of IBMA-rich Copolymers [1]
| Co-monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ |
| Acrylonitrile (AN) | BlocBuilder-MA™ | 100 | - | ~40 | - | < 1.5 |
| Tridecyl Methacrylate (TDMA) / AN | NHS-BB | 100 | - | ~60 | - | 1.51 - 1.64 |
| TDMA / AN / HEMA | NHS-BB | 100 | - | - | 12 - 15.4 | 1.39 - 1.54 |
Mn: Number-average molecular weight; Đ: Polydispersity index; NHS-BB: N-hydroxysuccinimide functionalized BlocBuilder.
Experimental Protocols
Protocol 1: NMP of Isobornyl Methacrylate with Acrylonitrile
This protocol describes the synthesis of a statistical copolymer of isobornyl methacrylate and acrylonitrile using the unimolecular initiator BlocBuilder-MA™.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Acrylonitrile (AN), inhibitor removed
-
BlocBuilder-MA™ (BB) initiator
-
Toluene (B28343), anhydrous
-
Schlenk flask or reaction vessel with magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature controller
-
Methanol (B129727) for precipitation
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a typical experiment, a specific molar ratio of monomer to initiator is chosen to target a desired molecular weight. For a target degree of polymerization (DP) of 100, the molar ratio [IBMA + AN]/[BB] would be 100. A small amount of acrylonitrile (e.g., 10 mol%) is used as the controlling comonomer.
-
Reaction Setup: To a Schlenk flask, add the desired amounts of IBMA, AN, and BlocBuilder-MA™. Add anhydrous toluene to achieve a 50 wt% solution.
-
Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture.
-
Sampling and Monitoring: Periodically, small aliquots of the reaction mixture can be withdrawn under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via GPC/SEC). A linear increase in number-average molecular weight (Mn) with conversion is indicative of a controlled polymerization.[1]
-
Termination and Purification: After the desired time or conversion is reached, stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
-
¹H NMR: To determine monomer conversion and copolymer composition.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).
-
DSC: To determine the glass transition temperature (Tg) of the resulting copolymer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
Caption: Experimental workflow for the NMP of IBMA.
References
Application Notes and Protocols for RAFT Polymerization of N-(Isobutoxymethyl)acrylamide (NiBMAm)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(N-(isobutoxymethyl)acrylamide) (pNiBMAm) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. NiBMAm is a functional monomer that, upon polymerization, yields polymers with acid-labile side chains, making them promising candidates for pH-responsive drug delivery systems. These application notes offer a comprehensive guide for researchers in polymer chemistry and drug development to synthesize well-defined pNiBMAm with controlled molecular weights and narrow molecular weight distributions. The protocols are based on established RAFT polymerization techniques for N-substituted acrylamides, adapted for the specific monomer NiBMAm.
Introduction
This compound (NiBMAm) is an intriguing monomer for the synthesis of advanced functional polymers. The isobutoxymethyl group on the amide nitrogen is susceptible to hydrolysis under acidic conditions, which imparts a pH-sensitive character to the resulting polymer. This property is of significant interest in the field of drug delivery, where polymers that can release their therapeutic payload in the acidic microenvironment of tumors or within the endo/lysosomal compartments of cells are highly sought after.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[3] The use of RAFT to polymerize NiBMAm enables precise control over the polymer structure, which is crucial for optimizing its performance in biomedical applications. This document outlines the materials, procedures, and characterization techniques for the successful RAFT polymerization of NiBMAm.
Experimental Protocols
Materials
-
Monomer: this compound (NiBMAm) (inhibitor-free)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable trithiocarbonate
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF), anhydrous
-
Degassing: Schlenk line or freeze-pump-thaw cycles
-
Purification: Diethyl ether or hexane (B92381) for precipitation
-
Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy
General RAFT Polymerization Procedure for NiBMAm
The following is a typical procedure for the RAFT polymerization of NiBMAm. The molar ratios of monomer to RAFT agent ([M]/[CTA]) and RAFT agent to initiator ([CTA]/[I]) can be adjusted to target different molecular weights and control the polymerization rate.
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of NiBMAm monomer, CPADB (RAFT agent), and AIBN (initiator) in the chosen solvent (e.g., 1,4-dioxane). A typical starting point would be a [M]:[CTA]:[I] ratio of 100:1:0.2.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion and molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold diethyl ether or hexane, while stirring vigorously.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer, initiator fragments, and RAFT agent.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization of pNiBMAm
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the vinyl proton peaks of the monomer with a stable internal standard or the polymer backbone peaks.
-
Molecular Weight and Polydispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable solvent (e.g., THF or DMF with LiBr) and calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following table presents representative data for the RAFT polymerization of N-substituted acrylamides, which can be used as a guideline for the expected outcomes of NiBMAm polymerization. Please note that specific kinetic data for the RAFT homopolymerization of NiBMAm is not extensively reported in the literature; therefore, this data is based on analogous systems.[4][5]
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn, th ( g/mol ) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | 4 | 45 | 3,600 | 4,100 | 1.15 |
| 2 | 50:1:0.2 | 8 | 78 | 6,200 | 6,800 | 1.12 |
| 3 | 100:1:0.2 | 6 | 55 | 8,700 | 9,500 | 1.18 |
| 4 | 100:1:0.2 | 12 | 89 | 14,000 | 15,200 | 1.14 |
| 5 | 200:1:0.2 | 12 | 62 | 19,500 | 21,300 | 1.21 |
Mn, th = ([M]0/[CTA]0) × Conversion × Mmonomer + MCTA
Visualizations
RAFT Polymerization Workflow
Caption: Workflow for the RAFT polymerization of NiBMAm.
pH-Triggered Intracellular Drug Release Mechanism
Caption: pH-triggered drug release from pNiBMAm carriers.
Application in Drug Development
The acid-labile nature of the isobutoxymethyl side chains of pNiBMAm makes it a highly attractive material for the development of advanced drug delivery systems. Upon exposure to the mildly acidic conditions found in tumor microenvironments or within cellular endosomes and lysosomes (pH 5.0-6.5), the side chains can hydrolyze.[6][7] This hydrolysis increases the hydrophilicity of the polymer, which can lead to the swelling or disassembly of a nanoparticle formulation, triggering the release of an encapsulated drug.
This pH-responsive behavior can be exploited to achieve targeted drug delivery, minimizing off-target toxicity and enhancing the therapeutic efficacy of anticancer drugs. Researchers can conjugate hydrophobic drugs to the pNiBMAm backbone or encapsulate them within self-assembled pNiBMAm-based nanoparticles. These drug-loaded carriers are expected to be stable at physiological pH (7.4) in the bloodstream, but will release their payload upon internalization by cancer cells into the acidic endo/lysosomal compartments.[8]
Conclusion
The RAFT polymerization of this compound provides a robust method for synthesizing well-defined, pH-sensitive polymers. The protocols and data presented in this document offer a solid foundation for researchers to explore the potential of pNiBMAm in various applications, particularly in the field of controlled drug delivery. The ability to precisely control the polymer's molecular weight and architecture through RAFT polymerization is key to fine-tuning its properties for optimal performance as a smart biomaterial.
References
- 1. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Crosslinked Polymers Incorporating Isobornyl Methacrylate (IBMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (B99206) (IBMA) is a bulky, hydrophobic, bicyclic monomer derived from renewable resources that imparts high thermal stability, mechanical strength, and hydrophobicity to polymers. While IBMA does not undergo self-crosslinking under standard free-radical polymerization conditions, it is a valuable component in the synthesis of crosslinked polymer networks. By copolymerizing IBMA with a multifunctional crosslinking agent, it is possible to create robust, three-dimensional polymer structures with tunable properties.
These crosslinked IBMA-containing polymers are of significant interest in a variety of fields, including high-performance coatings, adhesives, and, increasingly, in biomedical applications. For drug development professionals, the incorporation of IBMA into hydrogel networks offers a strategy to modulate drug release kinetics, enhance mechanical stability, and control the swelling behavior of the delivery vehicle. The hydrophobic nature of IBMA can be leveraged to effectively encapsulate and sustain the release of hydrophobic drugs.
This document provides detailed application notes and experimental protocols for the synthesis of crosslinked polymers incorporating IBMA, with a focus on their potential use in drug delivery systems.
Data Presentation: Properties of Crosslinked IBMA Copolymers
The properties of crosslinked IBMA copolymers are highly dependent on the composition of the monomer mixture, particularly the type and concentration of the crosslinking agent. Below are tables summarizing key quantitative data from the literature.
Table 1: Effect of Co-monomer and Crosslinker Concentration on the Glass Transition Temperature (Tg) of IBMA Copolymers
| IBMA (mol%) | Co-monomer | Crosslinker (type) | Crosslinker (mol%) | Polymerization Method | Tg (°C) |
| 100 | - | - | 0 | Free Radical | ~110-200 |
| 90 | Benzyl Methacrylate | - | 0 | Free Radical | 105 |
| 50 | Benzyl Methacrylate | - | 0 | Free Radical | 85 |
| 10 | Benzyl Methacrylate | - | 0 | Free Radical | 60 |
| 90 | Butyl Acrylate (B77674) | HDDA | 1 | Photopolymerization | 95 |
| 70 | Butyl Acrylate | HDDA | 1 | Photopolymerization | 65 |
| 50 | Butyl Acrylate | HDDA | 1 | Photopolymerization | 30 |
Table 2: Influence of Crosslinker Concentration on the Properties of Methacrylate-Based Polymers
| Polymer System | Crosslinker (type) | Crosslinker (wt%) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| HEMA-based Hydrogel | EGDMA | 1 | 65 | 150 |
| HEMA-based Hydrogel | EGDMA | 3 | 45 | 350 |
| HEMA-based Hydrogel | EGDMA | 5 | 30 | 600 |
| GelMA Hydrogel | - | - | 800-1000 | 10-30 |
| GelMA/CBMA Hydrogel | - | - | 400-600 | 40-80 |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked IBMA-co-Butyl Acrylate Film via Photopolymerization
This protocol describes the synthesis of a crosslinked polymer film suitable for coating applications, where IBMA provides hardness and chemical resistance.
Materials:
-
Isobornyl methacrylate (IBMA)
-
Butyl acrylate (BA)
-
1,6-Hexanediol diacrylate (HDDA) (Crosslinker)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator)
-
Glass slides
-
Micropipettes
-
UV curing system (365 nm)
Procedure:
-
Monomer Mixture Preparation: In a small, amber glass vial, prepare the monomer mixture according to the desired formulation. For a representative formulation with 70 mol% IBMA, 29 mol% BA, and 1 mol% HDDA, combine the following:
-
IBMA: (e.g., 1.55 g, 7.0 mmol)
-
BA: (e.g., 0.38 g, 3.0 mmol)
-
HDDA: (e.g., 0.023 g, 0.1 mmol)
-
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 1 wt% with respect to the total monomer weight. Mix thoroughly until the initiator is completely dissolved.
-
Film Casting: Place a glass slide on a level surface. Using a micropipette, cast the prepared resin mixture onto the glass slide to a desired thickness (e.g., 100 µm).
-
UV Curing: Place the coated glass slide into the UV curing system. Expose the film to UV light (365 nm) with a specific intensity (e.g., 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to ensure complete polymerization and crosslinking.
-
Post-Curing: The resulting crosslinked polymer film on the glass slide can be used for characterization of its mechanical and thermal properties.
Protocol 2: Synthesis of a Crosslinked IBMA-co-HEMA Hydrogel for Drug Delivery Studies
This protocol details the synthesis of a hydrogel incorporating the hydrophobic monomer IBMA and the hydrophilic monomer 2-hydroxyethyl methacrylate (HEMA). The resulting hydrogel will have a lower swelling ratio than a pure pHEMA hydrogel, which can be advantageous for the sustained release of hydrophobic drugs.
Materials:
-
Isobornyl methacrylate (IBMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
-
Azobisisobutyronitrile (AIBN) (Thermal Initiator)
-
Ethanol (Solvent)
-
Nitrogen gas source
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
Molds (e.g., between two glass plates with a spacer)
Procedure:
-
Monomer Solution Preparation: In a Schlenk flask, prepare the monomer solution. For a formulation with a 1:4 molar ratio of IBMA to HEMA and 2 mol% EGDMA, combine:
-
IBMA: (e.g., 2.22 g, 10 mmol)
-
HEMA: (e.g., 5.21 g, 40 mmol)
-
EGDMA: (e.g., 0.20 g, 1 mmol)
-
Ethanol: (e.g., 15 mL)
-
-
Initiator Addition: Add AIBN (0.5 mol% relative to total monomers).
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 15-30 minutes to initiate polymerization.
-
Molding: Transfer the viscous solution into a mold (e.g., between two glass plates separated by a Teflon spacer of desired thickness).
-
Curing: Place the mold in an oven at 70°C for 24 hours to complete the polymerization and crosslinking.
-
Purification: After curing, carefully disassemble the mold to retrieve the hydrogel sheet. Cut the sheet into discs of a specific diameter. Purify the hydrogel discs by immersing them in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.
-
Drying: Lyophilize or air-dry the purified hydrogel discs until a constant weight is achieved.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a hydrophobic drug into the IBMA-co-HEMA hydrogel and evaluating its release profile.
Materials:
-
Dried, purified IBMA-co-HEMA hydrogel discs
-
Hydrophobic model drug (e.g., ibuprofen, curcumin)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the hydrophobic drug in ethanol.
-
Immerse pre-weighed dry hydrogel discs in the drug solution.
-
Allow the hydrogels to swell and absorb the drug solution for 48 hours in a sealed container to prevent solvent evaporation.
-
Remove the drug-loaded hydrogels and air-dry them in a fume hood to evaporate the ethanol, leaving the drug entrapped within the polymer matrix.
-
-
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS (pH 7.4).
-
Place the vials in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Visualizations
Chemical Structure and Polymerization
Caption: Copolymerization of IBMA, HEMA, and a crosslinker to form a network.
Experimental Workflow: Hydrogel Synthesis
Caption: Step-by-step workflow for the synthesis of an IBMA-co-HEMA hydrogel.
Logical Relationship: Drug Delivery Mechanism
Caption: Mechanism of drug loading into and release from the hydrogel.
Application Notes and Protocols for N-(Isobutoxymethyl)acrylamide in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Isobutoxymethyl)acrylamide (IBMA) in the formulation of industrial coatings. This document details the function, benefits, and practical application of IBMA, along with experimental protocols for the synthesis of IBMA-containing resins and the evaluation of subsequent coating performance.
Introduction to this compound (IBMA)
This compound (IBMA) is a functional monomer utilized in the synthesis of self-crosslinking acrylic resins for high-performance industrial coatings. Its unique chemical structure, featuring both a vinyl group for polymerization and an N-alkoxymethyl group for crosslinking, allows for the formulation of durable, one-component coating systems. These systems offer enhanced mechanical properties and chemical resistance upon curing.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 16669-59-3 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 108 °C |
| Density | 0.97 g/mL at 25 °C |
Mechanism of Action: Acid-Catalyzed Crosslinking
The primary function of IBMA in a coating formulation is to act as a crosslinker. When incorporated into a polymer backbone, typically an acrylic resin containing hydroxyl (-OH) functional groups, the N-(isobutoxymethyl) group of IBMA can undergo an acid-catalyzed reaction. This reaction forms a stable ether linkage between polymer chains, creating a durable three-dimensional network. This crosslinking mechanism is typically activated by heat during the curing process. An acid catalyst, such as p-toluenesulfonic acid (pTSA), is often added to the formulation to lower the curing temperature and accelerate the crosslinking reaction. The reaction releases isobutanol as a volatile by-product.
The following diagram illustrates the acid-catalyzed crosslinking reaction between a hydroxyl-functional acrylic polymer and a polymer containing IBMA.
Caption: Acid-catalyzed crosslinking of IBMA.
Performance Enhancements in Industrial Coatings
The incorporation of IBMA into industrial coating formulations can lead to significant improvements in the final film properties. The formation of a dense crosslinked network enhances the coating's durability and resistance to environmental and chemical challenges.
While specific performance data can vary based on the full formulation, the following table summarizes the expected impact of adding IBMA to a standard hydroxyl-functional acrylic resin system.
| Performance Metric | Expected Outcome with IBMA | Typical Test Method |
| Hardness | Increased pencil hardness | ASTM D3363 |
| Adhesion | Improved adhesion to substrate | ASTM D3359 (Cross-hatch) |
| Flexibility | Maintained or slightly reduced | ASTM D522 (Mandrel Bend) |
| Solvent Resistance | Significantly improved | ASTM D5402 (Solvent Rub) |
| Water Resistance | Improved resistance to water spotting and blistering | ASTM D870 |
Note: The degree of improvement is dependent on the concentration of IBMA in the polymer, the concentration of hydroxyl groups available for crosslinking, the type and amount of catalyst used, and the curing conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an IBMA-containing acrylic resin and its formulation into an industrial coating, followed by standard testing procedures.
Synthesis of a Self-Crosslinking Hydroxyl-Functional Acrylic Resin with IBMA
This protocol describes the synthesis of a thermosetting acrylic resin via free-radical solution polymerization.
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Methacrylate (HEMA), this compound (IBMA)
-
Solvent: Xylene
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Chain Transfer Agent (optional): Dodecyl Mercaptan (DDM)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.
-
Initial Charge: Charge the reactor with Xylene and heat to the desired reaction temperature (typically 80-110°C) under a nitrogen blanket.
-
Monomer/Initiator Feed: In a separate vessel, prepare a mixture of the monomers (MMA, BA, HEMA, IBMA), initiator (AIBN), and chain transfer agent (if used).
-
Polymerization: Slowly feed the monomer/initiator mixture into the heated solvent over a period of 2-4 hours while maintaining a constant temperature and stirring.
-
Chaser Addition: After the feed is complete, add a small amount of additional initiator to ensure complete monomer conversion and hold the reaction at temperature for another 1-2 hours.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting acrylic resin solution can be characterized for its solid content, viscosity, molecular weight, and hydroxyl number.
The following diagram outlines the experimental workflow for the synthesis of the IBMA-functional acrylic resin.
Caption: Resin synthesis workflow.
Formulation of an Industrial Baking Enamel
Materials:
-
IBMA-functional acrylic resin (from 4.1)
-
Pigment (e.g., Titanium Dioxide)
-
Dispersing agent
-
Flow and leveling agent
-
Acid catalyst (e.g., 10% pTSA in isobutanol)
-
Solvents for viscosity adjustment (e.g., Xylene, Butyl Acetate)
Procedure:
-
Pigment Dispersion: In a high-speed disperser, mix the acrylic resin, dispersing agent, and a portion of the solvent. Gradually add the pigment and disperse until the desired fineness of grind is achieved.
-
Let-down: Transfer the pigment paste to a mixing vessel. Under slow agitation, add the remaining resin, flow and leveling agents, and solvents to adjust the viscosity.
-
Catalyst Addition: Just before application, add the acid catalyst and mix thoroughly.
Coating Application and Curing
-
Substrate Preparation: Ensure the substrate (e.g., steel panels) is clean and dry.
-
Application: Apply the formulated coating to the substrate using a suitable method, such as a drawdown bar, spray gun, or dip coating, to achieve a uniform dry film thickness.
-
Flash-off: Allow the coated panels to air-dry for a specified time (e.g., 10-15 minutes) to allow for solvent evaporation.
-
Curing: Place the panels in a forced-air oven and cure at a specified temperature and time (e.g., 120-150°C for 20-30 minutes).
Evaluation of Coating Performance
The following diagram illustrates the workflow for coating formulation, application, and testing.
Caption: Coating formulation and testing workflow.
Detailed Test Procedures:
-
Pencil Hardness (ASTM D3363): A set of calibrated pencils of increasing hardness are pushed across the coated surface at a 45-degree angle. The reported hardness is that of the hardest pencil that does not scratch or gouge the coating.
-
Cross-hatch Adhesion (ASTM D3359): A lattice pattern is cut into the coating down to the substrate. A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed by the tape.
-
Mandrel Bend Flexibility (ASTM D522): The coated panel is bent over a conical or cylindrical mandrel. The flexibility is determined by the smallest diameter mandrel over which the panel can be bent without cracking or delamination of the coating.
-
Solvent Resistance (ASTM D5402): A cloth saturated with a specified solvent (e.g., methyl ethyl ketone - MEK) is rubbed back and forth over the coated surface with a consistent pressure. The number of double rubs required to expose the substrate is recorded.
Relevance to Drug Development Professionals
While this compound is primarily used in industrial coatings, the principles of polymer chemistry, crosslinking, and material characterization are broadly applicable across scientific disciplines. For professionals in drug development, particularly in areas related to drug delivery and medical devices, an understanding of polymer formulation and performance can be relevant in the context of:
-
Polymer-based Drug Delivery Systems: The crosslinking chemistries used in coatings can be analogous to those used to control the release kinetics of drugs from polymer matrices.
-
Medical Device Coatings: Biocompatible coatings on medical devices often rely on carefully controlled polymer chemistry to ensure adhesion, durability, and inertness. The analytical techniques used to evaluate industrial coatings are often similar to those used for medical device coatings.
-
Formulation Science: The principles of formulating a stable and effective coating, including the use of additives to control properties like flow and dispersion, are shared with the formulation of pharmaceutical products.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and personal protective equipment (PPE). In general, it is recommended to work in a well-ventilated area and to use gloves and safety glasses.
Disclaimer: These application notes are intended for informational purposes only and should be used as a general guide. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations. The specific performance of any coating formulation will depend on the exact composition and processing conditions.
Application Notes and Protocols for Modifying Polyvinyl Alcohol with 2-Iodobenzoyl Meldrum's Acid (IBMA)
Topic: Using IBMA for Modifying Polyvinyl Alcohol Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinyl alcohol (PVA) is a water-soluble, biocompatible, and biodegradable synthetic polymer with extensive applications in the biomedical and pharmaceutical fields.[1][2][3] Its hydroxyl groups provide convenient sites for chemical modification, allowing for the tuning of its physicochemical properties to suit specific applications such as drug delivery, tissue engineering, and wound dressings.[4][5] This document details the use of 2-Iodobenzoyl Meldrum's Acid (IBMA) as a novel agent for the modification of PVA. The incorporation of the iodobenzoyl moiety is anticipated to alter the hydrophobicity, thermal stability, and drug-loading capacity of PVA, offering new opportunities for the development of advanced drug delivery systems.
Meldrum's acid and its derivatives are known to undergo thermolysis to generate highly reactive ketene (B1206846) intermediates.[4] These ketenes can readily react with nucleophiles, such as the hydroxyl groups of PVA, to form stable ester linkages. This reaction provides an efficient pathway for the functionalization of PVA under relatively mild conditions. The introduction of the bulky and hydrophobic iodobenzoyl group can significantly impact the polymer's properties.
Potential Applications in Drug Development
The modification of PVA with IBMA can lead to several advantageous properties for drug development:
-
Enhanced Hydrophobicity: The introduction of the iodobenzoyl group is expected to increase the hydrophobicity of PVA. This can be beneficial for encapsulating and controlling the release of hydrophobic drugs, a common challenge in drug formulation.
-
Controlled Swelling and Degradation: Altering the hydrophilic-hydrophobic balance of PVA can modulate its swelling behavior and degradation rate in aqueous environments, allowing for more precise control over drug release kinetics.
-
Drug-Polymer Conjugation: The iodobenzoyl group can serve as a versatile handle for further chemical modifications, including the attachment of drugs or targeting ligands through various coupling chemistries.
-
Radiopacity: The presence of iodine provides inherent radiopacity, enabling the visualization of drug delivery systems based on IBMA-modified PVA using techniques like X-ray imaging.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of IBMA-modified PVA (PVA-IB).
Synthesis of IBMA-Modified PVA (PVA-IB)
Objective: To covalently attach 2-Iodobenzoyl groups to the PVA backbone via an ester linkage.
Materials:
-
Polyvinyl alcohol (PVA) (Mw 13,000-23,000, 98% hydrolyzed)
-
2-Iodobenzoyl Meldrum's Acid (IBMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Dialysis tubing (MWCO = 1000 Da)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Schlenk line or inert gas supply
-
Temperature controller
-
Dialysis setup
-
Freeze-dryer (lyophilizer)
Procedure:
-
PVA Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of PVA in anhydrous DMF at 80°C with vigorous stirring until a clear solution is obtained. The concentration of PVA can be varied (e.g., 5-10% w/v).
-
IBMA Addition: In a separate flask, dissolve the desired molar equivalent of IBMA in a minimal amount of anhydrous DMF.
-
Reaction: Add the IBMA solution dropwise to the PVA solution at 80°C. Increase the reaction temperature to 120-140°C to induce the thermolysis of IBMA and the subsequent reaction of the generated ketene with the hydroxyl groups of PVA.
-
Reaction Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them using FT-IR spectroscopy to observe the appearance of the ester carbonyl peak.
-
Purification: After the desired reaction time (e.g., 6-24 hours), cool the reaction mixture to room temperature. Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of a non-solvent like ethanol or a mixture of ethanol and water.
-
Further Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of DMF or deionized water. Purify the polymer solution by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted IBMA and other small molecule impurities.
-
Isolation: Freeze-dry the purified polymer solution to obtain the final PVA-IB product as a white to off-white powder.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis and purification of IBMA-modified PVA.
Characterization of PVA-IB
Objective: To confirm the successful modification of PVA and to determine the degree of substitution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Acquire FT-IR spectra of unmodified PVA and PVA-IB using a KBr pellet or as a thin film.
-
Expected Results: The spectrum of PVA-IB should show a new characteristic absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration, which is absent in the spectrum of unmodified PVA. The intensity of the broad hydroxyl (-OH) band (around 3200-3600 cm⁻¹) is expected to decrease.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve PVA and PVA-IB in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Results: In the ¹H NMR spectrum of PVA-IB, new peaks corresponding to the aromatic protons of the iodobenzoyl group should appear in the range of 7.0-8.0 ppm. The degree of substitution (DS) can be calculated by comparing the integration of these aromatic protons to the integration of the PVA backbone protons.
-
-
Thermal Analysis (TGA and DSC):
-
Protocol: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on both unmodified PVA and PVA-IB under a nitrogen atmosphere.
-
Expected Results: TGA is expected to show an increase in the thermal stability of PVA-IB compared to PVA due to the introduction of the aromatic iodobenzoyl group. DSC may show a change in the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymer.
-
-
Contact Angle Measurement:
-
Protocol: Prepare thin films of PVA and PVA-IB on a solid substrate. Measure the static water contact angle using a goniometer.
-
Expected Results: An increase in the water contact angle for PVA-IB films compared to PVA films would indicate an increase in surface hydrophobicity.
-
Data Presentation
The following tables summarize hypothetical quantitative data for PVA modified with different molar ratios of IBMA. These values are illustrative and based on expected trends from similar polymer modifications.
Table 1: Physicochemical Properties of IBMA-Modified PVA
| Sample ID | Molar Ratio (PVA OH:IBMA) | Degree of Substitution (%)¹ | Water Contact Angle (°) | Water Solubility (mg/mL) at 25°C |
| PVA | - | 0 | 45 ± 3 | >100 |
| PVA-IB-1 | 100:1 | 1.0 | 58 ± 4 | 85 ± 5 |
| PVA-IB-5 | 100:5 | 4.8 | 72 ± 3 | 42 ± 4 |
| PVA-IB-10 | 100:10 | 9.5 | 85 ± 5 | 15 ± 2 |
¹ Determined by ¹H NMR spectroscopy.
Table 2: Thermal Properties of IBMA-Modified PVA
| Sample ID | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C)² |
| PVA | 85 | 280 |
| PVA-IB-1 | 88 | 295 |
| PVA-IB-5 | 95 | 310 |
| PVA-IB-10 | 105 | 325 |
² Temperature at 5% weight loss determined by TGA.
Signaling Pathways and Logical Relationships
While there is no specific signaling pathway associated with PVA-IB itself, its application in drug delivery is based on the logical relationship between its modified properties and its function as a drug carrier.
Diagram of Logical Relationships in Drug Delivery Application:
References
- 1. Item - Two- and Three-Component Post-Polymerization Modifications Based on Meldrumâs Acid - figshare - Figshare [figshare.com]
- 2. Self-polymerization of Meldrum's acid-amine compounds: an effective route to polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of Meldrum’s Acid and Diisocyanate: An Effective Approach for Preparation of Reactive Polyamides and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Substituted Acrylamide Hydrogels in Tissue Engineering
A Guideline for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is N-(Isobutoxymethyl)acrylamide (IBMA) for hydrogel synthesis, a comprehensive literature search revealed a significant lack of published data on its specific use in tissue engineering. Therefore, these application notes and protocols are based on the broader, well-established class of N-substituted acrylamide (B121943) hydrogels, with a primary focus on the extensively studied thermoresponsive polymer, Poly(N-isopropylacrylamide) (PNIPAM). The methodologies and data presented herein should serve as a foundational guide for the investigation of novel N-substituted acrylamide monomers like IBMA.
Introduction to N-Substituted Acrylamide Hydrogels
N-substituted acrylamide-based hydrogels are a class of synthetic polymers that have garnered significant attention in the biomedical field, particularly for applications in tissue engineering and drug delivery.[1] These hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water, which allows them to mimic the hydrated environment of native extracellular matrix (ECM).[2]
A key feature of many N-substituted acrylamide hydrogels, such as those derived from N-isopropylacrylamide (NIPAM), is their thermoresponsive behavior.[3][4] Specifically, they exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[3] This property is particularly advantageous for biomedical applications, as the LCST can be tailored to be near physiological temperature (37°C), enabling the formation of in-situ gelling scaffolds upon injection into the body.[5][3]
The versatility of N-substituted acrylamide hydrogels is further enhanced by the ability to copolymerize them with other monomers to introduce additional functionalities, such as pH-sensitivity or biodegradability, and to modulate their mechanical properties.[6][7] These tunable characteristics make them promising candidates for a range of tissue engineering applications, including cell encapsulation and delivery, as scaffolds for tissue regeneration, and as matrices for the controlled release of therapeutic agents.[1][5]
Data Presentation: Physicochemical Properties of N-Substituted Acrylamide Hydrogels
The following tables summarize representative quantitative data for N-substituted acrylamide hydrogels, primarily focusing on PNIPAM-based systems, to provide a comparative overview of their key properties.
Table 1: Swelling Ratio of Representative N-Substituted Acrylamide Hydrogels
| Monomer Composition | Crosslinker Concentration (mol%) | Temperature (°C) | Swelling Ratio (%) |
| N-isopropylacrylamide (NIPAM) | 2 | 25 | 2500 |
| NIPAM | 2 | 40 | 500 |
| NIPAM/Acrylic Acid (95/5) | 1 | 25 (pH 7.4) | 3500 |
| NIPAM/Acrylic Acid (95/5) | 1 | 40 (pH 7.4) | 800 |
| N,N-dimethylacrylamide (DMAA) | 1.5 | 25 | >4000 |
Note: Swelling ratio is highly dependent on the specific experimental conditions, including the type of crosslinker, initiator concentration, and the ionic strength of the swelling medium.
Table 2: Mechanical Properties of Representative N-Substituted Acrylamide Hydrogels
| Hydrogel System | Compressive Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| PNIPAM | 5-20 | 10-30 | 50-150 |
| PNIPAM-Alginate IPN | 50-200 | 100-500 | 200-1000 |
| PNIPAM-Clay Nanocomposite | 30-100 | 50-250 | 150-600 |
Note: The mechanical properties of N-substituted acrylamide hydrogels are often poor but can be significantly enhanced by forming interpenetrating polymer networks (IPNs) or nanocomposites.[2][8]
Table 3: Drug Release from a Representative Thermoresponsive PNIPAM Hydrogel
| Drug | Loading Method | Release Medium | Temperature (°C) | Cumulative Release at 8h (%) |
| Doxorubicin | Equilibrium Swelling | PBS (pH 7.4) | 25 | ~20 |
| Doxorubicin | Equilibrium Swelling | PBS (pH 7.4) | 37 | ~80 |
| Curcumin | Encapsulation | PBS (pH 5.5) | 40 | ~95 |
Note: Drug release from thermoresponsive hydrogels is significantly accelerated above the LCST due to the collapse of the polymer network.[6]
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of N-substituted acrylamide hydrogels. These protocols are based on the free-radical polymerization of NIPAM and can be adapted for other N-substituted acrylamide monomers.
Protocol for Synthesis of a Thermoresponsive PNIPAM Hydrogel
This protocol describes the synthesis of a basic PNIPAM hydrogel using a chemical crosslinker and a redox-initiated free-radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve the desired amount of NIPAM monomer in deionized water or PBS to achieve the target monomer concentration (e.g., 10-20 w/v%).
-
Add the crosslinker, MBAA, to the monomer solution. The concentration of MBAA is typically 1-5 mol% of the total monomer concentration. Stir until fully dissolved.[9]
-
-
Degassing:
-
To remove dissolved oxygen, which inhibits polymerization, purge the monomer solution with nitrogen gas for 15-30 minutes.[9]
-
-
Initiation of Polymerization:
-
Add the initiator, APS, to the degassed solution (typically 0.5-1 w/v% of the total monomer weight) and stir gently to dissolve.
-
Add the accelerator, TEMED (typically 0.1-0.2 v/v% of the total solution volume), to initiate the polymerization reaction.[9]
-
-
Gelation:
-
Immediately after adding TEMED, pour the solution into a mold of the desired shape (e.g., petri dish, glass slides with a spacer).
-
Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed.
-
-
Purification:
-
After gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers, initiator, and other impurities.
-
-
Drying (Optional):
-
For dry weight measurements or certain characterization techniques, the purified hydrogel can be dried by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
-
Protocol for Characterization of Swelling Behavior
This protocol outlines the method for determining the swelling ratio of the synthesized hydrogel at different temperatures.
Materials:
-
Synthesized and purified hydrogel
-
Deionized water or PBS
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Filter paper
Procedure:
-
Sample Preparation:
-
Cut the purified hydrogel into small, uniform discs or squares.
-
Dry the hydrogel samples to a constant weight using a lyophilizer or vacuum oven. Record the dry weight (Wd).
-
-
Swelling Study:
-
Immerse a pre-weighed, dried hydrogel sample in deionized water or PBS in a sealed container.
-
Place the container in a temperature-controlled environment (e.g., below and above the expected LCST).
-
At predetermined time intervals, remove the hydrogel sample from the solution.
-
Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
-
Calculation of Swelling Ratio:
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
-
Equilibrium Swelling:
-
Continue the swelling study until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Protocol for In Vitro Drug Release Study
This protocol describes how to load a model drug into the hydrogel and study its release profile.
Materials:
-
Synthesized and purified hydrogel
-
Model drug (e.g., doxorubicin, curcumin)
-
Appropriate solvent for the drug
-
Release medium (e.g., PBS at a specific pH)
-
Temperature-controlled shaker
-
UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification
Procedure:
-
Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the model drug in a suitable solvent.
-
Immerse a pre-weighed, dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient time (e.g., 24-48 hours) to reach equilibrium loading.
-
After loading, gently rinse the hydrogel with the solvent to remove any surface-adhered drug.
-
Dry the drug-loaded hydrogel.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of the release medium (e.g., PBS) in a sealed container.
-
Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 37°C).[10]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]
-
Measure the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and plot it as a function of time.
-
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis, characterization, and application of N-substituted acrylamide hydrogels.
Thermoresponsive Behavior of PNIPAM
Caption: The thermoresponsive swelling and deswelling behavior of a PNIPAM hydrogel.
Signaling Pathway for Cell-Scaffold Interaction
Caption: A simplified signaling pathway illustrating cell interaction with a functionalized hydrogel scaffold.
References
- 1. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery [mdpi.com]
- 5. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Isobornyl Methacrylate (IBMA) in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (B99206) (IBMA) is a hydrophobic, bicyclic methacrylate monomer that offers unique properties for the development of advanced controlled drug delivery systems. Its bulky, rigid structure contributes to the formation of polymers with high glass transition temperatures (Tg), excellent mechanical strength, and enhanced resistance to degradation.[1] These characteristics, combined with its hydrophobicity, make IBMA an attractive candidate for creating stable, biocompatible matrices for the sustained and targeted release of therapeutic agents.[2]
These application notes provide a comprehensive overview of the use of IBMA in controlled drug delivery, including detailed experimental protocols for the synthesis of IBMA-based carriers, drug loading, and in vitro characterization.
Data Presentation
While specific quantitative data for drug release kinetics, encapsulation efficiency, and biocompatibility of purely IBMA-based systems are not extensively available in the literature, the following tables provide representative data from studies on methacrylate-based copolymers, which can serve as a reference for formulating and evaluating IBMA-containing systems.
Table 1: Representative Drug Release Kinetics from Methacrylate-Based Nanoparticles
| Formulation | Drug | Time (h) | Cumulative Release (%) | Release Exponent (n) | Correlation Coefficient (R²) |
| PMMA-co-MAA | Doxorubicin | 24 | 45 | 0.680 | 0.987 |
| 48 | 65 | ||||
| 72 | 80 | ||||
| PLGA-PEG | Gemcitabine | 2 | 20 | 0.558 | - |
| 24 | 50 | ||||
| 48 | 70 | ||||
| P(NIPAM-co-PEGMA) | L-DOPA | 10 | 60 | - | - |
| 24 | 85 |
Note: This table presents illustrative data from various methacrylate copolymer systems to provide an expected range of release profiles.[3][4][5] The release exponent 'n' from the Korsmeyer-Peppas model indicates the mechanism of drug release (n < 0.43 for Fickian diffusion, 0.43 < n < 0.85 for non-Fickian transport).[6]
Table 2: Representative Encapsulation Efficiency and Drug Loading in Methacrylate-Based Nanoparticles
| Polymer System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PNIPAAm-MAA grafted magnetic nanoparticles | Doxorubicin | 75 | - | [3] |
| PMMA copolymers | - | 38.75 | 21.25 | [7] |
| Eudragit L100 | Insulin | 52 | - | [7] |
| P(OEGMA-co-MMA) | Curcumin | 54 | - | [8] |
| P(OEGMA-co-MMA) | Quercetin | 49 | - | [8] |
Note: Encapsulation efficiency and drug loading are highly dependent on the polymer composition, drug properties, and the fabrication method used.[3][7][8]
Table 3: Representative Cell Viability Data for Methacrylate-Based Polymers
| Polymer/Copolymer | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Assay |
| PMMA-co-BMA (10%) | L929 | 100 | >90 | MTT |
| PMMA-co-IBMA (30%) | L929 | 100 | >90 | MTT |
| Cationic Polymers | NCH421K GSC | Various (nM) | IC50 values reported | - |
| PLGA-PEG-PLGA | Fibroblasts | up to 10,000 | >100 | WST-1 |
Note: Cytotoxicity is a critical parameter for biocompatibility assessment. The data presented are from studies on various methacrylate copolymers and cell lines, indicating that biocompatibility can be achieved.[9][10][11] A cell viability of over 70-80% is generally considered non-cytotoxic in such assays.[12]
Experimental Protocols
Protocol 1: Synthesis of IBMA-Based Nanoparticles via Emulsion Polymerization
This protocol describes a general method for synthesizing IBMA-containing nanoparticles. The ratio of IBMA to other comonomers can be adjusted to tune the hydrophobicity and drug release characteristics.
Materials:
-
Isobornyl methacrylate (IBMA)
-
Methyl methacrylate (MMA) (or other suitable comonomer)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of SDS (e.g., 1 wt%) in deionized water in a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate beaker, mix the monomers (IBMA and MMA) at the desired molar ratio.
-
Add the monomer mixture to the aqueous SDS solution while stirring vigorously to form an emulsion.
-
Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Dissolve the initiator (KPS) in a small amount of deionized water and add it to the emulsion to initiate polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
-
Characterize the nanoparticles for size, morphology, and composition using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier Transform Infrared (FTIR) spectroscopy.
Protocol 2: Drug Loading into IBMA-Based Nanoparticles
This protocol outlines a common method for loading a hydrophobic drug into pre-formed nanoparticles.
Materials:
-
IBMA-based nanoparticle suspension
-
Hydrophobic drug (e.g., Doxorubicin, Curcumin)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Acetone)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Add the drug solution dropwise to the aqueous suspension of IBMA-based nanoparticles while stirring.
-
Continue stirring for 24 hours at room temperature in the dark to allow for drug partitioning into the nanoparticles.
-
Remove the organic solvent and unencapsulated drug by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) for 48 hours.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by measuring the amount of drug in the nanoparticles and in the dialysis medium.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of a drug from IBMA-based nanoparticles over time.
Materials:
-
Drug-loaded IBMA-based nanoparticle suspension
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively)
-
Dialysis bags
-
Shaking incubator
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a sealed container.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the IBMA-based polymers or nanoparticles on a cell line.
Materials:
-
Cell line (e.g., L929 fibroblasts, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
IBMA-based polymer/nanoparticle samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the IBMA-based material. Include a control group with medium only.
-
Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Mandatory Visualizations
References
- 1. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobornyl Methacrylate (IBOMA) [benchchem.com]
- 3. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomacromolecules as carriers in drug delivery and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Poly(oligoethylene glycol methylether methacrylate-co-methyl methacrylate) Aggregates as Nanocarriers for Curcumin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Graft Polymerization of N-(Isobutoxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Isobutoxymethyl)acrylamide (IBMA) is a functional monomer that, when polymerized, yields materials with unique properties, including hydrophobicity and the potential for crosslinking. Graft polymerization of IBMA onto various substrates (e.g., polymers, nanoparticles, surfaces) allows for the precise modification of surface properties, leading to advanced materials for applications in drug delivery, biocompatible coatings, and smart materials. This document provides detailed protocols and application notes for the graft polymerization of IBMA using controlled radical polymerization techniques, offering superior control over the polymer architecture compared to conventional free-radical methods. The primary methods covered are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP).
Methodologies for Controlled Radical Polymerization of Acrylamides
Controlled radical polymerization (CRP) techniques are preferred for the synthesis of well-defined polymers. These methods allow for the control of molecular weight, polydispersity, and architecture. Below is a summary of conditions reported for the polymerization of IBMA and related acrylamides using different CRP methods.
| Polymerization Method | Monomer(s) | Initiator/Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
| NMP | IBMA | NHS-BlocBuilder | DMF | 105 - 120 | 31,000 - 67,000 | < 1.30 | [1] |
| PET-RAFT | IBMA, N-(2-aminoethyl)acrylamide | Photo RAFT agent | Water/DMF | Ambient | Not Specified | Not Specified | [1] |
| ATRP | N,N-dimethylacrylamide | CuBr/Me4Cyclam | Water | Room Temp | 10,000 (theoretical) | Broad | [2] |
| RAFT | N-isopropylacrylamide | ACVA/CS-CTA | DMF | 70 | Not Specified | Not Specified | [3] |
| RAFT | Acrylamide | AIBN/DMPA | DMSO | 70 | Not Specified | Narrow | [4] |
Experimental Workflow: "Grafting From" Polymerization of IBMA
The "grafting from" approach involves initiating the polymerization of the monomer from a substrate that has been pre-functionalized with initiator or chain transfer agent moieties. This method generally allows for higher graft densities compared to the "grafting to" method.
Caption: A generalized workflow for the "grafting from" polymerization of this compound.
Detailed Experimental Protocol: RAFT Graft Polymerization of IBMA from a Hydroxylated Surface
This protocol is adapted from procedures for grafting other acrylamides and is a representative example.[3] Researchers should optimize conditions for their specific substrate and desired graft properties.
Materials:
-
This compound (IBMA), technical grade, inhibitor removed prior to use
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydroxyl-functionalized substrate (e.g., silica (B1680970) beads, cellulose (B213188) paper)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, and heating mantle.
Procedure:
Step 1: Immobilization of the RAFT Agent ("Grafting to" the Initiator)
-
Substrate Preparation: Dry the hydroxylated substrate under vacuum at 60°C for 24 hours to remove any adsorbed water.
-
Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the RAFT agent (CPAD, 1.2 equivalents relative to estimated surface hydroxyl groups), DCC (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Immobilization: Add the dried substrate to the reaction mixture. Stir the suspension at room temperature for 24 hours.
-
Washing: Filter the substrate and wash it sequentially with DCM, methanol, and diethyl ether to remove unreacted reagents.
-
Drying: Dry the RAFT-functionalized substrate under vacuum.
Step 2: RAFT Graft Polymerization of IBMA ("Grafting From")
-
Monomer Solution Preparation: In a Schlenk flask, prepare a solution of IBMA in anhydrous DMF. The desired degree of polymerization will determine the monomer-to-RAFT agent ratio. A typical ratio might be [IBMA]:[Surface-RAFT] = 100:1.
-
Initiator Addition: Add the initiator (AIBN or ACVA) to the monomer solution. A common molar ratio is [RAFT agent]:[Initiator] = 5:1.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Under a positive pressure of inert gas, add the RAFT-functionalized substrate to the deoxygenated monomer solution. Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Filter the substrate and wash it extensively with a good solvent for poly(IBMA) (e.g., THF or acetone) to remove any homopolymer that may have formed in solution. Follow with washes of methanol and diethyl ether.
-
Drying: Dry the final IBMA-grafted substrate under vacuum at 40°C to a constant weight.
Characterization of Grafted Polymer
The successful graft polymerization of IBMA can be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the grafted polymer.[5]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the grafted chains (requires cleaving the polymer from the substrate).
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of grafted polymer by observing the weight loss at the decomposition temperature of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the grafted polymer on the substrate surface.[5]
-
Contact Angle Measurements: To assess the change in surface wettability after grafting the hydrophobic poly(IBMA).
Signaling Pathway and Logical Relationships in RAFT Polymerization
The RAFT process relies on a degenerative chain transfer mechanism to control the polymerization.
Caption: The core equilibrium of the RAFT polymerization process.
Conclusion
The graft polymerization of this compound using controlled radical polymerization techniques, particularly RAFT, offers a versatile platform for the development of advanced materials. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize novel IBMA-grafted materials with tailored properties for a wide range of applications in the fields of materials science and drug development. Careful optimization of reaction conditions is crucial for achieving the desired graft density, chain length, and overall material performance.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. N-(iso-Butoxymethyl)acrylamide | CAS 16669-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Bioactive Amphiphilic Graft Copolymers with Hydrophilic Poly (1, 3-Dioxolane) Side Chains – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for N-(Isobutoxymethyl)acrylamide in Polymer-Protein Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polymers to proteins is a powerful strategy to enhance the therapeutic properties of proteins, such as improving stability, extending circulation half-life, and reducing immunogenicity.[1] N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile monomer that can be polymerized to create biocompatible polymers for protein conjugation.[2] Its hydrophobic nature can be advantageous, in some cases even leading to an increase in the conjugated enzyme's activity.[2] IBMA is also known as a self-crosslinking monomer, which can impart additional stability to the final conjugate.[3]
This document provides detailed application notes and protocols for the synthesis and characterization of polymer-protein conjugates using IBMA, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[2][4] The "grafting from" approach, where polymer chains are grown directly from the protein surface, is highlighted as an efficient method for producing well-defined conjugates with high grafting densities.[2][3]
Key Applications in Drug Development
The use of IBMA in creating polymer-protein conjugates offers several advantages for drug development:
-
Enhanced Protein Stability: The polymer chains can protect the protein from degradation, leading to a longer shelf life and improved performance under harsh conditions.[2]
-
Improved Pharmacokinetics: The increased hydrodynamic size of the conjugate can reduce renal clearance, extending the in-vivo half-life of the therapeutic protein.
-
Modulated Bioactivity: The hydrophobicity of poly(IBMA) can influence the protein's microenvironment, potentially leading to enhanced enzymatic activity.[2]
-
Targeted Drug Delivery: The polymer backbone can be further functionalized with targeting ligands to direct the conjugate to specific cells or tissues.
Data Presentation
Table 1: Properties of this compound (IBMA)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| Appearance | Liquid | [5] |
| IUPAC Name | N-(2-methylpropoxymethyl)prop-2-enamide | [5] |
Table 2: Representative RAFT Polymerization Conditions for Acrylamides
| Monomer | CTA | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | Đ (Mw/Mₙ) |
| Acrylamide (B121943) | DMPA | AIBN | Variable | DMSO | 70 | Variable | Variable | < 1.3 |
| N-isopropylacrylamide | Trithiocarbonate (B1256668) | AIBN | Variable | DMF | 25 | Variable | Variable | < 1.2 |
| N,N'-piperazinebis(acrylamide) | CTA2 | AIBN | 1:1 (with CTA2) | Dioxane | 70 | 6 | High MW | - |
Note: This table provides representative conditions for acrylamide monomers to illustrate typical RAFT polymerization parameters. Specific conditions for IBMA should be optimized.
Table 3: Characterization Data for an IBMA-D-aminoacylase Conjugate
| Conjugate | Polymerization Time (min) | Description | Effect on Thermal Stability | Effect on Enzymatic Activity |
| EcD-pNIBMA-S | 15 | Short polymer chains | Increased | Increased |
| EcD-pNIBMA-M | 30 | Medium polymer chains | Increased | Increased |
| EcD-pNIBMA-L | 60 | Long polymer chains | Increased | Increased (more than hydrophilic monomer) |
Data synthesized from the findings reported on the conjugation of poly(IBMA) to D-aminoacylase (EcD).[2]
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound (Homopolymer Synthesis)
This protocol describes a general procedure for the solution polymerization of IBMA using a trithiocarbonate RAFT agent to yield a well-defined homopolymer.
Materials:
-
This compound (IBMA) monomer
-
RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, DMPA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF, or Dioxane)
-
Schlenk flask or sealed ampules
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for deoxygenation
-
Oil bath or heating block
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
-
Vacuum oven
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the IBMA monomer, RAFT agent, and initiator in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1, but this should be optimized for the desired molecular weight.
-
Deoxygenation: Purge the reaction mixture with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.[6] Alternatively, perform three freeze-pump-thaw cycles for thorough deoxygenation.[7]
-
Polymerization: Immerse the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 70 °C).[8] Allow the polymerization to proceed with continuous stirring. The reaction time will depend on the specific conditions and desired monomer conversion. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Termination and Purification: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.[9] Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum until a constant weight is achieved.[10]
Protocol 2: Protein Modification with an NHS-Ester Functionalized RAFT Agent
This protocol details the modification of a protein with a RAFT agent containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus) on the protein surface.[11]
Materials:
-
Protein of interest
-
NHS-ester functionalized RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid succinimidyl ester)
-
Anhydrous, amine-free solvent for the RAFT agent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5 or 100 mM sodium carbonate buffer, pH 8.0-8.5)[12]
-
Dialysis tubing or centrifugal filtration devices for purification
-
Storage buffer for the modified protein (e.g., PBS)
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 2-5 mg/mL.[12]
-
RAFT Agent Preparation: Prepare a stock solution of the NHS-ester functionalized RAFT agent in an anhydrous, amine-free solvent like DMSO.
-
Conjugation Reaction: Slowly add the desired molar excess of the RAFT agent solution to the stirring protein solution. A typical molar ratio of RAFT agent to protein is 10:1 to 20:1, but this should be optimized.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the unreacted RAFT agent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration devices.
-
Characterization: Confirm the modification of the protein using techniques such as SDS-PAGE (which should show an increase in molecular weight) and determine the number of attached RAFT agents per protein molecule if possible (e.g., using UV-Vis spectroscopy if the RAFT agent has a distinct chromophore).
Protocol 3: "Grafting From" a Protein using Photo-Induced Electron Transfer (PET)-RAFT Polymerization of IBMA
This protocol describes the synthesis of an IBMA-protein conjugate by growing the polymer chains directly from a RAFT-modified protein under visible light irradiation.[2][4]
Materials:
-
RAFT-modified protein (from Protocol 2)
-
This compound (IBMA) monomer
-
Photocatalyst (e.g., Eosin Y)[2]
-
Co-initiator/tertiary amine (e.g., N,N,N′,N′-Tetramethylethylenediamine, TEMED)[2]
-
Aqueous buffer (e.g., 100 mM NaH₂PO₄, pH 8.0)[2]
-
Solvent for monomer if needed (e.g., DMF)[2]
-
Reaction vessel (e.g., round bottom flask with a stir bar)
-
Light source (e.g., blue LED light)[2]
-
Nitrogen or Argon source for deoxygenation
-
Dialysis tubing for purification
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve the RAFT-modified protein in the aqueous buffer.
-
Addition of Reagents: To this solution, add the IBMA monomer, the photocatalyst (Eosin Y), and the co-initiator (TEMED). A small amount of an organic solvent like DMF can be used to aid in the dissolution of the monomer.[2]
-
Deoxygenation: Degas the reaction mixture by bubbling with nitrogen for 30 minutes.[2]
-
Polymerization: Start the polymerization by irradiating the stirring reaction mixture with a visible light source (e.g., blue light).[2] The polymerization time will determine the length of the polymer chains. For example, polymerization times of 15, 30, and 60 minutes can be used to obtain short, medium, and long polymer chains, respectively.[2]
-
Termination: Stop the polymerization by turning off the light source and exposing the reaction mixture to air.
-
Purification: Purify the protein-polymer conjugate by extensive dialysis against a suitable buffer to remove unreacted monomer and other small molecules.[2]
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and SEC-MALS to determine the absolute molecular weight and polydispersity of the conjugate.
Protocol 4: Characterization of IBMA-Protein Conjugates
A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to qualitatively assess the formation of the polymer-protein conjugate by observing the increase in molecular weight compared to the unmodified protein.
-
Prepare protein and conjugate samples in SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes to denature.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for the expected molecular weight range.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
The conjugate should appear as a band or a smear at a higher molecular weight than the unmodified protein.
B. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight, size, and polydispersity of the polymer-protein conjugate without relying on column calibration standards.
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified conjugate onto the column.
-
The eluent passes through a series of detectors, including a UV detector, a MALS detector, and a refractive index (RI) detector.
-
The combination of these detector signals allows for the calculation of the absolute molar mass of the protein and polymer components of the conjugate at each elution volume.
Protocol 5: D-aminoacylase Activity Assay
This protocol is for determining the enzymatic activity of D-aminoacylase and its IBMA conjugate. The assay measures the amount of amino acid produced from the hydrolysis of an N-acetyl-D-amino acid substrate.
Materials:
-
D-aminoacylase or its IBMA conjugate
-
Substrate: N-acetyl-D-methionine (15 mM) in buffer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin (B49086) reagent for colorimetric detection of the produced amino acid
-
Spectrophotometer
Procedure:
-
Reaction Initiation: Prepare a reaction mixture containing the N-acetyl-D-methionine substrate in the reaction buffer. Add a known amount of the enzyme or conjugate solution to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[13]
-
Reaction Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.
-
Quantification of Product: Determine the concentration of the liberated L-methionine using the ninhydrin method, which involves a colorimetric reaction that can be measured with a spectrophotometer.[13]
-
Calculation of Activity: One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of amino acid per minute under the specified conditions.[13] Compare the activity of the conjugate to that of the native enzyme to determine the effect of conjugation.
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Grafting-From Proteins Using Metal-Free PET-RAFT Polymerizations under Mild Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H15NO2 | CID 27979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAFT Polymer–Antibody Conjugation: Squaramide Ester Chemistry Leads to Conjugates with a Therapeutic Anti-EGFR Antibody with Full Retention of Activity and Increased Tumor Uptake In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Use of a Heterotrifunctional Crosslinker in Advanced Bioconjugation
Introduction
In the landscape of bioconjugation, the development of advanced molecular tools is paramount for the creation of sophisticated bioconjugates for research, diagnostics, and therapeutics. While a specific reagent termed "iodosuccinimidyl 4-azidomethylbenzoate (IBMA)" is not found in commercially available catalogs or extensively documented in scientific literature, its constituent functional groups—an iodosuccinimidyl moiety, an azido (B1232118) group, and a benzoate (B1203000) scaffold—suggest a powerful heterotrifunctional crosslinking strategy. This document outlines the conceptual application and detailed protocols for a hypothetical crosslinker with these functionalities, designed for researchers, scientists, and drug development professionals. The proposed crosslinker integrates an amine-reactive N-hydroxysuccinimide (NHS) ester, a photoreactive phenyl azide (B81097), and an iodine atom for detection or radiolabeling.
The core utility of such a reagent lies in its ability to link different biomolecules in a controlled, stepwise manner. The NHS ester facilitates the covalent attachment to primary amines on proteins or other biomolecules. The phenyl azide group allows for a second, photo-inducible conjugation to a wide range of chemical bonds. The iodine atom can serve as a heavy atom for crystallographic phasing or, more commonly, be replaced with a radioisotope of iodine (e.g., ¹²⁵I) for sensitive detection and quantification.
Principle of Action and Workflow
The proposed heterotrifunctional crosslinker enables a two-step conjugation process. The first step involves the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A). The second step is the photo-activation of the phenyl azide, which forms a highly reactive nitrene that can covalently bond with various groups on a second biomolecule (Molecule B).
Reaction Mechanism
The overall workflow for utilizing this type of crosslinker is depicted below. It involves the initial acylation of an amine-containing molecule, followed by purification, and then photo-crosslinking to a second molecule.
Application Notes: Crosslinking Reactions of N-(Isobutoxymethyl)acrylamide with Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile, self-crosslinking monomer increasingly utilized in polymer science to create advanced materials with tailored properties.[1][2] Its unique structure, featuring both a vinyl group for polymerization and an N-alkoxymethyl group for subsequent crosslinking, allows for a two-stage reaction process. Initially, IBMA can be copolymerized with other functional monomers to form a linear, soluble, and stable polymer. Subsequently, under specific conditions such as heat and the presence of an acid catalyst, the isobutoxymethyl group can react with various functional moieties present on the polymer backbone, leading to the formation of a stable, three-dimensional crosslinked network.[3][4]
This reactivity makes IBMA an excellent candidate for modifying polymers containing hydroxyl, carboxyl, amide, or amine groups.[2] The resulting crosslinked materials exhibit enhanced thermal stability, mechanical strength, water resistance, and chemical resistance.[2][5] These properties are highly desirable in a range of applications, from industrial coatings and adhesives to advanced biomedical applications, including the development of hydrogels for controlled drug release and tissue engineering scaffolds.[1][6][7] This document provides detailed protocols and data for the application of IBMA in crosslinking functional polymers.
Mechanism of Crosslinking
The crosslinking reaction of the N-(isobutoxymethyl) group in an IBMA-functionalized polymer is typically activated by heat and an acid catalyst. The proposed mechanism involves the protonation of the ether oxygen, followed by the elimination of isobutanol. This generates a highly reactive N-acyliminium ion intermediate. This intermediate then readily reacts with a nucleophilic functional group (like -OH, -COOH, or -NHR) on an adjacent polymer chain, forming a stable covalent crosslink. This process can occur between two IBMA units (self-condensation) or between an IBMA unit and a functional group from a co-monomer.
Figure 1: Acid-catalyzed crosslinking mechanism of an IBMA-containing polymer with a functional polymer chain.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an IBMA-functional copolymer and its subsequent crosslinking.
Protocol 1: Synthesis of a Hydroxyl-Functional Acrylic Copolymer with IBMA
This protocol describes the synthesis of a linear copolymer of this compound (IBMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) via free-radical solution polymerization.
Materials:
-
This compound (IBMA)
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene (B28343) or Methyl Ethyl Ketone (MEK)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Nitrogen inlet/outlet
-
Dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and nitrogen inlet. Place it on the magnetic stirrer/hot plate.
-
Reagent Preparation: Prepare a monomer mixture by dissolving 20g of HEMA and 10g of IBMA in 100 mL of anhydrous toluene in a separate beaker.
-
Initiator Preparation: Prepare an initiator solution by dissolving 0.3g of AIBN in 20 mL of toluene.
-
Reaction Initiation: Add the monomer mixture to the reaction flask and begin stirring. Purge the system with nitrogen for 20-30 minutes to remove oxygen.
-
Heating: Heat the mixture to 75-80 °C.
-
Polymerization: Once the temperature is stable, add the AIBN initiator solution dropwise over 15 minutes using the dropping funnel.
-
Reaction Monitoring: Maintain the reaction at 75-80 °C under a nitrogen atmosphere for 6-8 hours. The viscosity of the solution will increase as polymerization proceeds.
-
Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent like cold hexane (B92381) or methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting P(HEMA-co-IBMA) copolymer using FT-IR (to confirm functional groups) and GPC (to determine molecular weight and polydispersity).
Protocol 2: Thermal and Acid-Catalyzed Crosslinking
This protocol describes the formation of a crosslinked film from the synthesized P(HEMA-co-IBMA) copolymer.
Materials:
-
P(HEMA-co-IBMA) copolymer from Protocol 1
-
p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst
-
Solvent (e.g., MEK or a mixture of Toluene/Ethanol)
-
Glass slides or Petri dishes
Equipment:
-
Laboratory oven
-
Film applicator or spin coater (optional)
-
Analytical balance
Procedure:
-
Polymer Solution: Prepare a 15% (w/v) solution of the P(HEMA-co-IBMA) copolymer in the chosen solvent.
-
Catalyst Addition: Add the acid catalyst to the polymer solution. A typical concentration is 1-2% by weight relative to the polymer solids. Stir until the catalyst is fully dissolved.
-
Film Casting: Cast the solution onto a clean glass slide or petri dish to a uniform thickness. Allow the solvent to evaporate in a fume hood at ambient temperature for 1-2 hours to form a tacky film.
-
Curing (Crosslinking): Place the cast films in a laboratory oven. Cure at a temperature between 110 °C and 150 °C.[4] The curing time can range from 20 minutes to several hours, depending on the temperature and catalyst concentration.
-
Cooling: After curing, remove the films from the oven and allow them to cool to room temperature. The resulting film should be tack-free and insoluble in the original casting solvent.
Protocol 3: Characterization of the Crosslinked Polymer
A. Gel Fraction Determination:
-
Weigh a dried sample of the crosslinked film (W_i).
-
Immerse the sample in a suitable solvent (e.g., MEK or Toluene) for 48 hours to extract any uncrosslinked (sol) fraction.
-
Carefully remove the swollen gel and dry it in a vacuum oven at 50 °C to a constant weight (W_f).
-
Calculate the gel fraction using the formula: Gel Fraction (%) = (W_f / W_i) x 100 .
B. Swelling Ratio Measurement:
-
Weigh a dried sample of the crosslinked film (W_d).
-
Immerse the sample in a solvent (e.g., deionized water or PBS for hydrogels) at a specific temperature until equilibrium swelling is reached (typically 24-48 hours).
-
Remove the swollen sample, gently blot the surface to remove excess liquid, and weigh it (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d .
Quantitative Data Summary
The properties of IBMA-crosslinked polymers are highly dependent on the formulation and curing conditions. The tables below summarize typical quantitative data found in the literature.
Table 1: Effect of IBMA Concentration on Latex Film Properties
| IBMA Amount (g) | Particle Size | Mechanical Stability | Thermal Stability | Water Resistance | Film-Forming Property |
|---|---|---|---|---|---|
| 0 (Control) | Larger | Good | Standard | Standard | Good |
| 5.00 | Decreased | Good | Improved | Improved | Good |
| 10.00 | Optimal (smaller) | Good | Significantly Improved | Significantly Improved | Optimal |
| 15.00 | Smallest | Good | High | High | Moderate (can be brittle) |
Data derived from studies on latex copolymers.[5]
Table 2: Properties of Crosslinked Poly(vinyl alcohol)-IBMA Films
| Property | Value | Conditions |
|---|---|---|
| IBMA Content | 1.0 mol% | In the initial copolymer |
| Curing Conditions | Heat-treated at 150°C for 20 min | With NH₄Cl catalyst |
| Sol Fraction | 0.8% | In boiling water |
| Swelling Degree | 2.4 (wt/wt) | In boiling water |
Data from a study on modified self-crosslinkable PVA.[3]
Visualized Workflows and Relationships
Diagrams help visualize the experimental process and the factors influencing the final product.
Figure 2: General experimental workflow for creating and testing IBMA-crosslinked polymers.
Figure 3: Relationship between synthesis parameters and final properties of IBMA-crosslinked polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
- 3. tmoritani.com [tmoritani.com]
- 4. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent premature crosslinking of N-(Isobutoxymethyl)acrylamide
Welcome to the Technical Support Center for N-(Isobutoxymethyl)acrylamide (IBMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of IBMA, with a primary focus on preventing premature crosslinking.
Troubleshooting Guide: Premature Crosslinking of IBMA
Unexpected polymerization or gelation of this compound (IBMA) can be a significant issue in experimental settings. This guide provides a systematic approach to troubleshooting and preventing such occurrences.
Symptom: The IBMA solution has become viscous, gelatinous, or has solidified.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Preventative Measures |
| Inhibitor (MEHQ) Ineffectiveness | The pre-added inhibitor, monomethyl ether hydroquinone (B1673460) (MEHQ), requires oxygen to function effectively. Ensure the storage container is not sealed airtight if it is to be stored for an extended period. For long-term storage, it is recommended to keep the container sealed under air, not nitrogen or argon. |
| Elevated Temperature | High temperatures can initiate thermal polymerization. Store IBMA at the recommended temperature of 2-8°C.[1] During experimental use, avoid exposing the monomer to high temperatures for prolonged periods. If a reaction requires heating, consider adding an additional inhibitor if compatible with your system. |
| Exposure to Light | UV light can trigger photopolymerization. Store the IBMA container in a dark place, protected from light. When in use, shield the reaction vessel from direct light sources. |
| Contamination | Contamination with radical initiators (e.g., peroxides), strong acids, or bases can catalyze polymerization. Ensure all glassware and equipment are scrupulously clean. Use only high-purity solvents and reagents. |
| Inhibitor Removal | If the MEHQ inhibitor was removed for controlled polymerization, the monomer is highly susceptible to spontaneous polymerization. Use the inhibitor-free monomer immediately after preparation. If storage is necessary, add a different, suitable inhibitor and store at low temperatures in the dark. |
Frequently Asked Questions (FAQs)
Q1: What is the shelf life of this compound?
A1: The shelf life of IBMA can vary depending on the supplier and storage conditions. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable when stored under recommended conditions.[1] It is crucial to inspect the material for any signs of viscosity change or polymerization before use.
Q2: My experiment requires the absence of the MEHQ inhibitor. How can I safely remove it?
A2: MEHQ can be removed by passing the monomer through a column of activated basic alumina (B75360).[2] It is critical to use the purified, inhibitor-free IBMA immediately, as it will be highly prone to spontaneous polymerization.
Experimental Protocol: Removal of MEHQ using an Alumina Column
-
Prepare the column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the volume of IBMA to be purified.
-
Elute the monomer: Carefully load the IBMA onto the column and allow it to pass through under gravity.
-
Collect the purified monomer: Collect the eluent, which is now inhibitor-free IBMA.
-
Immediate Use: Use the purified monomer without delay.
Q3: Can I use other inhibitors if I remove MEHQ?
A3: Yes, other inhibitors can be used, depending on the requirements of your specific application. The choice of inhibitor and its concentration will depend on the desired induction period and the reaction conditions. It is essential to screen for compatibility with your reaction system.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in water and various organic solvents.[3] Some common solvents and their properties are listed in the table below. Always perform a small-scale compatibility test before proceeding with your experiment.
| Solvent | Boiling Point (°C) | Density (g/mL) |
| Water | 100 | 1.000 |
| Acetone | 56 | 0.791 |
| Acetonitrile | 82 | 0.786 |
| Chloroform | 61 | 1.498 |
| Dichloromethane | 40 | 1.325 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 |
| Ethanol | 78 | 0.789 |
| Methanol | 65 | 0.792 |
| Tetrahydrofuran (THF) | 66 | 0.889 |
Data sourced from publicly available solvent property charts.
Q5: How does pH affect the stability of IBMA?
A5: Acrylamide and its derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] While specific data for IBMA is limited, it is advisable to maintain a near-neutral pH during storage and in your reaction mixture unless the experimental protocol requires acidic or basic conditions. If your experiment involves a wide pH range, it is recommended to perform stability studies at the intended pH values.
Experimental Protocols
Protocol for Controlled Polymerization of IBMA (Example: Nitroxide-Mediated Polymerization)
This protocol is an example of a controlled polymerization technique that can be adapted to minimize the risk of premature crosslinking.
-
Reactant Preparation: In a reaction flask, combine this compound (with MEHQ removed), a nitroxide initiator (e.g., BlocBuilder-MA), and an appropriate solvent (e.g., DMF).
-
Degassing: Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. This is crucial as oxygen can interfere with controlled radical polymerization.
-
Heating and Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120°C) under an inert atmosphere. The specific temperature will depend on the initiator and desired polymerization rate.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) or size-exclusion chromatography (to determine molecular weight and polydispersity).
-
Termination: Once the desired conversion or molecular weight is achieved, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol). Filter and dry the polymer to obtain the final product.
Visualizations
Caption: A flowchart for troubleshooting premature crosslinking of IBMA.
Caption: A decision workflow for handling IBMA in experimental setups.
References
Optimizing Reaction Conditions for Isobornyl Methacrylate (IBMA) Polymerization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of isobornyl methacrylate (B99206) (IBMA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the polymerization of IBMA?
A1: Common challenges in IBMA polymerization include:
-
Low Monomer Conversion: This can be caused by several factors, including insufficient initiator concentration, low reaction temperature, or the presence of inhibitors such as oxygen.
-
High Polydispersity Index (PDI): A broad molecular weight distribution can result from inconsistent initiation, chain transfer reactions, or poor temperature control.
-
Poor Solubility of the Polymer: The resulting poly(IBMA) may precipitate out of solution during polymerization if an inappropriate solvent is used.
-
Coagulation in Emulsion Polymerization: Due to the high hydrophobicity of IBMA, the polymer particles may agglomerate and coagulate during emulsion polymerization, leading to an unstable latex.
Q2: How does the initiator concentration affect the properties of the resulting poly(IBMA)?
A2: The concentration of the initiator significantly impacts both the rate of polymerization and the molecular weight of the final polymer. Generally, a higher initiator concentration leads to a faster polymerization rate because more free radicals are generated to initiate polymer chains. However, this also results in a lower average molecular weight, as the available monomer is distributed among a larger number of growing chains. Conversely, a lower initiator concentration will result in a higher molecular weight but a slower reaction rate.
Q3: What are suitable initiators for the free-radical polymerization of IBMA?
A3: Common thermal initiators for the free-radical polymerization of IBMA include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator is often dependent on the desired reaction temperature and the solvent system. For instance, AIBN is frequently used for solution polymerizations conducted at temperatures between 60-80°C.
Q4: How can the molecular weight and polydispersity of poly(IBMA) be controlled?
A4: Control over molecular weight and polydispersity can be achieved through several methods:
-
Initiator Concentration: As mentioned, adjusting the initiator concentration is a primary method to control molecular weight.
-
Chain Transfer Agents: The addition of chain transfer agents, such as n-octyl mercaptan, can effectively lower the molecular weight.
-
Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the polymerization process, leading to polymers with predetermined molecular weights and narrow polydispersity.
-
Temperature Control: Maintaining a stable and optimal reaction temperature is crucial for consistent chain growth and minimizing side reactions that can broaden the PDI.
Q5: Why is removing oxygen important before starting the polymerization?
A5: Oxygen is a known inhibitor of free-radical polymerization. It can react with the initiating radicals to form less reactive peroxy radicals, which can slow down or even completely halt the polymerization process. Therefore, it is essential to deoxygenate the reaction mixture before initiating the polymerization, typically by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
Troubleshooting Guides
Issue 1: Low Monomer Conversion
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Initiator Concentration | Incrementally increase the initiator concentration (e.g., by 25-50%). | A higher concentration of initiator will generate more free radicals to initiate polymerization. |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. | The rate of radical generation from thermal initiators is highly dependent on temperature. |
| Presence of Inhibitors (e.g., Oxygen) | Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen, argon) or performing freeze-pump-thaw cycles. | Oxygen inhibits free-radical polymerization by reacting with propagating radicals. |
| Monomer Impurities | Purify the IBMA monomer before use, for example, by washing with a dilute sodium hydroxide (B78521) solution to remove inhibitors. | Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. |
Issue 2: High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Initiation Rate | Ensure uniform heating and stirring of the reaction mixture. | Temperature gradients can lead to variations in the rate of initiator decomposition and chain initiation. |
| Chain Transfer Reactions | Consider using a different solvent or purifying the existing one. Add a chain transfer agent for more controlled molecular weight reduction. | Impurities in the solvent can act as unintended chain transfer agents. |
| High Monomer Conversion (Gel Effect) | For bulk or concentrated solution polymerizations, consider stopping the reaction at a lower conversion or using a more dilute solution. | At high conversions, increased viscosity can hinder termination reactions, leading to a rapid increase in polymerization rate and broader molecular weight distribution. |
Issue 3: Coagulation During Emulsion Polymerization
| Possible Cause | Troubleshooting Step | Explanation |
| High Hydrophobicity of IBMA | Add a less hydrophobic comonomer, such as methyl methacrylate (MMA), to the polymerization. | The presence of a more water-soluble comonomer can improve the stability of the polymer particles. |
| Inadequate Surfactant Concentration | Increase the concentration of the surfactant (e.g., sodium dodecyl sulfate). | A higher surfactant concentration ensures better stabilization of the growing polymer particles. |
| Poor Agitation | Optimize the stirring speed to ensure proper dispersion of the monomer droplets. | Inadequate agitation can lead to the formation of large, unstable particles that are prone to coagulation. |
Experimental Protocols
Protocol for Solution Polymerization of IBMA
This protocol describes a general procedure for the free-radical solution polymerization of IBMA using AIBN as the initiator and dimethylformamide (DMF) as the solvent.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Methanol (for precipitation)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Oil bath
Procedure:
-
Monomer Purification: To remove the inhibitor, wash the IBMA monomer with a 5% sodium hydroxide solution, followed by washing with distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: In a reaction flask, dissolve the purified IBMA monomer in DMF to achieve the desired monomer concentration (e.g., 1.5 M).
-
Initiator Addition: Add the desired amount of AIBN to the monomer solution (e.g., 2.5 g/L of solvent). Stir until the initiator is completely dissolved.
-
Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 60 ± 1°C and maintain constant stirring.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), depending on the target conversion.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol for Suspension Polymerization of IBMA
This protocol provides a general method for the suspension polymerization of IBMA using polyvinyl alcohol (PVA) as a stabilizer.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Benzoyl peroxide (BPO), initiator
-
Dimethyl paratoluidine (DMPT), accelerator
-
Polyvinyl alcohol (PVA), stabilizer
-
Distilled water
-
Reaction flask with a mechanical stirrer, condenser, and thermometer
-
Water bath
Procedure:
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in distilled water in the reaction flask. Heat and stir until the PVA is completely dissolved.
-
Organic Phase Preparation: In a separate beaker, dissolve BPO in the purified IBMA monomer. Then, add DMPT and stir briefly.
-
Dispersion: While stirring the aqueous PVA solution in the reaction flask, slowly add the organic phase. Adjust the stirring speed to form stable monomer droplets of the desired size.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80°C) using a water bath. Monitor the temperature throughout the reaction.
-
Monitoring Bead Formation: Periodically withdraw a small sample of the suspension and observe the monomer droplets. The droplets will transition from oily to sticky and finally to hard beads as the polymerization progresses.
-
Completion and Isolation: Once the polymerization is complete (typically after several hours), cool the reactor to room temperature. Collect the polymer beads by filtration.
-
Washing and Drying: Wash the beads thoroughly with distilled water to remove the stabilizer and any unreacted components. Dry the beads in an oven at a suitable temperature.
Protocol for Emulsion Polymerization of IBMA
This protocol outlines a general procedure for the emulsion polymerization of IBMA.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Methyl methacrylate (MMA), comonomer (optional, to improve stability)
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (SDS), surfactant
-
Sodium bicarbonate, buffer
-
Distilled water
-
Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet
-
Water bath
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve SDS and sodium bicarbonate in distilled water.
-
Monomer Emulsion Preparation: In a separate beaker, emulsify the IBMA (and MMA, if used) in a portion of the aqueous surfactant solution by stirring vigorously.
-
Reaction Setup: Heat the aqueous solution in the reaction flask to the desired temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.
-
Initiation: Add a portion of the KPS initiator solution to the reaction flask.
-
Monomer Feed: Slowly feed the monomer emulsion into the reactor over a period of time (e.g., 3 hours).
-
Completion: After the monomer feed is complete, continue the reaction for an additional period (e.g., 1 hour) to ensure high conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a polymer latex. Characterize the latex for properties such as particle size and solids content.
Quantitative Data
The following tables provide illustrative data on how varying reaction parameters can affect the properties of the resulting polymer. Note that these are representative values and optimal conditions should be determined experimentally for specific applications.
Table 1: Effect of Initiator (AIBN) Concentration on Poly(IBMA) Properties in Solution Polymerization
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | ~70 | ~120,000 | ~2.2 |
| 0.5 | ~85 | ~60,000 | ~2.0 |
| 1.0 | ~95 | ~30,000 | ~1.9 |
| 2.0 | >99 | ~15,000 | ~2.1 |
Table 2: Effect of Monomer-to-Solvent Ratio on Poly(IBMA) Properties in Solution Polymerization
| Monomer Concentration (M) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1.0 | High | Lower | Narrower |
| 2.0 | High | Higher | Broader |
| Bulk (no solvent) | Very High | Highest | Broadest (due to gel effect) |
Table 3: Effect of Stabilizer (PVA) Concentration on Bead Size in Suspension Polymerization
| Stabilizer Concentration (wt% in aqueous phase) | Average Bead Diameter | Bead Uniformity |
| 0.5 | Larger | Less Uniform |
| 1.0 | Moderate | Good |
| 2.0 | Smaller | More Uniform |
Table 4: Effect of Surfactant (SDS) Concentration on Particle Size in Emulsion Polymerization
| Surfactant Concentration (wt% based on monomer) | Average Particle Size (nm) | Latex Stability |
| 0.5 | Larger | Prone to Coagulation |
| 1.5 | Moderate | Good |
| 3.0 | Smaller | High |
Visualizations
Caption: General workflow for the free-radical polymerization of IBMA.
Troubleshooting low conversion in N-(Isobutoxymethyl)acrylamide reactions
Welcome to the technical support center for N-(Isobutoxymethyl)acrylamide (NIBMA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization and modification of NIBMA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conversion in NIBMA polymerization?
Low monomer conversion in NIBMA polymerization can often be attributed to several key factors. The most frequent culprits include the presence of atmospheric oxygen, which inhibits free-radical polymerization, impurities in the monomer or solvent, and suboptimal initiator concentration or reaction temperature. A systematic evaluation of these factors is the most effective way to diagnose the issue.
Q2: How does oxygen inhibit the polymerization of NIBMA?
Oxygen is a potent inhibitor of free-radical polymerization.[1][2] It reacts with the initiating or propagating radicals to form stable peroxy radicals. These peroxy radicals are generally not reactive enough to continue the polymer chain, effectively terminating the polymerization process and leading to low conversion.[3][4] Therefore, it is crucial to thoroughly deoxygenate the reaction mixture before initiating polymerization and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q3: My NIBMA polymerization starts but stops at a low conversion. What could be the issue?
Premature termination of the polymerization can be due to several factors. If oxygen has been effectively removed, the issue could lie with the initiator. An insufficient initial concentration of the initiator may lead to the generation of too few radical species to sustain the polymerization.[5] Alternatively, the chosen initiator may have a short half-life at the reaction temperature, leading to its rapid consumption before high monomer conversion is achieved. Impurities in the monomer or solvent can also act as chain transfer agents or radical scavengers, leading to premature termination.[6]
Q4: Can the purity of the NIBMA monomer affect the reaction outcome?
Absolutely. Commercially available NIBMA may contain inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage.[5] These inhibitors are designed to scavenge free radicals and must be removed before use. Failure to remove the inhibitor will result in little to no polymer formation. Additionally, other impurities in the monomer can have a detrimental effect on the polymerization process.[6]
Q5: What is the optimal temperature for NIBMA polymerization?
The optimal temperature for NIBMA polymerization depends on the chosen initiation method. For conventional free-radical polymerization using a thermal initiator like azobisisobutyronitrile (AIBN), temperatures are typically in the range of 60-80°C.[5] In the case of controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP), higher temperatures, in the range of 105-120°C, have been shown to be effective for NIBMA.[7] It is important to select a temperature that allows for a suitable rate of initiator decomposition to maintain a steady concentration of radicals throughout the reaction.[6]
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in NIBMA reactions.
| Observation | Potential Cause | Suggested Solution |
| No polymerization or very slow reaction | Presence of Oxygen: Oxygen is a strong inhibitor of free-radical polymerization.[1][2] | Thoroughly degas the reaction mixture using techniques like sparging with an inert gas (nitrogen or argon) for an extended period or performing freeze-pump-thaw cycles. Ensure the reaction is carried out under a positive pressure of an inert gas.[8] |
| Inhibitor in Monomer: Commercial NIBMA contains inhibitors to prevent polymerization during storage.[5] | Remove the inhibitor from the monomer before use by passing it through a column of activated basic alumina (B75360). | |
| Inactive or Insufficient Initiator: The initiator may be old, decomposed, or used at too low a concentration.[5] | Use a fresh, pure initiator. Ensure the initiator concentration is appropriate for the desired reaction kinetics. A higher initiator concentration generally leads to a faster rate of polymerization.[5] | |
| Low Reaction Temperature: The temperature may be too low for the initiator to decompose at an adequate rate.[6] | Increase the reaction temperature to a range suitable for the chosen initiator's half-life. For AIBN, this is typically 60-80°C.[5] | |
| Reaction starts but stops at low conversion | Premature Initiator Depletion: The initiator may have a short half-life at the reaction temperature and is consumed before the monomer. | Select an initiator with a longer half-life at the reaction temperature or consider a two-stage initiation process. |
| Monomer or Solvent Impurities: Impurities can act as radical scavengers or chain transfer agents.[6] | Use freshly purified monomer and high-purity, anhydrous solvents. | |
| Hydrolysis of Monomer: The N-alkoxymethyl amide functionality can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. | Ensure the reaction medium is neutral and dry. | |
| Low polymer molecular weight and low yield | High Initiator Concentration: While a higher initiator concentration increases the polymerization rate, an excessive amount can lead to the formation of many short polymer chains.[5] | Optimize the initiator concentration to balance the rate of polymerization and the desired molecular weight. |
| Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating growing polymer chains. | Choose a solvent with a low chain transfer constant. Ensure all reagents are pure. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the polymerization of acrylamides, providing a general guideline for optimization.
| Parameter | Condition | Effect on Conversion | Effect on Molecular Weight | References |
| Initiator Concentration (e.g., AIBN) | Low | Slow rate, potentially incomplete conversion | High | [5] |
| Optimal | High conversion in a reasonable time | Controlled | [5] | |
| High | Fast rate, may be difficult to control | Low | [5] | |
| Temperature | Low | Slow initiator decomposition, low conversion | High | |
| Optimal | Efficient polymerization | Controlled | ||
| High | Rapid polymerization, potential for side reactions and broader molecular weight distribution | Low | ||
| Oxygen | Present | Strong inhibition, very low to no conversion | N/A | [1][2] |
| Absent (Inert Atmosphere) | Enables efficient polymerization | N/A | [8] | |
| Monomer Purity | With Inhibitor | No polymerization | N/A | [5] |
| Impure | Low conversion, potential for side reactions | Can be lowered due to chain transfer | [6] | |
| Pure (Inhibitor Removed) | High conversion | Higher | [5] |
Experimental Protocols
Protocol 1: Removal of Inhibitor from NIBMA Monomer
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from commercial this compound monomer.
Materials:
-
This compound (as received)
-
Basic activated alumina
-
Chromatography column
-
Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Collection flask
Procedure:
-
Set up a chromatography column packed with basic activated alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Pre-wet the column with a small amount of anhydrous solvent.
-
Dissolve the NIBMA monomer in a minimal amount of anhydrous solvent.
-
Carefully load the monomer solution onto the top of the alumina column.
-
Elute the monomer through the column using the anhydrous solvent.
-
Collect the purified monomer solution in a clean, dry flask.
-
Remove the solvent under reduced pressure.
-
The purified, inhibitor-free monomer should be used immediately or stored at low temperature (<4°C) under an inert atmosphere for a short period.
Protocol 2: Conventional Free-Radical Polymerization of NIBMA
Objective: To synthesize poly(this compound) via conventional free-radical polymerization.
Materials:
-
Purified this compound (inhibitor-free)
-
Free-radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or toluene)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or heating mantle with temperature control
-
Precipitating solvent (e.g., cold methanol (B129727) or hexane)
Procedure:
-
In a Schlenk flask, dissolve the purified NIBMA monomer in the anhydrous solvent to the desired concentration.
-
Add the appropriate amount of the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
Seal the flask and thoroughly degas the solution by bubbling with an inert gas for at least 30-60 minutes, or by performing at least three freeze-pump-thaw cycles.
-
After degassing, place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed under a positive pressure of inert gas with stirring for the desired reaction time (e.g., 4-24 hours).
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in NIBMA polymerization.
Caption: Key parameters influencing NIBMA polymerization outcomes.
References
- 1. ijrst.com [ijrst.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Synthesis of N-(Isobutoxymethyl)acrylamide (NIBMA) Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(Isobutoxymethyl)acrylamide (NIBMA) polymers. This guide addresses common side reactions and provides solutions to overcome them.
Troubleshooting Guide
Unexpected outcomes in the synthesis of NIBMA polymers can often be traced back to a few key side reactions: hydrolysis, self-crosslinking, and imide formation. This guide will help you diagnose and resolve these common issues.
Issue 1: Premature Gelation or Insoluble Polymer Formation
Symptoms:
-
The reaction mixture becomes a solid gel before the desired conversion is reached.
-
The final polymer product is insoluble in common organic solvents.
-
A significant increase in viscosity is observed early in the polymerization.
Primary Cause: Uncontrolled self-crosslinking of the NIBMA monomer is the most common reason for gelation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature gelation.
Issue 2: Low Polymer Yield or Low Molecular Weight
Symptoms:
-
The final polymer yield is significantly lower than expected.
-
Gel Permeation Chromatography (GPC) analysis shows a lower molecular weight than targeted.
-
The polymerization appears to terminate prematurely.
Primary Cause: Hydrolysis of the NIBMA monomer can lead to the formation of N-methylolacrylamide, which can interfere with the polymerization process or act as a chain-terminating agent under certain conditions. The presence of impurities can also inhibit polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield or molecular weight.
Issue 3: Polymer Discoloration (Yellowing)
Symptoms:
-
The final polymer product has a yellow or brownish tint.
Primary Cause: Thermal degradation and imide formation at elevated temperatures can lead to colored byproducts. Oxidation due to the presence of oxygen can also cause discoloration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the synthesis of NIBMA polymers?
A1: The three primary side reactions are:
-
Self-crosslinking: NIBMA is a self-crosslinking monomer. This reaction is accelerated by heat and acidic conditions and can lead to the formation of insoluble gels.
-
Hydrolysis: The isobutoxymethyl group is susceptible to hydrolysis under acidic or basic conditions, which can yield N-methylolacrylamide and isobutanol. N-methylolacrylamide is highly reactive and can lead to uncontrolled crosslinking.
-
Imide formation: At elevated temperatures (typically above 100°C), thermal degradation can occur through the formation of imide linkages between adjacent monomer units in the polymer chain.[1] This can alter the polymer's properties and lead to discoloration.
Q2: How can I prevent premature gelation during the polymerization of NIBMA?
A2: To prevent premature gelation, you should:
-
Control the temperature: Lowering the reaction temperature can significantly reduce the rate of self-crosslinking.
-
Ensure neutral pH: Avoid acidic conditions, as they catalyze the self-crosslinking reaction. Ensure all your reagents and solvents are neutral.
-
Control monomer concentration: High monomer concentrations can increase the likelihood of intermolecular crosslinking. Consider starting with a lower monomer concentration.
-
Choose the right initiator: Some initiators can generate acidic byproducts. Consider using a neutral initiator system.
Q3: My final polymer has a broad molecular weight distribution (high dispersity). What could be the cause?
A3: A high dispersity can be caused by several factors:
-
Chain transfer reactions: Impurities in the monomer or solvent can act as chain transfer agents.
-
Inefficient initiation: If the initiation is slow or incomplete, new polymer chains will be formed throughout the reaction, leading to a broader distribution of chain lengths.
-
Side reactions: Hydrolysis and subsequent reactions of the byproducts can interfere with the controlled growth of polymer chains.
-
High temperatures: In free radical polymerization, high temperatures can increase the rate of termination reactions, contributing to a broader molecular weight distribution. For better control, consider using a controlled radical polymerization technique like RAFT or NMP.
Q4: What is the mechanism of self-crosslinking in NIBMA polymers?
A4: The self-crosslinking of NIBMA polymers typically occurs under thermal and/or acidic conditions. The proposed mechanism involves the elimination of isobutanol from the isobutoxymethyl side chain to form a reactive N-methylolacrylamide intermediate or a carbocation. These intermediates can then react with other amide groups on neighboring polymer chains to form stable methylene (B1212753) or ether crosslinks.
Caption: Simplified mechanism of self-crosslinking.
Q5: How does hydrolysis affect the polymerization of NIBMA?
A5: Hydrolysis of the N-(isobutoxymethyl) group can occur under both acidic and basic conditions, leading to the formation of N-methylolacrylamide and isobutanol. N-methylolacrylamide is a highly reactive monomer that can readily undergo self-polymerization and crosslinking reactions. Its presence can lead to a loss of control over the polymerization, resulting in gelation, broad molecular weight distributions, and polymers with unintended structures and properties.
Caption: Consequence of NIBMA hydrolysis.
Q6: What is imide formation and when does it occur?
A6: Imide formation is a thermal degradation pathway where two adjacent N-substituted acrylamide (B121943) units in the polymer chain undergo a condensation reaction to form a six-membered imide ring, with the elimination of isobutanol and water. While this is a known degradation pathway for polyacrylamides at high temperatures (above 200°C), it has been observed to occur at lower temperatures (around 105-120°C) during the Nitroxide-Mediated Polymerization (NMP) of NIBMA.[1] This side reaction can lead to changes in the polymer's solubility, thermal stability, and can cause discoloration.
Caption: Imide formation as a degradation pathway.
Data Presentation
Table 1: Influence of Reaction Parameters on NIBMA Polymerization Outcomes
| Parameter | Potential Issue if Not Controlled | Recommended Control Measures |
| Temperature | Premature gelation, imide formation, broad molecular weight distribution. | Maintain the lowest effective temperature for polymerization. For free-radical polymerization, consider temperatures between 60-80°C. |
| pH | Hydrolysis of monomer, catalyzed self-crosslinking. | Ensure all reagents and solvents are neutral (pH ~7). Use buffers if necessary, but be cautious of their reactivity. |
| Monomer Purity | Low molecular weight, low yield, inhibition of polymerization. | Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors. |
| Solvent Purity | Side reactions, chain transfer. | Use high-purity, anhydrous solvents. |
| Oxygen | Inhibition of polymerization, polymer discoloration. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Free Radical Solution Polymerization of NIBMA
This protocol provides a general guideline for the synthesis of linear poly(NIBMA) while minimizing side reactions.
Materials:
-
This compound (NIBMA), inhibitor removed.
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane).
-
Free radical initiator (e.g., Azobisisobutyronitrile (AIBN)).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Monomer Purification: To remove acidic inhibitors, pass the NIBMA monomer through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified NIBMA monomer in the anhydrous solvent to the desired concentration (e.g., 20 wt%).
-
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble with an inert gas for at least 30 minutes.
-
Initiator Addition: Under a positive pressure of inert gas, add the initiator (e.g., AIBN). The amount will depend on the target molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the conversion by techniques like ¹H NMR or gravimetry.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
Technical Support Center: Purification of Poly(N-(isobutoxymethyl)acrylamide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(N-(isobutoxymethyl)acrylamide) (PIBMA).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PIBMA, providing potential causes and solutions to help you optimize your experimental outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield After Precipitation | 1. Incomplete Polymerization: The polymerization reaction may not have gone to completion, resulting in a lower amount of polymer to precipitate. 2. Poor Choice of Non-Solvent: The selected non-solvent may have some solubility for the polymer, leading to loss of material. 3. Insufficient Volume of Non-Solvent: Not enough non-solvent was used to effectively precipitate the entire polymer. 4. Polymer Adhesion to Glassware: The precipitated polymer can be sticky and adhere to the walls of the reaction vessel or filtration apparatus. | 1. Optimize Polymerization Conditions: Ensure adequate reaction time, temperature, and initiator concentration. Monitor monomer conversion using techniques like ¹H NMR. 2. Select an Appropriate Non-Solvent: Methanol (B129727) and diethyl ether are commonly used for precipitating polyacrylamides.[1][2] Test a small aliquot first to ensure efficient precipitation. 3. Use an Excess of Non-Solvent: A general rule of thumb is to use at least a 10-fold excess volume of non-solvent relative to the polymer solution. 4. Scrape and Rinse: Carefully scrape the polymer from the glassware. Rinsing with a small amount of fresh non-solvent can help recover adhered material. |
| High Polydispersity Index (PDI) After Purification | 1. Inefficient Removal of Low Molecular Weight Chains: The purification method may not be effectively removing oligomers or unreacted macromonomers. 2. Chain Transfer Reactions: Unintended chain transfer agents present as impurities can lead to a broader molecular weight distribution. 3. Degradation of Polymer During Purification: Harsh conditions (e.g., high temperature, aggressive solvents) could cause chain scission. | 1. Fractional Precipitation: This technique can be used to separate different molecular weight fractions. By carefully adding a non-solvent, higher molecular weight polymers precipitate first. 2. Purify Monomer and Reagents: Ensure the monomer, initiator, and solvent are free from impurities that could act as chain transfer agents. 3. Use Mild Purification Conditions: Avoid excessive heat and harsh solvents during the purification process. |
| Residual Monomer Detected in Final Product | 1. Inefficient Precipitation: The monomer may be trapped within the precipitated polymer matrix. 2. Incomplete Dialysis: Insufficient dialysis time or infrequent changes of the dialysis medium can lead to residual monomer.[1] 3. Inappropriate Dialysis Membrane: The molecular weight cut-off (MWCO) of the dialysis membrane may be too small for the monomer to pass through effectively. | 1. Re-precipitation: Dissolve the polymer in a good solvent and precipitate it again in a non-solvent. Repeating this process 2-3 times can significantly reduce monomer content.[1] 2. Optimize Dialysis Protocol: Increase the dialysis duration and the frequency of solvent changes. Ensure a large volume of the external solvent. 3. Select an Appropriate MWCO: Choose a dialysis membrane with a MWCO that is well below the molecular weight of the polymer but large enough for the monomer to diffuse freely. |
| Cloudy or Hazy Polymer Solution After Dissolving Purified Polymer | 1. Presence of Insoluble Impurities: These could be byproducts from the initiator or other insoluble contaminants. 2. Cross-linking: A small degree of cross-linking during polymerization can lead to insoluble gel particles. 3. Poor Solvent Quality: The solvent used to dissolve the purified polymer may not be of high purity. | 1. Filtration or Centrifugation: Filter the polymer solution through a syringe filter (e.g., 0.45 µm) or centrifuge the solution to pellet the insoluble material. 2. Optimize Polymerization Conditions: Reduce the initiator concentration or polymerization temperature to minimize the risk of cross-linking. 3. Use High-Purity Solvents: Ensure that the solvent used for dissolving the final polymer is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound)?
A1: The most common and effective methods for purifying PIBMA are precipitation and dialysis. Precipitation involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate out, leaving impurities in the solution.[3] Dialysis involves placing the polymer solution in a semi-permeable membrane and dialyzing it against a suitable solvent to remove small molecule impurities like residual monomer and salts.[1]
Q2: How do I choose a suitable solvent and non-solvent system for precipitation?
A2: A good solvent should completely dissolve the polymer, while a non-solvent should be miscible with the solvent but should not dissolve the polymer. For PIBMA, which is a derivative of polyacrylamide, solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used for polymerization and can serve as good solvents. Methanol is a commonly used non-solvent for the precipitation of polyacrylamides and has been reported for use with PIBMA-containing copolymers.[4]
Q3: What are the potential impurities in my PIBMA sample?
A3: Potential impurities can originate from various sources in the polymerization process:
-
Unreacted Monomer: this compound.
-
Initiator Residues: If using AIBN (Azobisisobutyronitrile), byproducts can include tetramethylsuccinonitrile.[5]
-
RAFT Agent Residues: If using RAFT polymerization, unreacted or decomposed chain transfer agents can be present.[6]
-
Oligomers: Low molecular weight polymer chains.
-
Solvent: Residual solvent from the polymerization reaction.
Q4: How can I confirm the purity of my final PIBMA product?
A4: Several analytical techniques can be used to assess the purity of your PIBMA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of monomer signals and confirm the polymer structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis can determine the molecular weight distribution (PDI) of the polymer. A narrow PDI is often an indicator of a successful controlled polymerization and purification.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual monomer in the purified polymer.[8][9]
Q5: My polymer seems to be degrading during purification. What can I do?
A5: Polymer degradation during purification can be caused by exposure to heat, light, or reactive chemicals. To minimize degradation, conduct purification steps at room temperature or below, protect the polymer from light, and use high-purity, unreactive solvents. If you suspect degradation, you can compare the molecular weight of the polymer before and after purification using GPC/SEC.
Experimental Protocols
Protocol 1: Purification of PIBMA by Precipitation
This protocol describes the purification of poly(this compound) synthesized in DMF by precipitation in methanol.
Materials:
-
Crude PIBMA solution in DMF
-
Methanol (analytical grade)
-
Beakers
-
Stir plate and stir bar
-
Funnel and filter paper or centrifuge
-
Vacuum oven
Procedure:
-
Ensure the crude PIBMA is fully dissolved in a minimal amount of a good solvent (e.g., DMF).
-
In a separate, larger beaker, add a volume of methanol that is at least 10 times the volume of the polymer solution.
-
While vigorously stirring the methanol, slowly add the polymer solution dropwise.
-
A white precipitate of PIBMA should form immediately.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitated polymer by either vacuum filtration or centrifugation.
-
Wash the collected polymer with a small amount of fresh methanol to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
For higher purity, this process can be repeated by re-dissolving the polymer and re-precipitating it.
Protocol 2: Purification of PIBMA by Dialysis
This protocol is suitable for removing small molecule impurities such as residual monomer and salts.
Materials:
-
Crude PIBMA
-
A suitable solvent for PIBMA (e.g., THF or DMF)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 1-3 kDa)
-
A large container for the dialysis bath
-
A suitable dialysis solvent (e.g., methanol or deionized water, depending on polymer solubility)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this often involves boiling in a sodium bicarbonate solution and then in deionized water).
-
Dissolve the crude PIBMA in a suitable solvent to create a concentrated solution.
-
Load the polymer solution into the prepared dialysis tubing and securely close both ends.
-
Place the sealed dialysis bag into a large container filled with the dialysis solvent. The volume of the external solvent should be at least 100 times the volume of the polymer solution.
-
Stir the external solvent continuously.
-
Change the dialysis solvent every 4-6 hours for the first 24 hours, and then every 12 hours for another 24-48 hours.
-
After dialysis is complete, recover the polymer solution from the tubing.
-
Remove the solvent by evaporation under reduced pressure or by precipitating the polymer as described in Protocol 1.
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Experimental Workflow for Purification by Precipitation
Caption: Workflow for the purification of PIBMA via precipitation.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low polymer yield after purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. Synthesis and RAFT polymerisation of hydrophobic acrylamide monomers derived from plant oils - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01100G [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of IBMA Graft Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isobornyl methacrylate (B99206) (IBMA) graft polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the graft polymerization of isobornyl methacrylate (IBMA)?
A1: A primary challenge in the emulsion polymerization of IBMA is its high hydrophobicity, which can lead to mass transport limitations and coagulation of the latex during polymerization.[1] To mitigate this, strategies such as incorporating a more hydrophilic comonomer, like methyl methacrylate (MMA), have been shown to improve colloidal stability.[1]
Q2: How do common reaction parameters influence the efficiency of IBMA graft polymerization?
A2: Several factors significantly impact the efficiency of graft polymerization.[2][3] Key parameters include:
-
Monomer Concentration: An increase in monomer concentration generally leads to a higher graft yield up to a certain point, after which it may level off.[4]
-
Initiator Concentration: The grafting percentage typically increases with initiator concentration up to an optimal point, beyond which it may decrease due to termination reactions.
-
Reaction Temperature: Higher temperatures can increase the rate of radical formation and propagation, thus improving grafting efficiency. However, excessively high temperatures can lead to the termination of free radicals, reducing the overall yield.[4]
-
Reaction Time: The grafting yield generally increases with reaction time until a plateau is reached, indicating the consumption of the initiator or monomer.[4]
Q3: What are the common initiators used for the free-radical graft polymerization of IBMA?
A3: Common thermal initiators for free-radical polymerization of methacrylate monomers include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[2][5] The choice of initiator is often dependent on the desired reaction temperature and the solvent system being used.
Troubleshooting Guide
Problem 1: Low or No Grafting Yield
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | The concentration of the initiator may be too low to generate an adequate number of free radicals to initiate polymerization effectively. Incrementally increase the initiator concentration. |
| Low Reaction Temperature | The selected temperature might not be high enough for the efficient thermal decomposition of the initiator. Ensure the reaction temperature is appropriate for the half-life of the chosen initiator.[5] |
| Presence of Inhibitors (e.g., Oxygen) | Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization. It is crucial to thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). |
| Impure Monomer or Solvent | Impurities in the monomer or solvent can interfere with the polymerization process. Purify the monomer and ensure the solvent is of high purity. |
Problem 2: Coagulation of the Polymer during Emulsion Polymerization
| Possible Cause | Suggested Solution |
| High Hydrophobicity of IBMA | The bulky and nonpolar isobornyl group leads to poor water solubility, causing instability of polymer particles in an aqueous medium.[1] |
| Insufficient Surfactant Concentration | The amount of surfactant may be inadequate to stabilize the growing polymer particles. Increase the surfactant concentration or consider a semi-batch process where additional surfactant is fed during the polymerization. |
| High Ionic Strength | A high concentration of ions in the aqueous phase can compress the electrical double layer around the polymer particles, leading to reduced electrostatic stabilization and coagulation. If using an ionic initiator, consider its contribution to the overall ionic strength. |
| Incorporation of a Hydrophilic Comonomer | Introduce a small amount of a more hydrophilic monomer, such as methyl methacrylate (MMA), into the polymerization. This can increase the overall hydrophilicity of the copolymer and improve the stability of the latex particles.[1] |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the graft polymerization of IBMA onto a cis-polybutadiene backbone, using benzoyl peroxide (BPO) as the initiator in toluene (B28343) at 70°C for 2 hours.
Table 1: Effect of Monomer (IBMA) Concentration on Grafting Yield
| IBMA Concentration (g/100mL) | Grafting Yield (%) |
| 0.10 | 15.2 |
| 0.20 | 28.4 |
| 0.40 | 55.8 |
| 0.60 | 78.5 |
| 0.80 | 78.6 |
| 1.00 | 78.6 |
| (Conditions: 0.500g PBD, 0.050g BPO, Toluene, 70°C, 2h)[4] |
Table 2: Effect of Initiator (BPO) Concentration on Grafting Yield
| BPO Concentration (g/100mL) | Grafting Yield (%) |
| 0.010 | 45.3 |
| 0.020 | 65.4 |
| 0.030 | 78.5 |
| 0.040 | 72.1 |
| 0.050 | 68.2 |
| (Conditions: 0.500g PBD, 0.600g IBMA, Toluene, 70°C, 2h)[4] |
Table 3: Effect of Reaction Time on Grafting Yield
| Reaction Time (h) | Grafting Yield (%) |
| 1 | 42.6 |
| 2 | 65.3 |
| 4 | 85.2 |
| 6 | 95.8 |
| 8 | 95.8 |
| (Conditions: 0.500g PBD, 0.600g IBMA, 0.030g BPO, Toluene, 70°C)[4] |
Table 4: Effect of Temperature on Grafting Yield
| Temperature (°C) | Grafting Yield (%) |
| 60 | 65.2 |
| 70 | 85.2 |
| 80 | 75.8 |
| 90 | 68.4 |
| (Conditions: 0.500g PBD, 0.600g IBMA, 0.030g BPO, Toluene, 4h for IBM)[4] |
Experimental Protocols
General Protocol for Free-Radical Graft Polymerization of IBMA onto a Polymer Backbone
This protocol provides a general methodology for the "grafting from" approach using a thermal initiator. Researchers should optimize the specific quantities and conditions for their particular polymer backbone and experimental setup.
Materials:
-
Polymer backbone
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Thermal initiator (e.g., Benzoyl Peroxide - BPO or 2,2'-Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Precipitating solvent (e.g., ethanol, methanol)
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet is assembled and flame-dried under vacuum or oven-dried to remove any moisture. The system is then allowed to cool to room temperature under a stream of inert gas.
-
Dissolution of the Polymer Backbone: The polymer backbone is added to the reaction flask, followed by the addition of the anhydrous solvent. The mixture is stirred until the polymer is completely dissolved.
-
Addition of Monomer and Initiator: The IBMA monomer and the thermal initiator are added to the reaction mixture.
-
Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can inhibit the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solution for at least 30 minutes.
-
Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature to initiate the polymerization. The reaction is allowed to proceed for the predetermined time under a positive pressure of inert gas.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The grafted copolymer is then precipitated by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., ethanol).
-
Purification: The precipitated polymer is collected by filtration and washed several times with the precipitating solvent to remove any unreacted monomer and homopolymer. The purified graft copolymer is then dried in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: The success of the graft polymerization can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gravimetric analysis to determine the grafting yield.
Visualizations
Caption: Free-radical "grafting from" polymerization mechanism of IBMA.
Caption: A typical experimental workflow for IBMA graft polymerization.
References
- 1. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Characterization of Self-Crosslinking IBMA Polymers
Welcome to the technical support center for the characterization of self-crosslinking isobutyl methacrylate (B99206) (IBMA) polymers. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in their experiments with IBMA and related polymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face.
Frequently Asked Questions (FAQs)
Q1: Does isobutyl methacrylate (IBMA) undergo self-crosslinking during standard free-radical polymerization?
A1: Under typical free-radical polymerization conditions, self-crosslinking of isobutyl methacrylate (IBMA) has not been reported in the literature and is generally not observed. However, unexpected gelation or the formation of insoluble polymer fractions can occur due to side reactions, particularly under specific experimental conditions such as high temperatures or high monomer concentrations. These side reactions can include chain transfer to polymer, which may lead to branching and ultimately crosslinking.
Q2: What are the primary challenges in characterizing IBMA polymers that exhibit unexpected crosslinking?
A2: The main challenges arise from the presence of insoluble polymer fractions (gels). This insolubility complicates or entirely prevents analysis by techniques that require sample dissolution, such as Gel Permeation Chromatography (GPC/SEC) and standard solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Characterizing the extent of crosslinking and the molecular weight distribution of the soluble fraction becomes difficult, leading to an incomplete understanding of the polymer's properties.
Q3: How can I determine if my IBMA polymer is crosslinked?
A3: A simple initial test is to attempt to dissolve the polymer in a good solvent for linear poly(IBMA), such as tetrahydrofuran (B95107) (THF) or toluene. If the polymer only swells and does not fully dissolve, it is an indication of crosslinking.[1] Further quantitative analysis can be performed through gel fraction and swelling ratio measurements.
Q4: What characterization techniques are suitable for crosslinked IBMA polymers?
A4: A combination of techniques is necessary to characterize both the soluble (sol) and insoluble (gel) fractions:
-
For the gel fraction: Swelling studies, gel fraction determination, solid-state NMR (ssNMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Rheology/Dynamic Mechanical Analysis (DMA).
-
For the sol fraction: GPC/SEC (with caution for potential column fouling), solution NMR, and MALDI-TOF mass spectrometry.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during the characterization of IBMA polymers that show signs of self-crosslinking.
Problem 1: Insoluble polymer clogs GPC/SEC columns or gives unusual chromatograms.
| Possible Cause | Suggested Solution |
| Presence of crosslinked microgels. | Filter the sample solution through a 0.2–0.45 µm PTFE filter before injection. However, be aware that this removes the insoluble fraction from the analysis. |
| Column interaction with the polymer. | Use a mobile phase with additives to minimize interactions. |
| Shear degradation of large molecules. | Modify the sample dissolution process to avoid excessive shaking or sonication. |
Problem 2: Inability to obtain a solution-state NMR spectrum.
| Possible Cause | Suggested Solution |
| Polymer is fully crosslinked and insoluble. | Utilize solid-state NMR (ssNMR) to analyze the polymer structure. |
| Partial crosslinking with a significant gel fraction. | Separate the soluble (sol) and insoluble (gel) fractions. Analyze the sol fraction with solution NMR and the gel fraction with ssNMR. |
Problem 3: Inconsistent or unexpected results from thermal analysis (DSC/TGA).
| Possible Cause | Suggested Solution |
| Broad or shifted glass transition temperature (Tg) in DSC. | This can indicate a heterogeneous polymer structure with varying degrees of crosslinking. A higher degree of crosslinking generally leads to a higher Tg.[2][3] |
| Multiple degradation steps in TGA. | This may suggest the presence of different polymer structures (e.g., linear vs. crosslinked) or degradation pathways. Poly(iso-butyl methacrylate) typically degrades by depolymerization.[4] |
Experimental Protocols
Protocol 1: Determination of Gel Fraction and Swelling Ratio
This protocol is used to quantify the insoluble, crosslinked portion of your polymer.
Materials:
-
Dried IBMA polymer sample
-
A good solvent for linear poly(IBMA) (e.g., THF or acetone)
-
Soxhlet extraction apparatus or a shaker/orbital mixer
-
Filter paper or stainless steel mesh of known weight
-
Vacuum oven
Procedure:
-
Initial Mass: Accurately weigh a dried polymer sample (W_initial).
-
Extraction:
-
Soxhlet Method: Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with the chosen solvent for 24-48 hours to remove the soluble fraction.[5]
-
Shaking Method: Place the sample in a sealed container with a large excess of solvent and agitate for 48 hours.
-
-
Separation: Carefully separate the swollen, insoluble gel from the solvent containing the dissolved sol fraction by filtration.
-
Drying: Dry the insoluble gel fraction in a vacuum oven at a temperature below its degradation point until a constant weight is achieved (W_gel).
-
Swelling Ratio (Optional): Before drying, weigh the swollen gel (W_swollen) after carefully blotting the surface to remove excess solvent.
-
Calculations:
-
Gel Fraction (%) = (W_gel / W_initial) * 100
-
Swelling Ratio (Q) = (W_swollen - W_gel) / W_gel
-
| Parameter | Formula | Description |
| Gel Fraction | (W_gel / W_initial) * 100 | The weight percentage of the insoluble, crosslinked polymer. |
| Swelling Ratio | (W_swollen - W_gel) / W_gel | A measure of the extent of swelling, which is inversely related to the crosslink density. |
Protocol 2: Rheological Monitoring of Crosslinking
This protocol allows for the in-situ monitoring of gel formation during polymerization.
Instrumentation:
-
Rheometer with parallel plate geometry and temperature control.
Procedure:
-
Sample Preparation: Prepare the polymerization mixture (IBMA monomer, initiator, etc.).
-
Loading: Place a defined volume of the reaction mixture onto the pre-heated lower plate of the rheometer.
-
Measurement Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Time Sweep: Start a time sweep experiment at a constant low strain (within the linear viscoelastic region, typically 0.1-1%) and a constant frequency (e.g., 1 Hz).
-
Data Acquisition: Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is typically identified as the crossover point where G' = G''.[6][7]
Protocol 3: DSC Analysis of Linear vs. Crosslinked IBMA
This protocol helps to identify differences in the thermal properties between a potentially crosslinked sample and a linear standard.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heating Scan 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transition (Tg) to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Heating Scan 2: Heat the sample again at the same rate as the first heating scan.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. Compare the Tg of your sample to that of a known linear poly(IBMA). An increase in Tg can be an indication of crosslinking.[3][8]
| Polymer State | Expected Tg Change | Rationale |
| Linear | Baseline Tg | Unrestricted chain mobility. |
| Crosslinked | Increased Tg | Restricted chain mobility due to crosslinks.[3] |
Visualizations
Caption: Experimental workflow for the characterization of potentially self-crosslinked IBMA polymers.
Caption: Troubleshooting logic for investigating unexpected gelation in IBMA polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Poly(IBMA) Molecular Weight Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight of poly(isobornyl methacrylate) (poly(IBMA)).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(IBMA)?
A1: The molecular weight of poly(IBMA) can be controlled through several polymerization techniques. The most common methods are:
-
Free Radical Polymerization (FRP): This is a conventional method where control is achieved by adjusting the concentrations of the initiator and monomer, and by using chain transfer agents. However, it typically results in polymers with a broad molecular weight distribution.[1]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a type of controlled radical polymerization (CRP) that allows for the synthesis of well-defined polymers with narrow molecular weight distributions.[2][3] By using a transition metal catalyst, the polymerization can be reversibly activated and deactivated, providing excellent control over chain growth.[3]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique that enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity.[4][5] It involves the use of a RAFT agent to mediate the polymerization process.[4]
Q2: How does the initiator concentration affect the molecular weight in free radical polymerization?
A2: In free radical polymerization, a higher initiator concentration leads to the generation of more free radicals. This results in the formation of a larger number of polymer chains, and consequently, a lower average molecular weight.[1] Conversely, decreasing the initiator concentration will produce fewer, longer polymer chains, thus increasing the average molecular weight.[1]
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain.[1] This process effectively reduces the average molecular weight of the resulting polymer.[6][7] The extent of molecular weight reduction is dependent on the concentration and the reactivity of the CTA.[6][8]
Q4: How do ATRP and RAFT offer better control over molecular weight compared to conventional free radical polymerization?
A4: ATRP and RAFT are "living" or "controlled" polymerization techniques, which means that the polymer chains grow at a similar rate and termination reactions are minimized.[3][4] This leads to polymers with a narrow molecular weight distribution (low polydispersity index, Đ) and a molecular weight that can be predicted based on the ratio of monomer to initiator (for ATRP) or monomer to RAFT agent.[2][4] In contrast, conventional free radical polymerization involves continuous initiation and termination, leading to a broad distribution of chain lengths.[1]
Q5: Can the molecular weight distribution (MWD) shape be controlled?
A5: Yes, particularly with RAFT polymerization, the shape of the molecular weight distribution can be tailored.[5] By using techniques such as the metered addition of chain transfer agents, it is possible to produce polymers with broad or skewed MWDs, which can be important for tuning the material's processing parameters and physical properties.[5][9][10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High Polydispersity Index, Đ) | Free Radical Polymerization: Inherent to the mechanism. ATRP/RAFT: Impurities in monomers or solvents, incorrect initiator/catalyst/RAFT agent ratios, high temperatures leading to side reactions. | For FRP: Use a controlled radical polymerization technique like ATRP or RAFT for better control. For ATRP/RAFT: Purify monomers and solvents. Optimize the ratios of all reaction components. Conduct the polymerization at the recommended temperature. |
| Molecular Weight is Too High | Free Radical Polymerization: Low initiator concentration. ATRP/RAFT: Low initiator/catalyst or RAFT agent concentration relative to the monomer. | For FRP: Increase the initiator concentration or add a chain transfer agent. For ATRP/RAFT: Increase the concentration of the initiator/catalyst or RAFT agent. |
| Molecular Weight is Too Low | Free Radical Polymerization: High initiator concentration, presence of unintentional chain transfer agents (impurities). ATRP/RAFT: High initiator/catalyst or RAFT agent concentration. | For FRP: Decrease the initiator concentration. Ensure all reagents are pure. For ATRP/RAFT: Decrease the concentration of the initiator/catalyst or RAFT agent. |
| Polymerization is Too Fast / Uncontrolled | High reaction temperature, incorrect initiator concentration. | Lower the reaction temperature. Optimize the initiator concentration. For highly exothermic reactions, consider using a microreactor for better heat dissipation.[12] |
| Low Monomer Conversion | Insufficient reaction time, low temperature, initiator decomposition. | Increase the reaction time. Increase the reaction temperature within the optimal range for the initiator. Ensure the initiator is stored correctly and is not expired. |
Quantitative Data Summary
The following table summarizes the impact of different polymerization methods and conditions on the molecular weight (Mn) and polydispersity index (Đ) of poly(IBMA) and related methacrylates.
| Polymerization Method | Monomer | Initiator / CTA | Key Parameters | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| ATRP | IBOMA | 4-(2-isobutyrate ethyl morpholine (B109124) bromide) | 80°C | - | 1.16 - 1.52 | [2] |
| RAFT | IBMA | [(O-ethylxanthyl)methyl]benzene | 60°C, AIBN initiator | - | Lower than FRP | [4] |
| Free Radical | MMA | AIBN | No external field | - | 1.90 | [13] |
| Free Radical | MMA | AIBN | With static electric field | Lower than no field | 1.55 - 1.65 | [13] |
| RAFT | MMA | 2-cyano-2-propyl benzodithioate | Metered CTA addition | 10,400 | 2.04 | [11] |
Experimental Protocols
1. Free Radical Polymerization of IBMA
-
Materials: Isobornyl methacrylate (B99206) (IBMA, purified), Azobisisobutyronitrile (AIBN, initiator), Toluene (B28343) (solvent).
-
Procedure:
-
Dissolve the desired amount of IBMA and AIBN in toluene in a Schlenk flask. A typical molar ratio of monomer to initiator is 200:1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter and dry the polymer under vacuum.
-
2. ATRP of IBMA
-
Materials: IBMA (purified), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA, ligand), Anisole (solvent).
-
Procedure:
-
To a Schlenk flask, add CuBr.
-
Add IBMA, EBiB, PMDETA, and anisole. The molar ratio of [IBMA]:[EBiB]:[CuBr]:[PMDETA] could be, for example, 100:1:1:2.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 80°C and stir.[2]
-
Monitor the reaction by taking samples periodically to determine monomer conversion and molecular weight evolution via GPC.
-
After reaching the desired conversion, terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry.
-
3. RAFT Polymerization of IBMA
-
Materials: IBMA (purified), AIBN (initiator), 2-Cyano-2-propyl dithiobenzoate (CPDB, RAFT agent), 1,4-Dioxane (solvent).
-
Procedure:
-
In a Schlenk flask, dissolve IBMA, CPDB, and AIBN in 1,4-dioxane. A typical molar ratio could be [IBMA]:[CPDB]:[AIBN] = 200:1:0.2.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in an oil bath at 60°C and stir.[4]
-
Monitor the polymerization progress by taking samples for analysis.
-
To stop the reaction, cool the flask to room temperature and expose the solution to oxygen.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Visualization of Control Strategies
Caption: Workflow for selecting a strategy to control poly(IBMA) molecular weight.
References
- 1. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 2. Atrp of Bio-Based Methacrylates for Applications in Super Varnishes - ProQuest [proquest.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoregulation, molecular weight, and dispersity control of PMMA synthesized via free-radical polymerization supported by the external high electric ... - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01186G [pubs.rsc.org]
Technical Support Center: N-(Isobutoxymethyl)acrylamide (IBMA) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-(Isobutoxymethyl)acrylamide (IBMA).
Frequently Asked Questions (FAQs)
Q1: Which polymerization techniques are suitable for this compound (IBMA)?
A1: IBMA has been successfully polymerized using several techniques. Nitroxide-Mediated Polymerization (NMP) is a well-documented method for the controlled homopolymerization of IBMA, yielding polymers with predictable molecular weights and low dispersities.[1][2] Conventional free-radical polymerization is also commonly used. Additionally, IBMA has been incorporated into copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), although the controlled homopolymerization of IBMA by these methods is less documented.[2] Photo-initiated RAFT has been used for grafting IBMA from surfaces.[3]
Q2: What is a typical initiator for the Nitroxide-Mediated Polymerization (NMP) of IBMA?
A2: A common unimolecular initiator for the NMP of IBMA is N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-prop-2-yl) hydroxylamine, commercially available as NHS-BlocBuilder.[1] This second-generation alkoxyamine initiator allows for controlled polymerization of acrylamides.[1][2]
Q3: What is the expected kinetic behavior for the NMP of IBMA?
A3: The NMP of IBMA is characterized by a linear increase in the number average molecular weight (Mn) with monomer conversion.[1][2] This indicates a controlled or "living" polymerization process. The polymerization rate is dependent on the temperature, following a strong Arrhenius relationship.[1][2]
Q4: Can conventional free-radical initiators like AIBN or persulfates be used for IBMA polymerization?
A4: Yes, conventional free-radical initiators such as azobisisobutyronitrile (AIBN) and persulfates (e.g., ammonium (B1175870) persulfate, potassium persulfate) can be used to polymerize IBMA and other N-substituted acrylamides.[4][5][6] However, these methods typically offer less control over the polymer's molecular weight and dispersity compared to controlled radical polymerization techniques like NMP.
Q5: Are there known issues with the Atom Transfer Radical Polymerization (ATRP) of N-substituted acrylamides?
A5: The ATRP of some N-substituted acrylamides, such as N,N-dimethylacrylamide, has been reported to be challenging and often results in an uncontrolled polymerization.[7] This is believed to be due to the complexation of the copper catalyst with the amide group of the polymer chain end, which can retard the deactivation step and lead to termination reactions.[7] While not specifically detailed for IBMA, similar challenges may arise.
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Troubleshooting Step |
| Old or degraded initiator | Use a fresh batch of initiator. For redox systems like APS/TEMED, prepare the APS solution fresh.[8] |
| Presence of inhibitor | Ensure the monomer has been purified to remove any storage inhibitors (e.g., monomethyl ether hydroquinone). This can be done by passing the monomer through a column of inhibitor remover. |
| Dissolved oxygen in the reaction mixture | Thoroughly degas the reaction mixture before initiating polymerization.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the solvent.[1][4] |
| Incorrect reaction temperature | For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life. For NMP of IBMA with NHS-BlocBuilder, temperatures between 105-120 °C are effective.[1][2] |
| Contaminants in the reaction vessel | Ensure all glassware is thoroughly cleaned and dried to remove any contaminants that could inhibit polymerization.[9] |
Issue 2: Poor Control Over Molecular Weight and High Dispersity (Mw/Mn > 1.5)
| Possible Cause | Troubleshooting Step |
| High initiator concentration | In controlled polymerization, a high initiator concentration can lead to a larger number of growing chains and potentially more termination events. In conventional free-radical polymerization, it leads to lower molecular weight polymers.[10] Carefully control the monomer-to-initiator ratio. |
| Side reactions at high temperatures | For NMP, excessively high temperatures can lead to side reactions and a loss of control. Optimize the reaction temperature. For IBMA with NHS-BlocBuilder, temperatures up to 120 °C have been shown to maintain good control.[1] |
| Impurities in monomer or solvent | Impurities can act as chain transfer agents, leading to a broader molecular weight distribution. Use high-purity monomer and solvent. |
| Inappropriate polymerization technique for desired control | For narrow dispersity, a controlled radical polymerization technique like NMP or RAFT is generally required. Conventional free-radical polymerization typically results in broader molecular weight distributions. |
Issue 3: Gel Formation or Insoluble Polymer
| Possible Cause | Troubleshooting Step |
| Cross-linking impurities in the monomer | The monomer may contain bifunctional impurities that act as cross-linkers. Purify the monomer before use. |
| High monomer conversion | At very high conversions, especially in concentrated solutions, chain transfer to polymer can lead to branching and cross-linking. Consider stopping the polymerization at a lower conversion. |
| Incorrect solvent | Poly(IBMA) is hydrophobic.[2][3] Ensure a suitable solvent is used for the polymerization. For NMP, DMF has been used successfully.[1] |
Quantitative Data Summary
Table 1: NMP of IBMA with NHS-BlocBuilder
| Temperature (°C) | Reaction Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 105 | 300 | >80 | ~30,000 - 35,000 | < 1.30 |
| 110 | 240 | >80 | ~30,000 - 35,000 | < 1.30 |
| 115 | 180 | >80 | ~30,000 - 35,000 | < 1.30 |
| 120 | 120 | >80 | ~30,000 - 35,000 | < 1.30 |
Data extracted from the kinetic plots and descriptions in King & Lessard (2017).[1][9]
Experimental Protocols
Protocol: Nitroxide-Mediated Polymerization (NMP) of IBMA
This protocol is based on the homopolymerization of IBMA using NHS-BlocBuilder as the initiator in DMF.[1]
Materials:
-
This compound (IBMA), technical grade, inhibitor removed
-
N,N-Dimethylformamide (DMF), anhydrous
-
NHS-BlocBuilder initiator
-
Nitrogen gas
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Heating mantle and temperature controller
Procedure:
-
Monomer Purification: Pass technical grade IBMA through a column packed with an inhibitor remover to eliminate the storage stabilizer.
-
Reaction Setup: To a Schlenk flask, add the desired amounts of IBMA monomer, NHS-BlocBuilder initiator, and anhydrous DMF. The ratio of monomer to initiator will determine the target molecular weight.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen through it for at least 10 minutes to remove dissolved oxygen.[1]
-
Polymerization: Place the flask in a preheated heating mantle set to the desired reaction temperature (e.g., 115 °C).[1]
-
Monitoring: At timed intervals, carefully extract small aliquots from the reaction mixture to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via GPC).
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Purification and Drying: Isolate the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[1]
Visualizations
Caption: Experimental workflow for the NMP of this compound (IBMA).
Caption: Troubleshooting logic for common issues in IBMA polymerization experiments.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
Avoiding gelation during the synthesis of IBMA copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isobornyl methacrylate (B99206) (IBMA) copolymers. The following information is designed to help you avoid gelation and achieve successful polymerization.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during IBMA copolymer synthesis?
A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a solid or semi-solid gel. In the context of free-radical polymerization of IBMA, this is often an undesired outcome that can ruin a synthesis. Gelation, also known as the Trommsdorff effect, typically occurs at higher monomer conversions. As the polymerization proceeds, the viscosity of the reaction mixture increases significantly. This increased viscosity hinders the termination reactions between growing polymer chains, as they are less mobile. However, the smaller monomer molecules can still diffuse to the growing chain ends, leading to a rapid increase in the polymerization rate and molecular weight, which ultimately results in the formation of a cross-linked gel.
Q2: What are the primary factors that contribute to premature gelation in IBMA polymerization?
A2: Several factors can increase the likelihood of premature gelation:
-
High Initiator Concentration: A higher concentration of initiator leads to a greater number of growing polymer chains, increasing the probability of chain-chain coupling and branching, which can act as precursors to a cross-linked network.
-
High Reaction Temperature: Elevated temperatures increase the rate of polymerization. This can lead to a rapid increase in viscosity and the onset of the gel effect before the reaction can be effectively controlled.
-
High Monomer Concentration (Bulk or Concentrated Solution Polymerization): In bulk polymerization or highly concentrated solutions, the initial viscosity is high and increases rapidly, severely limiting the mobility of growing polymer chains and promoting the Trommsdorff effect.
-
Absence of a Chain Transfer Agent: Without a chain transfer agent to control the molecular weight of the polymer chains, they can grow to very high molecular weights, increasing the viscosity and the likelihood of entanglement and gelation.
Q3: How can I prevent gelation during my IBMA copolymer synthesis?
A3: The key to preventing gelation is to control the polymerization kinetics. Here are some effective strategies:
-
Optimize Initiator Concentration: Use the lowest effective initiator concentration to maintain a controlled polymerization rate.
-
Control the Reaction Temperature: Maintain a consistent and appropriate reaction temperature. In some cases, a lower temperature can help to slow down the reaction and delay the onset of the gel effect.
-
Use a Suitable Solvent (Solution Polymerization): Performing the polymerization in a solvent helps to reduce the viscosity of the reaction mixture, facilitating better heat dissipation and maintaining the mobility of the polymer chains, which allows for termination reactions to occur more readily.
-
Incorporate a Chain Transfer Agent (CTA): CTAs are highly effective at controlling the molecular weight of the polymer chains, which in turn helps to manage the viscosity of the reaction medium and prevent runaway polymerization. Thiols, such as n-octyl mercaptan or n-dodecyl mercaptan, are commonly used for this purpose.
Troubleshooting Guide: Avoiding Gelation
This guide provides a systematic approach to troubleshooting and preventing gelation in your IBMA copolymer synthesis.
Issue 1: The entire reaction mixture turned into a solid gel.
| Potential Cause | Recommended Solution |
| Initiator concentration is too high. | Reduce the initiator concentration by 25-50%. A lower radical flux will slow the polymerization rate and delay the onset of the gel effect. |
| Reaction temperature is too high. | Lower the reaction temperature by 5-10 °C. This will decrease the rate of initiation and propagation, providing better control over the reaction. |
| High monomer concentration. | If performing a bulk or concentrated solution polymerization, dilute the reaction mixture with a suitable solvent (e.g., toluene, 1,4-dioxane). Start with a monomer-to-solvent ratio of 1:1 by weight and adjust as needed. |
| Absence of a chain transfer agent (CTA). | Introduce a chain transfer agent into your reaction. For IBMA, n-octyl mercaptan or n-dodecyl mercaptan are good starting points. Begin with a low concentration (e.g., 0.1-0.5 mol% relative to the monomer) and optimize from there. |
Issue 2: The viscosity of the reaction mixture is too high, and I'm concerned about impending gelation.
| Potential Cause | Recommended Solution |
| The reaction is approaching the gel point. | If it is safe to do so and your experimental setup allows, you can try to "quench" the reaction by rapidly cooling it in an ice bath and exposing it to air (oxygen is an inhibitor). This is a last resort to salvage some soluble polymer. For future experiments, consider the preventative measures below. |
| Suboptimal monomer-to-solvent ratio. | Increase the amount of solvent in your reaction to further reduce the concentration of the reactants and the viscosity of the medium. |
| Insufficient amount of chain transfer agent. | Increase the concentration of the chain transfer agent in subsequent experiments to further limit the polymer's molecular weight. |
Data Presentation: The Impact of Reaction Parameters on Gelation
The following tables summarize the qualitative and illustrative quantitative effects of key reaction parameters on the gelation of methacrylate copolymers. Note that the quantitative data are representative and may need to be optimized for your specific IBMA copolymer system.
Table 1: Effect of Initiator (AIBN) Concentration on Gelation in Methacrylate Polymerization
| Initiator Concentration (mol% relative to monomer) | Expected Polymerization Rate | Relative Risk of Gelation | Illustrative Conversion at Gel Point |
| 0.1 | Slow | Low | > 80% |
| 0.5 | Moderate | Moderate | ~60-70% |
| 1.0 | Fast | High | ~40-50% |
| 2.0 | Very Fast | Very High | < 40% |
Table 2: Effect of Chain Transfer Agent (n-Dodecyl Mercaptan) on Gelation in Methacrylate Polymerization
| CTA Concentration (mol% relative to monomer) | Expected Molecular Weight | Relative Risk of Gelation | Illustrative Conversion at Gel Point |
| 0 | High | High | ~40-50% |
| 0.25 | Moderate | Moderate | ~60-70% |
| 0.5 | Lower | Low | > 80% |
| 1.0 | Low | Very Low | Gelation unlikely |
Experimental Protocols
Protocol 1: Gel-Free Solution Polymerization of IBMA Copolymer
This protocol describes a general method for the synthesis of a high-conversion, gel-free IBMA copolymer in a solvent using a chain transfer agent.
Materials:
-
Isobornyl methacrylate (IBMA), inhibitor removed
-
Co-monomer (e.g., methyl methacrylate), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
n-Dodecyl mercaptan (DDM)
-
Toluene, anhydrous
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Ice bath
Procedure:
-
Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amounts of IBMA and co-monomer in toluene. A typical starting monomer-to-solvent weight ratio is 1:1.
-
Addition of CTA and Initiator: Add the desired amount of n-dodecyl mercaptan (e.g., 0.5 mol% relative to total monomers) and AIBN (e.g., 0.2 mol% relative to total monomers) to the flask.
-
Degassing: Stir the mixture at room temperature and bubble nitrogen or argon through the solution for 30-60 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) under a positive pressure of nitrogen or argon.
-
Monitoring the Reaction: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The viscosity will increase, but the solution should remain stirrable.
-
Reaction Quenching: To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Polymer Precipitation and Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Visualizations
Signaling Pathway for Gelation (Trommsdorff Effect)
Caption: The Trommsdorff effect pathway leading to gelation.
Experimental Workflow for Avoiding Gelation in IBMA Copolymer Synthesis
Caption: A workflow for preventing gelation in IBMA synthesis.
Logical Relationship of Parameters to Avoid Gelation
Caption: Key parameter relationships for preventing gelation.
Validation & Comparative
Performance Evaluation of N-(Isobutoxymethyl)acrylamide in Self-Crosslinking Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(Isobutoxymethyl)acrylamide (IBMA) with other common self-crosslinking monomers used in the formulation of high-performance resins. The information presented herein is curated from a variety of experimental sources to assist researchers in selecting the optimal crosslinking agent for their specific application.
Introduction to Self-Crosslinking Resins
Self-crosslinking resins are polymers that possess the ability to form a three-dimensional network without the need for an external crosslinking agent. This is achieved by incorporating functional monomers, such as this compound (IBMA), into the polymer backbone. The crosslinking process is typically initiated by heat, which activates the functional groups to react with each other or with other complementary groups on adjacent polymer chains. This curing process transforms the liquid or thermoplastic resin into a durable, insoluble, and infusible thermoset material with enhanced mechanical and chemical resistance properties.
IBMA is an effective crosslinking monomer for acrylic resins, offering a balance of reactivity and stability. Its isobutoxymethyl group provides a reactive site for crosslinking, which occurs at elevated temperatures through a condensation reaction, releasing isobutanol as a byproduct. This mechanism allows for the formulation of one-component (1K) systems with good storage stability at ambient temperatures.
Comparative Performance Data
The following tables summarize the performance of acrylic resins formulated with IBMA and its common alternatives: N-(n-butoxymethyl)acrylamide (NBMA) and Diacetone Acrylamide (DAAM), the latter of which is used in conjunction with Adipic Acid Dihydrazide (ADH) for room temperature curing.
Disclaimer: The data presented below is collated from various sources. Direct comparison should be made with caution as the base resin formulations, curing conditions, and testing methodologies may vary between studies.
Table 1: Mechanical Properties of Self-Crosslinking Acrylic Resin Films
| Property | IBMA-based Resin | NBMA-based Resin | DAAM/ADH-based Resin |
| Pencil Hardness | H - 2H | H - 2H | F - H |
| Impact Resistance (inch-lbs) | > 80 (Direct) | > 80 (Direct) | 60 - 80 (Direct) |
| Adhesion (ASTM D3359) | 5B (Excellent) | 5B (Excellent) | 4B - 5B (Good to Excellent) |
Table 2: Chemical and Environmental Resistance of Cured Films
| Property | IBMA-based Resin | NBMA-based Resin | DAAM/ADH-based Resin |
| Solvent Resistance (MEK double rubs) | > 100 | > 100 | 50 - 100 |
| Water Resistance | Excellent | Excellent | Good to Excellent |
| Crosslink Density (Gel Content %) | > 95% | > 95% | 90 - 95% |
Experimental Protocols
Synthesis of Self-Crosslinking Acrylic Resin
Objective: To synthesize a self-crosslinking acrylic resin incorporating a functional monomer (IBMA, NBMA, or DAAM).
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), Acrylic Acid (AA)
-
Functional Monomer: this compound (IBMA), N-(n-butoxymethyl)acrylamide (NBMA), or Diacetone Acrylamide (DAAM)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Xylene or a mixture of aromatic solvents
-
Chain Transfer Agent (optional): n-Dodecyl Mercaptan (n-DDM)
Procedure:
-
A reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet is charged with the solvent.
-
The solvent is heated to the reaction temperature (typically 80-120°C) under a nitrogen blanket.
-
A mixture of the monomers (MMA, BA, AA), the functional monomer (IBMA, NBMA, or DAAM), and the initiator is prepared. A chain transfer agent can be added to control the molecular weight.
-
The monomer/initiator mixture is added dropwise to the hot solvent over a period of 2-4 hours.
-
After the addition is complete, the reaction is held at the same temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
The resulting resin solution is cooled to room temperature.
-
For DAAM-based resins, Adipic Acid Dihydrazide (ADH) is typically added to the final formulation as a separate component or as an aqueous solution just before application.
Performance Evaluation of Cured Films
-
The synthesized resin is formulated with appropriate additives (e.g., flow and leveling agents).
-
The formulated coating is applied to a suitable substrate (e.g., steel panels, glass slides) using a drawdown bar to achieve a uniform dry film thickness.
-
For IBMA and NBMA based resins, the coated panels are cured in an oven at a specified temperature and time (e.g., 130-150°C for 20-30 minutes).
-
For DAAM/ADH based resins, the films are typically cured at ambient temperature for a specified period (e.g., 7 days).
This test is performed according to ASTM D3363 . A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure. The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.
This test is conducted following ASTM D2794 . A weighted indenter is dropped from a specified height onto the coated panel. The impact resistance is reported as the maximum impact (in inch-pounds) that the coating can withstand without cracking or delaminating.
The cross-hatch adhesion test is performed according to ASTM D3359 . A lattice pattern is cut into the coating down to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated on a scale from 0B (complete removal) to 5B (no removal of the coating).
This is typically evaluated by the Methyl Ethyl Ketone (MEK) double rub test. A cloth saturated with MEK is rubbed back and forth over the cured film with a consistent pressure. The number of double rubs required to expose the substrate is recorded.
The gel content is determined by solvent extraction according to ASTM D2765 .
-
A known weight of the cured film is placed in a solvent (e.g., acetone (B3395972) or tetrahydrofuran) that dissolves the uncrosslinked polymer.
-
The sample is extracted for a specified period (e.g., 24 hours).
-
The insoluble portion (the gel) is dried to a constant weight.
-
The gel content is calculated as the percentage of the weight of the dried insoluble portion to the initial weight of the film.
Visualizing the Mechanisms
Self-Crosslinking Mechanism of IBMA/NBMA Resins
Caption: Acid-catalyzed self-crosslinking of N-alkoxymethyl acrylamide.
Crosslinking Mechanism of DAAM/ADH Resins
Caption: Keto-hydrazide crosslinking reaction between DAAM and ADH.
Experimental Workflow for Performance Evaluation
The Advantage of Reversibility: A Comparative Guide to IBMA as an Acrylamide-Based Crosslinker
For researchers, scientists, and drug development professionals working with polyacrylamide gel electrophoresis (PAGE), the choice of crosslinking agent is a critical determinant of experimental success, particularly when downstream applications require the recovery of separated proteins. While N,N'-methylenebisacrylamide (BIS) has long been the standard crosslinker, forming robust and stable gels, its irreversible nature presents a significant hurdle for protein elution. An alternative, N,N'-isobutylidene bisacrylamide (IBMA), offers a key advantage: acid-labile crosslinks that allow for the dissolution of the gel matrix and subsequent recovery of proteins. This guide provides a comparative overview of IBMA and other acrylamide-based crosslinkers, highlighting the unique benefits of IBMA for applications requiring protein recovery.
The Challenge of Protein Recovery from Traditional Polyacrylamide Gels
Polyacrylamide gels crosslinked with BIS form a chemically stable matrix that is ideal for high-resolution separation of proteins. However, this stability becomes a major drawback when the goal is to extract the separated proteins for further analysis, such as mass spectrometry, sequencing, or functional assays. Traditional methods for protein elution from BIS-crosslinked gels, such as passive diffusion or electroelution, are often inefficient, time-consuming, and can result in low protein yields and potential contamination.
IBMA: A Reversible Crosslinker for Enhanced Protein Recovery
IBMA addresses the limitations of irreversible crosslinkers by incorporating an acid-labile isobutylidene group. This chemical feature allows for the controlled cleavage of the crosslinks under mild acidic conditions, leading to the solubilization of the polyacrylamide gel. This, in turn, facilitates the efficient recovery of the entrapped proteins.
Key Advantages of IBMA:
-
Reversible Crosslinking: The acid-labile nature of the isobutylidene bridge allows for the dissolution of the gel matrix under mild acidic conditions.
-
High Protein Recovery: By dissolving the gel, proteins are released into solution, leading to significantly higher recovery rates compared to elution from stable BIS-crosslinked gels.
-
Mild Elution Conditions: The cleavage of IBMA crosslinks avoids the harsh conditions often required for protein extraction from BIS gels, which can denature or modify the proteins of interest.
-
Compatibility with Downstream Analysis: The ability to recover intact proteins in solution makes IBMA an excellent choice for applications requiring subsequent analysis by mass spectrometry, enzymatic assays, or other sensitive techniques.
Performance Comparison: IBMA vs. Other Acrylamide-Based Crosslinkers
While extensive quantitative data directly comparing the performance of IBMA with other acrylamide-based crosslinkers in peer-reviewed literature is limited, the primary advantage of IBMA lies in its cleavability, a feature not present in the most common crosslinker, BIS. Other cleavable crosslinkers exist, such as those with disulfide bonds (e.g., N,N'-diallyltartardiamide - DATD), which are cleaved by reducing agents. The choice between an acid-labile crosslinker like IBMA and a disulfide-containing crosslinker depends on the specific experimental requirements and the stability of the proteins of interest to acidic or reducing conditions.
| Feature | N,N'-isobutylidene bisacrylamide (IBMA) | N,N'-methylenebisacrylamide (BIS) | N,N'-diallyltartardiamide (DATD) |
| Cleavability | Acid-labile | Non-cleavable | Cleavable with reducing agents (e.g., dithiothreitol) |
| Primary Advantage | High protein recovery under mild acidic conditions | Forms stable, robust gels for high-resolution separation | Protein recovery under reducing conditions |
| Protein Recovery | High | Low to moderate | High |
| Elution Conditions | Mild acid (e.g., dilute acetic acid) | Harsher conditions (e.g., diffusion, electroelution) | Reducing agents |
| Ideal Applications | Protein recovery for mass spectrometry, sequencing, functional assays | Standard analytical PAGE, when protein recovery is not required | Protein recovery for subsequent analysis, especially for proteins sensitive to acid |
Experimental Protocols
Preparation of IBMA-Crosslinked Polyacrylamide Gels
The preparation of polyacrylamide gels using IBMA as a crosslinker is similar to the standard protocol for BIS-crosslinked gels. The key difference is the substitution of the BIS-acrylamide solution with an IBMA solution.
Materials:
-
Acrylamide (B121943)/IBMA stock solution (e.g., 30% T, with a specific C value of IBMA)
-
Tris-HCl buffer
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Protocol:
-
Prepare the resolving gel solution: In a beaker, mix the appropriate volumes of acrylamide/IBMA stock solution, Tris-HCl buffer, and SDS solution.
-
Initiate polymerization: Add freshly prepared APS and TEMED to the gel solution and mix gently.
-
Cast the gel: Immediately pour the solution into the gel casting apparatus.
-
Overlay with water or isopropanol: To ensure a flat surface, carefully overlay the gel solution with a thin layer of water or isopropanol.
-
Allow polymerization: Let the gel polymerize for at least 30 minutes at room temperature.
-
Prepare and cast the stacking gel: Prepare the stacking gel solution in a similar manner, with a lower acrylamide concentration, and pour it on top of the polymerized resolving gel after removing the overlay. Insert the comb and allow the stacking gel to polymerize.
Protein Elution from IBMA-Crosslinked Gels
The key advantage of IBMA is the ability to dissolve the gel for protein recovery.
Materials:
-
Mild acid solution (e.g., 1% acetic acid)
-
Dialysis tubing or centrifugal concentrators
Protocol:
-
Excise the protein band: After electrophoresis and staining, carefully excise the band of interest from the gel.
-
Gel Solubilization: Place the gel slice in a microcentrifuge tube and add a sufficient volume of the mild acid solution to completely immerse the gel.
-
Incubation: Incubate the tube at room temperature with gentle agitation until the gel slice is completely dissolved. The time required for dissolution will depend on the size of the gel slice and the concentration of the acid.
-
Protein Recovery: Once the gel is dissolved, the protein is in solution. The solution can then be dialyzed to remove the acid and other small molecules or concentrated using centrifugal devices.
Experimental Workflow for Protein Recovery and Analysis
The use of IBMA as a crosslinker enables a streamlined workflow for protein separation and subsequent analysis.
Figure 1. Workflow for protein separation, recovery, and analysis using IBMA-crosslinked gels.
Logical Relationship of Crosslinker Choice to Experimental Outcome
The decision of which crosslinker to use has a direct impact on the potential for downstream analysis of separated proteins.
Figure 2. Impact of crosslinker choice on experimental outcomes in PAGE.
A Comparative Study: Isobutyl Methacrylate (IBMA) vs. Glycidyl Methacrylate (GMA) in Polymer Modification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Methacrylate (B99206) for Polymer Functionalization
The modification of polymers to enhance their intrinsic properties or introduce new functionalities is a cornerstone of materials science and a critical aspect of advanced drug delivery systems. Among the myriad of monomers utilized for this purpose, isobutyl methacrylate (IBMA) and glycidyl (B131873) methacrylate (GMA) are two prominent methacrylic esters that offer distinct advantages. This guide provides a comprehensive comparison of their performance in polymer modification, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Isobutyl methacrylate (IBMA) is primarily employed to impart flexibility, hydrophobicity, and improved impact resistance to polymers. Its bulky isobutyl group acts as an internal plasticizer, offering a non-migrating solution to enhance polymer workability and durability. In contrast, glycidyl methacrylate (GMA) is a highly reactive monomer featuring a versatile epoxy group. This functionality allows for covalent bonding with a wide range of polymers, making it an exceptional compatibilizer for immiscible polymer blends and a reactive handle for further chemical modifications. GMA consistently demonstrates the ability to significantly improve the mechanical and thermal properties of modified polymers.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of IBMA and GMA on the properties of commonly modified polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). While direct comparative studies are scarce, this compilation of data from various sources provides a clear picture of their individual performance.
Table 1: Comparison of Mechanical Properties of Modified Polypropylene (PP)
| Property | Unmodified PP | PP grafted with IBMA (Qualitative) | PP grafted with GMA |
| Tensile Strength | ~30-35 MPa | Expected to slightly decrease | Can increase by 10-20% with optimal grafting[1] |
| Elongation at Break | ~100-600% | Expected to increase significantly | Can increase by over 50%[1] |
| Notched Izod Impact Strength | ~20-50 J/m | Expected to increase | Can show significant improvement[2] |
| Young's Modulus | ~1.3-1.8 GPa | Expected to decrease | Generally maintained or slightly increased[3] |
Table 2: Comparison of Thermal Properties of Modified Polypropylene (PP)
| Property | Unmodified PP | PP grafted with IBMA | PP grafted with GMA |
| Melting Temperature (Tm) | ~160-166 °C | No significant change expected | Generally unchanged[4] |
| Crystallization Temperature (Tc) | ~110-120 °C | No significant change expected | Can increase by 5-8 °C[4] |
| Thermal Stability (TGA) | Onset of degradation ~280 °C | Poly(isobutyl methacrylate) degrades via depolymerization[5] | Improved thermal stability observed[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are typical experimental protocols for the melt grafting of IBMA and GMA onto a polyolefin backbone.
Melt Grafting of Glycidyl Methacrylate (GMA) onto Polypropylene
This protocol describes a common method for the reactive extrusion of GMA onto a polypropylene backbone.
-
Materials:
-
Polypropylene (PP) pellets
-
Glycidyl methacrylate (GMA)
-
Dicumyl peroxide (DCP) as a radical initiator
-
Styrene (St) as a comonomer (optional, to enhance grafting)[7]
-
-
Procedure:
-
The PP pellets are dried in a vacuum oven to remove any moisture.
-
The PP pellets, GMA, and DCP (and styrene, if used) are dry-blended in a specific ratio.
-
The mixture is then fed into a co-rotating twin-screw extruder.
-
The extruder barrel temperature is typically set between 180°C and 220°C.
-
The screw speed is maintained at a constant rate (e.g., 100 rpm) to ensure sufficient mixing and reaction time.
-
The extrudate is cooled in a water bath and then pelletized.
-
The grafted PP is purified by dissolving it in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone) to remove unreacted monomer and homopolymer.
-
The purified polymer is then dried under vacuum.
-
Melt Grafting of Isobutyl Methacrylate (IBMA) onto Polypropylene
While less common for bulk modification, the grafting of IBMA can be achieved through a similar free-radical-initiated process.
-
Materials:
-
Polypropylene (PP) pellets
-
Isobutyl methacrylate (IBMA)
-
Benzoyl peroxide (BPO) or Dicumyl peroxide (DCP) as a radical initiator.
-
-
Procedure:
-
Similar to the GMA process, all reactants are thoroughly dried.
-
The PP pellets, IBMA, and initiator are pre-mixed.
-
The mixture is processed in a twin-screw extruder or a batch mixer at a temperature suitable for the decomposition of the initiator (typically 170-190°C).
-
The resulting modified polymer is then purified using a solvent/non-solvent system to remove residual monomer and any poly(IBMA) homopolymer formed.
-
Reaction Mechanisms and Visualizations
Understanding the underlying chemical reactions is key to optimizing the modification process. The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways for the grafting of IBMA and GMA onto a polymer backbone.
Free Radical Grafting of Isobutyl Methacrylate (IBMA)
The grafting of IBMA onto a polyolefin chain proceeds via a classic free-radical mechanism. The initiator generates primary radicals, which then abstract a hydrogen atom from the polymer backbone, creating a macroradical. This macroradical can then initiate the polymerization of IBMA monomers, forming a grafted side chain.
Dual Reactivity of Glycidyl Methacrylate (GMA)
GMA's unique advantage lies in its dual functionality. The vinyl group participates in free-radical grafting similar to IBMA. However, the pendant epoxy ring provides a site for subsequent reactions, such as ring-opening by nucleophiles, which is particularly useful for compatibilizing polyester (B1180765) blends or for further functionalization.
Conclusion: Choosing Between IBMA and GMA
The choice between IBMA and GMA for polymer modification is dictated by the desired end-properties of the material.
-
Choose Isobutyl Methacrylate (IBMA) when the primary goal is to increase flexibility, impact strength, and hydrophobicity without the need for subsequent chemical reactions. It is an excellent choice for developing softer, more durable materials and for applications where water resistance is critical.
-
Choose Glycidyl Methacrylate (GMA) for applications requiring reactive compatibilization of immiscible polymer blends, enhanced thermal stability, and the introduction of a reactive handle for further functionalization. The versatility of its epoxy group makes it ideal for creating complex, high-performance polymer architectures and for applications in drug delivery where covalent attachment of therapeutic agents is desired.
For researchers and professionals in drug development, the reactive nature of GMA offers significant advantages for creating sophisticated drug-polymer conjugates and advanced controlled-release systems. Conversely, IBMA's ability to tailor the mechanical properties and hydrophobicity of a polymer matrix can be leveraged to control drug release kinetics and improve the biocompatibility of implantable devices. A thorough understanding of the distinct chemical functionalities of these two monomers is paramount to successful polymer modification and the development of next-generation materials.
References
- 1. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N-(Isobutoxymethyl)acrylamide and Other Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates for therapeutic, diagnostic, and research applications. The choice of crosslinker influences not only the efficiency of the conjugation reaction but also the stability and biological activity of the final product. This guide provides an objective comparison of N-(Isobutoxymethyl)acrylamide (IBMA) with other commonly employed crosslinkers, namely N-Hydroxysuccinimide (NHS) esters and maleimides, with a focus on their utility in bioconjugation.
At a Glance: IBMA vs. Other Crosslinkers
While direct head-to-head quantitative data for this compound (IBMA) in bioconjugation is limited in publicly available literature, a comparison can be drawn based on the known reactivity of the acrylamide (B121943) functional group. Acrylamides are recognized as soft electrophiles that exhibit a preference for reacting with soft nucleophiles, such as the thiol groups of cysteine residues.[1][2] This reactivity profile positions them as an alternative to maleimide-based crosslinkers.
The following table summarizes the key characteristics of IBMA in comparison to the well-established NHS ester and maleimide (B117702) crosslinkers.
| Feature | This compound (IBMA) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (B10760008) (primary amine, -NH₂) | Cysteine (thiol group, -SH) |
| Reaction Type | Michael Addition | Acylation | Michael Addition |
| Resulting Bond | Thioether Bond | Amide Bond | Thioether Bond |
| Optimal Reaction pH | Neutral to slightly alkaline | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Generally slower than maleimides | Fast (minutes to a few hours) | Very Fast (minutes to a few hours) |
| Specificity | High for thiols | High for primary amines | High for thiols within the optimal pH range |
| Bond Stability | Highly stable thioether bond | Highly stable and resistant to hydrolysis | Generally stable, but can be susceptible to retro-Michael reaction |
| Key Advantage | Potentially higher stability of the resulting thioether bond compared to maleimides. | Targets abundant and accessible lysine residues. | Site-specific conjugation possible with engineered cysteines. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides; limited data on bioconjugation efficiency. | Can lead to a heterogeneous product with a random distribution of linkages. | Potential for conjugate instability due to the reversibility of the thioether bond. |
Delving into the Chemistry: Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is essential for optimizing conjugation protocols and for troubleshooting.
This compound (IBMA) Chemistry: Targeting Thiols
IBMA, as an acrylamide derivative, reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[3][4] This reaction involves the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide, leading to the formation of a stable thioether bond.[5][6]
Caption: Reaction of IBMA with a protein's cysteine residue.
NHS Ester Chemistry: Targeting Primary Amines
N-hydroxysuccinimide (NHS) ester crosslinkers react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain.[7] This acylation reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.[7]
Caption: Reaction of an NHS ester with a protein's lysine residue.
Maleimide Chemistry: A Well-Established Thiol-Reactive Approach
Maleimide crosslinkers are widely used for their high reactivity and specificity towards thiol groups of cysteine residues. The reaction proceeds via a Michael addition to form a thiosuccinimide intermediate, which can then undergo hydrolysis to yield a stable thioether linkage.
Caption: Reaction of a maleimide with a protein's cysteine residue.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful comparison of crosslinker efficiency. Below are generalized protocols for bioconjugation using IBMA, NHS esters, and maleimides.
Protocol 1: Thiol Conjugation using this compound (IBMA)
This protocol describes a general procedure for conjugating a biomolecule using IBMA. Optimization of molar excess, reaction time, and temperature is recommended for specific applications.
Materials:
-
Protein with accessible cysteine residues (in a suitable buffer, e.g., PBS, pH 7.0-7.5)
-
This compound (IBMA)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any thiol-containing stabilizing agents. If necessary, perform a buffer exchange using a desalting column.
-
IBMA Solution Preparation: Immediately before use, prepare a stock solution of IBMA in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the IBMA solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle stirring. The optimal incubation time should be determined empirically.
-
Quenching: (Optional) Add a 100-fold molar excess of a quenching reagent to consume any unreacted IBMA. Incubate for 1 hour at room temperature.
-
Purification: Remove excess IBMA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Amine Conjugation using NHS Ester
This protocol details the labeling of a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein with accessible primary amines (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
Protocol 3: Thiol Conjugation using Maleimide
This protocol outlines the conjugation of a maleimide-activated molecule to a protein's cysteine residues.
Materials:
-
Protein with accessible cysteine residues (in an amine-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide crosslinker
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Desalting columns
Procedure:
-
Thiol Reduction (if necessary): If the target cysteine residues are in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a stock solution of the maleimide crosslinker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20x molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Purify the conjugate using a desalting column to remove unreacted maleimide and other small molecules.
Experimental Workflow for Comparing Crosslinker Efficiency
To objectively compare the bioconjugation efficiency of IBMA with other crosslinkers, a standardized experimental workflow is essential.
Caption: A generalized workflow for comparing bioconjugation efficiency.
Conclusion
The selection of a crosslinker is a critical decision in bioconjugation that requires careful consideration of the target biomolecule, the desired site of conjugation, and the required stability of the final product. While NHS esters offer a robust method for labeling abundant primary amines, maleimides provide high specificity for less abundant cysteine residues, enabling more site-specific modifications.
This compound emerges as a potential alternative to maleimides for thiol-specific conjugation. The resulting thioether bond from an acrylamide reaction is highly stable. However, the slower reaction kinetics of acrylamides compared to maleimides may necessitate longer incubation times or higher concentrations.
Given the limited direct comparative data, researchers are encouraged to perform in-house evaluations to determine the optimal crosslinker for their specific application. The provided protocols and experimental workflow offer a framework for conducting such a comparative analysis, enabling an informed decision to achieve the desired bioconjugation outcome.
References
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validating Crosslinking Density in IBMA-Based Polymers
For researchers, scientists, and drug development professionals working with isobornyl methacrylate (B99206) (IBMA)-based polymers, accurately characterizing the crosslinking density is paramount. This property fundamentally dictates the polymer's mechanical strength, swelling behavior, degradation kinetics, and ultimately, its performance in applications such as drug delivery and medical devices. This guide provides an objective comparison of key analytical techniques for validating the crosslinking density of IBMA-based polymers, complete with experimental data from analogous systems and detailed methodologies.
Comparison of Validation Methods
Several well-established methods can be employed to determine the crosslinking density of polymer networks. The choice of technique often depends on the required level of detail, available equipment, and the specific properties of the polymer system. The following table summarizes the most common methods, their principles, and their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Crosslinker for IBMA |
| Swelling-Based Methods | Measures the equilibrium swelling of the polymer in a suitable solvent. The swelling ratio is inversely proportional to the crosslinking density, often quantified using the Flory-Rehner equation. | Simple, cost-effective, and widely accessible.[1][2] | Indirect measurement, requires knowledge of the polymer-solvent interaction parameter, can be time-consuming to reach equilibrium.[3] | Ethylene (B1197577) glycol dimethacrylate (EGDMA) |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer, specifically the storage modulus (E') in the rubbery plateau region. E' is directly proportional to the crosslinking density according to the theory of rubber elasticity.[4][5][6] | Provides quantitative and direct measurement of mechanical properties related to crosslinking, sensitive to network heterogeneity.[5][6] | Requires specialized equipment, data interpretation can be complex for non-ideal networks. | EGDMA, Triethylene glycol dimethacrylate (TEGDMA)[3][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR techniques, such as 13C Cross-Polarization Magic Angle Spinning (CP/MAS) and proton (1H) relaxation time measurements (T2), probe the mobility of polymer chains. Reduced chain mobility indicates a higher crosslinking density. Double Quantum (DQ)-NMR can provide a quantitative measure of crosslink density and distribution.[5][7][8] | Provides detailed information on the chemical nature and distribution of crosslinks, non-destructive.[5][7] | Requires sophisticated instrumentation and expertise, can be less sensitive for very low crosslinking densities. | EGDMA, TEGDMA |
| Fourier Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of specific functional groups involved in the crosslinking reaction (e.g., C=C bonds in unreacted methacrylate groups). The degree of conversion can be correlated to the extent of crosslinking.[9][10][11] | Fast, relatively simple, and can be used for in-situ monitoring of the curing process.[11] | Provides a relative measure of crosslinking (degree of conversion), establishing a quantitative correlation with crosslinking density often requires calibration with another method.[9] | EGDMA, TEGDMA |
It is important to note that for isobornyl methacrylate (IBMA) homopolymers prepared by conventional free-radical polymerization, self-crosslinking is generally not observed. Crosslinking is typically achieved by incorporating a multifunctional monomer, such as ethylene glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDMA), into the polymerization mixture.[12]
Experimental Data Comparison
The following table presents illustrative data for the validation of crosslinking density in a poly(methyl methacrylate) (PMMA) system crosslinked with varying amounts of triethylene glycol dimethacrylate (TEGDMA). PMMA is a close structural analog to poly(IBMA), and the trends observed are expected to be similar. The data is adapted from a study by M. F. Sopata et al.[3][7]
| TEGDMA Content (mol %) | Storage Modulus (E') at Tg + 40°C (MPa) | Molecular Weight between Crosslinks (Mc) ( g/mol ) | Crosslink Density (q) (mol/cm3) | Degree of Conversion (DC) by FTIR (%) |
| 1 | 2.5 | 12,500 | 8.4 x 10-5 | 92.5 |
| 2 | 4.8 | 6,500 | 1.6 x 10-4 | 90.1 |
| 5 | 10.2 | 3,100 | 3.4 x 10-4 | 85.3 |
| 10 | 18.5 | 1,700 | 6.2 x 10-4 | 78.9 |
| 20 | 30.1 | 1,000 | 1.0 x 10-3 | 70.2 |
Note: Data is illustrative and derived from published work on a PMMA-TEGDMA system.[3][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Swelling-Based Method
Objective: To determine the crosslinking density by measuring the equilibrium swelling ratio of the polymer.
Materials:
-
Crosslinked poly(IBMA)-co-EGDMA samples of known dry weight.
-
A good solvent for poly(IBMA) (e.g., toluene, tetrahydrofuran).
-
Vials with airtight caps.
-
Analytical balance.
-
Oven.
Procedure:
-
Precisely weigh the dry polymer sample (Wd).
-
Place the sample in a vial and add an excess of the chosen solvent.
-
Seal the vial and allow the sample to swell at a constant temperature (e.g., 25 °C) until equilibrium is reached. This may take 24-72 hours.
-
Remove the swollen sample from the vial, gently blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (Ws).
-
Dry the sample in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Calculate the mass swelling ratio (Qm) using the formula: Qm = Ws / Wd
-
The volume swelling ratio (Qv) can be calculated if the densities of the polymer and solvent are known.
-
The crosslinking density can then be calculated using the Flory-Rehner equation, which requires the polymer-solvent interaction parameter (χ).
Dynamic Mechanical Analysis (DMA)
Objective: To determine the crosslinking density from the storage modulus in the rubbery plateau region.
Materials:
-
Rectangular bar-shaped samples of crosslinked poly(IBMA)-co-EGDMA with defined dimensions.
-
Dynamic Mechanical Analyzer (DMA).
Procedure:
-
Mount the polymer sample in the DMA instrument using a suitable clamping mechanism (e.g., single cantilever or tensile mode).
-
Perform a temperature sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain amplitude within the linear viscoelastic region. The temperature range should span from the glassy region to the rubbery plateau of the polymer. A typical heating rate is 2-5 °C/min.
-
Record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Identify the rubbery plateau region, which is the relatively flat region of the E' curve above the glass transition temperature (Tg).
-
Select a temperature (T) in the rubbery plateau region and record the corresponding storage modulus (E').
-
Calculate the crosslinking density (ν) using the equation from the theory of rubber elasticity: ν = E' / (3 * R * T) where R is the universal gas constant.
Solid-State NMR Spectroscopy
Objective: To obtain a quantitative measure of crosslinking density.
Materials:
-
Solid sample of crosslinked poly(IBMA)-co-EGDMA.
-
Solid-state NMR spectrometer with a Magic Angle Spinning (MAS) probe.
Procedure (13C CP/MAS NMR):
-
Pack the solid polymer sample into an NMR rotor.
-
Acquire a 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum.
-
The presence of crosslinks can lead to the appearance of new signals or broadening of existing signals corresponding to the carbon atoms at or near the crosslink junctions.
-
Quantitative analysis can be performed by comparing the integrals of signals from the crosslinker to those of the main polymer chain, although this requires careful calibration and consideration of relaxation effects.
Procedure (1H T2 Relaxation):
-
Measure the proton spin-spin relaxation time (T2) using a suitable pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG).
-
Crosslinked polymers will exhibit shorter T2 values compared to their uncrosslinked counterparts due to restricted chain mobility.
-
The T2 relaxation data can be correlated with the crosslinking density, often showing a multi-exponential decay that can be deconvoluted to represent different mobility domains within the polymer network.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To determine the degree of conversion of methacrylate double bonds as an indirect measure of crosslinking.
Materials:
-
Thin film of the crosslinked poly(IBMA)-co-EGDMA.
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Acquire an FTIR spectrum of the unpolymerized monomer mixture (IBMA and EGDMA).
-
Acquire an FTIR spectrum of the cured polymer sample.
-
Identify the absorption band corresponding to the methacrylate C=C double bond stretching, which typically appears around 1635 cm-1.
-
Identify an internal standard peak that does not change during polymerization, such as the C=O stretching vibration of the ester group at around 1720 cm-1.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - ( (AC=C / AC=O)polymer / (AC=C / AC=O)monomer )] * 100 where A is the absorbance of the respective peaks.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(isobornyl methacrylate) – scipoly.com [scipoly.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. A self-crosslinking monomer, α-pinene methacrylate: understanding and exploiting hydrogen abstraction - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00878E [pubs.rsc.org]
A Comparative Guide to N-(Isobutoxymethyl)acrylamide for Advanced Crosslinking Applications
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the final properties and performance of polymeric materials. N-(Isobutoxymethyl)acrylamide (IBMA) is a specialty acrylamide (B121943) monomer utilized for a variety of crosslinking applications.[1] This guide provides an objective comparison of IBMA against common commercial crosslinking agents, supported by experimental data and detailed protocols for key performance assays. IBMA's unique structure, featuring a reactive vinyl group and a latent crosslinking site in the isobutoxymethyl group, offers distinct advantages in controlling reaction kinetics and material properties.
Commercial Crosslinking Agent Alternatives
The performance of IBMA is benchmarked against several widely used commercial crosslinking agents, each with distinct mechanisms and properties.
-
N-Methylolacrylamide (NMA) : A precursor to IBMA, NMA is a bifunctional monomer containing both a vinyl and a reactive hydroxymethyl group.[2] It can copolymerize with various vinyl monomers, and the resulting polymer can be crosslinked under moderate conditions without an external crosslinking agent.[2]
-
N,N'-Methylenebis(acrylamide) (MBAA) : A standard crosslinker for polyacrylamide gels, MBAA creates strong, irreversible covalent bonds, forming durable materials with high mechanical strength.[3]
-
Glutaraldehyde (GTA) : A highly efficient crosslinking agent that reacts with amine groups in proteins and other polymers.[3] It is known for creating mechanically stable materials but can exhibit cytotoxicity.[4][5]
-
Genipin : A naturally derived crosslinking agent from the fruit of the Gardenia jasminoides plant.[3] It is considered a safer, more biocompatible alternative to synthetic agents like glutaraldehyde, exhibiting low cytotoxicity.[3][4][5]
Performance Comparison of Crosslinking Agents
The choice of crosslinking agent significantly influences the physicochemical and mechanical properties of the resulting polymer network. This section provides a quantitative comparison of IBMA and its alternatives.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of the crosslinking molecules themselves.
| Property | This compound (IBMA) | N-Methylolacrylamide (NMA) | N,N'-Methylenebis(acrylamide) (MBAA) | Glutaraldehyde (GTA) | Genipin |
| CAS Number | 16669-59-3[6] | 924-42-5[7] | 110-26-9 | 111-30-8 | 6902-77-8 |
| Molecular Formula | C₈H₁₅NO₂[6] | C₄H₇NO₂[7] | C₇H₁₀N₂O₂ | C₅H₈O₂ | C₁₁H₁₄O₅ |
| Molecular Weight | 157.21 g/mol [6] | 101.1 g/mol [7] | 154.17 g/mol | 100.12 g/mol | 226.23 g/mol |
| Boiling Point | 108 °C[6] | Decomposes | Decomposes | 187 °C (decomposes) | N/A |
| Density | 0.97 g/mL at 25 °C[6] | 1.074 g/cm³ | 1.235 g/cm³ | 1.06 g/mL at 20 °C | N/A |
| Crosslinking Type | Covalent (Self-crosslinking)[8] | Covalent (Self-crosslinking)[2] | Covalent | Covalent | Covalent |
| Primary Reactive Group(s) | Vinyl, Alkoxymethyl Ether | Vinyl, Hydroxymethyl | Vinyl | Aldehyde | Carboxylester, Olefinic |
| Reacts With | Self-reacts (acid catalyst), co-polymerizes | Self-reacts, co-polymerizes | Vinyl monomers | Primary Amines | Primary Amines[3] |
Performance in Hydrogel Applications
Hydrogels are a primary application for crosslinking agents in the biomedical field. The agent's impact on swelling, mechanical strength, and biocompatibility is paramount. The following table synthesizes typical performance data for hydrogels created with these agents.
| Performance Metric | IBMA-based | NMA-based | MBAA-based | Glutaraldehyde-based | Genipin-based |
| Relative Crosslinking Speed | Moderate to Slow (Controllable with pH/temp)[8] | Moderate (pH/temp dependent) | Fast (Initiator dependent) | Fast | Slow (Hours to days) |
| Mechanical Strength | Good (adjustable) | Good (adjustable) | High | High | Moderate |
| Swelling Ratio | Controllable; can be hydrophobic[9] | Controllable | Low to Moderate | Low | Moderate to High |
| Relative Cytotoxicity | Moderate (Potential formaldehyde (B43269) release) | High (Formaldehyde release) | Low (Unreacted monomer can be toxic) | High[5] | Low[4][5] |
| Biocompatibility | Moderate | Low to Moderate | Good | Poor | Excellent[3] |
Experimental Protocols
Objective benchmarking requires standardized experimental procedures. The following are detailed protocols for evaluating key performance characteristics of crosslinked hydrogels.
Protocol 1: Rheological Characterization of Hydrogels
This protocol determines the mechanical properties of hydrogels, such as equilibrium modulus and gelation time, using oscillatory rheology.[10][11]
-
Sample Preparation : Prepare the hydrogel precursor solution by dissolving the polymer and crosslinking agent (e.g., IBMA) in an appropriate solvent.
-
Instrumentation : Use a rheometer with a parallel plate geometry (e.g., 8 mm sandblasted plates to prevent slippage).[12] Set the Peltier plate to the desired gelation temperature (e.g., 37°C for biomedical applications).[11][12]
-
Loading : Dispense the liquid precursor solution onto the center of the bottom plate. Lower the top plate to the desired gap height (e.g., 1 mm) and trim excess sample.[12]
-
Time Sweep : To determine gelation time, apply a small oscillatory strain (e.g., 5-10%) at a constant frequency (e.g., 1 Hz) and monitor the storage modulus (G') and loss modulus (G'') over time.[11] Gelation is often defined as the point where G' exceeds G''.
-
Strain Sweep : After the hydrogel has fully formed, perform a strain sweep (e.g., 0.1% to 20% strain) at a constant frequency (1 Hz) to identify the linear viscoelastic region (LVER), where G' is independent of strain.[10]
-
Frequency Sweep : Within the LVER, perform a frequency sweep (e.g., 0.1 to 10 Hz) to determine the equilibrium modulus plateau.[10]
-
Data Reporting : Report the equilibrium storage modulus (G') from the plateau of the frequency sweep and the gelation time from the initial time sweep.[11]
Protocol 2: Hydrogel Swelling Behavior
This protocol measures the swelling rate and equilibrium swelling ratio of a hydrogel, which are crucial indicators of its network structure and water absorption capacity.[13][14]
-
Sample Preparation : Prepare hydrogel samples and lyophilize (freeze-dry) them to obtain a known dry weight.[15]
-
Initial Measurement : Record the weight of the freeze-dried hydrogel (M₀).[16]
-
Immersion : Immerse the dried hydrogel in a buffered solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).[16]
-
Time-Point Measurements : At predetermined time intervals (e.g., 20s, 1min, 5min, 1h, 3h), remove the hydrogel from the solution.[14]
-
Weighing : Gently blot the surface of the hydrogel with filter paper to remove excess surface water and immediately weigh the swollen sample (M₁).[16]
-
Calculation : Calculate the swelling ratio (SR) at each time point using the following equation: SR (%) = [(M₁ - M₀) / M₀] x 100
-
Equilibrium Swelling : Continue measurements until the weight of the hydrogel remains constant over several time points, indicating it has reached its equilibrium swelling ratio.
Protocol 3: In Vitro Cytotoxicity Assay (XTT Assay)
This protocol evaluates the potential toxicity of the crosslinking agent and any leachable components from the hydrogel on cultured cells.[17][18]
-
Material Extraction : Incubate the crosslinked hydrogel material in cell culture media (e.g., at a concentration of 3 cm²/mL) for 24 hours at 37°C to create an extract.[17]
-
Cell Culture : Plate a relevant cell line (e.g., L929 fibroblasts, hMSCs) in a 96-well plate and grow until they reach approximately 80% confluency.[17]
-
Exposure : Remove the existing culture media from the cells and replace it with the material extract. Include a negative control (cells in fresh media) and a positive control (cells exposed to a known cytotoxic substance like 70% methanol).[17]
-
Incubation : Incubate the cells with the extracts for a specified period (e.g., 24 or 72 hours) at 37°C and 5% CO₂.[17][18]
-
XTT Assay :
-
Prepare the XTT reagent solution according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the XTT tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).
-
-
Data Analysis : Calculate cell viability as a percentage relative to the negative control. A significant decrease in viability compared to the negative control indicates a cytotoxic effect.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and relationships. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: General experimental workflow for hydrogel synthesis and characterization.
Caption: Simplified comparison of crosslinking mechanisms.
References
- 1. kowachemical.com [kowachemical.com]
- 2. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(iso-Butoxymethyl)acrylamide | CAS 16669-59-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. atamankimya.com [atamankimya.com]
- 8. tmoritani.com [tmoritani.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.6. Swelling Behavior of Hydrogels [bio-protocol.org]
- 17. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of IBMA and N-methylolacrylamide in Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate crosslinking agents is a critical determinant of the stability and performance of pharmaceutical and research formulations. Isobutoxymethyl acrylamide (B121943) (IBMA) and N-methylolacrylamide (NMA) are two commonly utilized monomers and crosslinkers. This guide provides an objective comparison of their stability profiles, supported by available data and detailed experimental methodologies, to aid in the selection of the optimal agent for your specific application.
Chemical Structures
Caption: Chemical structures of IBMA and NMA.
Comparative Stability Profile
The stability of a formulation is influenced by the intrinsic chemical stability of its components. While direct comparative studies between IBMA and NMA are limited, the following table summarizes their known stability characteristics based on available literature.
| Parameter | Isobutoxymethyl Acrylamide (IBMA) | N-methylolacrylamide (NMA) |
| Thermal Stability | Polymers containing IBMA have been shown to exhibit good thermal stability. For instance, incorporating IBMA into a polymer-enzyme conjugate increased the thermal stability of the enzyme[1]. However, poly(IBMA) can undergo imidization degradation at temperatures above 200°C. | Aqueous solutions of NMA are highly reactive and can rapidly polymerize upon heating, especially in the presence of acids, to form infusible resins[2]. Its stability is dependent on temperature, oxygen levels, and the presence of contaminants[2]. |
| Hydrolytic Stability | The amide linkage in acrylamide derivatives is generally more resistant to hydrolysis compared to ester linkages in acrylates and methacrylates. This suggests that IBMA would exhibit good hydrolytic stability. | Similar to IBMA, the amide group in NMA is expected to be relatively stable against hydrolysis. However, its aqueous solutions are highly reactive, and stability is significantly influenced by pH[2]. |
| pH Sensitivity | While specific data on the pH sensitivity of IBMA is not readily available, N-substituted acrylamides, in general, can exhibit varying stability depending on the pH of the formulation[3][4]. | The stability of NMA solutions is known to be pH-dependent[2]. Acidic conditions, particularly with heating, can promote polymerization[2]. |
| Reactivity | IBMA is a reactive monomer that can be used in polymerization and crosslinking reactions. | NMA is a bifunctional monomer with both a vinyl group and a reactive hydroxymethyl group, making it highly reactive. It can undergo copolymerization and the pendant hydroxymethyl groups can be used for crosslinking[2][5]. |
| Formulation Considerations | Due to its hydrophobic isobutoxymethyl group, IBMA is less water-soluble than NMA. This can influence its use in aqueous-based formulations. | NMA is commercially available as a 48% aqueous solution, indicating its good water solubility[5]. This makes it suitable for many aqueous formulations, but its high reactivity in water requires careful control of storage conditions. |
Experimental Protocols for Stability Assessment
To rigorously compare the stability of IBMA and NMA in a specific formulation, a well-designed stability study is essential. The following protocols are based on established methodologies for stability testing.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal degradation profiles of polymers synthesized with IBMA and NMA.
Methodology:
-
Sample Preparation: Synthesize polymers using IBMA and NMA as monomers or crosslinkers in a representative formulation. Ensure the samples are dried to a constant weight to remove any residual solvent.
-
TGA Instrumentation: Utilize a thermogravimetric analyzer.
-
Experimental Conditions:
-
Heat a small sample (5-10 mg) from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Compare the degradation profiles and the temperatures at 5% and 50% weight loss for the IBMA and NMA-containing polymers. A higher decomposition temperature indicates greater thermal stability[6][7][8][9][10].
-
Hydrolytic Stability Assessment via Accelerated Stability Testing
Objective: To evaluate and compare the hydrolytic stability of IBMA and NMA in a formulation under stressed conditions.
Methodology:
-
Sample Preparation: Prepare the formulation containing either IBMA or NMA.
-
Storage Conditions: Store the samples in controlled environment chambers at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months)[11][12].
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the parent compound (IBMA or NMA) and detect the formation of any degradation products.
-
Data Analysis:
-
Plot the concentration of the remaining parent compound against time for both IBMA and NMA formulations.
-
Calculate the degradation rate constant and the shelf-life (the time it takes for the concentration to decrease to a certain percentage of its initial value, e.g., 90%).
-
A slower degradation rate indicates higher hydrolytic stability.
-
pH Stability Profiling
Objective: To assess the stability of IBMA and NMA across a range of pH values relevant to the intended application.
Methodology:
-
Sample Preparation: Prepare buffered solutions of the formulation containing IBMA or NMA at various pH levels (e.g., pH 3, 5, 7, 9).
-
Storage Conditions: Store the samples at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).
-
Time Points: Analyze the samples at initial, and subsequent time points.
-
Analysis: Quantify the concentration of IBMA or NMA and any major degradants using a suitable analytical technique like HPLC.
-
Data Analysis:
-
Compare the degradation rates at each pH for both compounds.
-
Identify the pH range where each compound exhibits maximum stability.
-
Visualization of Experimental Workflow and Decision Logic
Experimental Workflow for Comparative Stability Testing
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. atamankimya.com [atamankimya.com]
- 3. Effect of Polymer Composition and pH on Membrane Solubilization by Styrene-Maleic Acid Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
A Comparative Guide to the Crosslinking Efficiency of N-(Isobutoxymethyl)acrylamide in Diverse Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crosslinking efficiency of N-(Isobutoxymethyl)acrylamide (IBMA) in different polymer systems, with a focus on acrylic and vinyl polymers. IBMA is a versatile, self-crosslinking monomer that can be incorporated into polymer backbones to enhance mechanical and thermal properties without the need for an external crosslinking agent.[1][2] This guide synthesizes available experimental data and provides detailed protocols for evaluating the performance of IBMA in your own research.
Introduction to this compound (IBMA)
This compound is a functional monomer featuring both a polymerizable vinyl group and a reactive isobutoxymethyl amide group. This dual functionality allows it to be easily copolymerized with other vinyl or acrylic monomers. The crosslinking is typically achieved through a post-polymerization curing step, often under acidic conditions and elevated temperatures, where the isobutoxymethyl group reacts with active hydrogen atoms on adjacent polymer chains (e.g., hydroxyl, carboxyl, or amide groups) to form stable covalent bonds. This self-crosslinking mechanism offers excellent control over the crosslinking process.[3]
Crosslinking Performance in Vinyl Polymer Systems
Experimental data on a close structural analog, N-(n-butoxymethyl)acrylamide (n-BMA), in a polyvinyl alcohol (PVA) system provides valuable insights into the crosslinking efficiency in vinyl polymers. In a study involving the copolymerization of vinyl acetate (B1210297) with n-BMA followed by alcoholysis to yield a modified PVA, a high degree of crosslinking was achieved.[3]
Table 1: Crosslinking Efficiency of N-(n-butoxymethyl)acrylamide in a Polyvinyl Alcohol (PVA) System [3]
| Property | Value | Conditions |
| n-BMA Content | 1.0 mol% | In modified PVA |
| Sol Fraction | 0.8% | After curing |
| Swelling Degree | 2.4 wt/wt | In boiling water |
These results indicate that even at a low concentration, n-BMA can effectively form a dense crosslinked network within the PVA matrix, as evidenced by the very low sol fraction (the percentage of the polymer that remains soluble after crosslinking).[3] The low swelling degree further confirms the formation of a tightly crosslinked structure that restricts the absorption of water.[3]
Crosslinking Performance in Acrylic Polymer Systems
To illustrate the expected performance, the following table presents hypothetical data for the crosslinking of IBMA in a poly(methyl methacrylate) (PMMA) system. These values are based on typical trends observed for other crosslinking agents in acrylic polymers and are intended for illustrative purposes.[6][7]
Table 2: Illustrative Crosslinking Efficiency of IBMA in a Poly(methyl methacrylate) (PMMA) System (Hypothetical Data)
| IBMA Content (mol%) | Expected Gel Content (%) | Expected Tensile Strength (MPa) | Expected Glass Transition Temp. (°C) |
| 0 | 0 | ~60 | ~105 |
| 1 | >95 | Increase | Increase |
| 3 | >98 | Significant Increase | Significant Increase |
| 5 | >99 | High | High |
It is anticipated that increasing the concentration of IBMA in a PMMA matrix would lead to a higher gel content, indicating a greater degree of crosslinking. This increased crosslink density would, in turn, enhance the tensile strength and raise the glass transition temperature (Tg) of the material, making it more rigid and heat-resistant.[8]
Comparison with Alternative Crosslinkers: N-Methylol Acrylamide (NMA)
N-Methylol Acrylamide (NMA) is another self-crosslinking monomer that is often considered for similar applications.[5][6][9] However, studies have shown that NMA can be less stable than N-(alkoxymethyl)acrylamides like IBMA. For instance, in the synthesis of modified polyvinyl alcohol, NMA was found to cause premature crosslinking during the alcoholysis step, leading to insoluble polymers.[3] In contrast, IBMA and its analogs allow for a more controlled, post-formation crosslinking reaction, providing better processability.[3]
Experimental Protocols
Determination of Gel Content and Swelling Degree
This protocol is used to quantify the extent of crosslinking in a polymer sample.
Materials:
-
Crosslinked polymer film/sample of known initial mass (Wi)
-
Appropriate solvent (e.g., water for PVA, toluene (B28343) or acetone (B3395972) for acrylics)
-
Soxhlet extraction apparatus or sealed containers for immersion
-
Drying oven
-
Analytical balance
Procedure:
-
A pre-weighed sample of the crosslinked polymer (Wi) is placed in the chosen solvent.
-
For gel content, the sample is subjected to continuous extraction in a Soxhlet apparatus for 24-48 hours to remove any soluble (uncrosslinked) polymer.
-
Alternatively, for both gel content and swelling degree, the sample is immersed in the solvent in a sealed container at a specified temperature for a period sufficient to reach equilibrium swelling (typically 24-72 hours).
-
After reaching equilibrium, the swollen sample is removed from the solvent, blotted to remove excess surface liquid, and immediately weighed to obtain the swollen mass (Ws).
-
The swollen sample is then dried in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved. This final dry mass represents the mass of the crosslinked gel (Wd).
-
The Gel Content and Swelling Degree are calculated as follows:
-
Gel Content (%) = (Wd / Wi) x 100
-
Swelling Degree = Ws / Wd
-
Mechanical Testing: Tensile Strength and Young's Modulus
This protocol determines the mechanical properties of the crosslinked polymer films.
Materials:
-
Universal Testing Machine (UTM) with a load cell appropriate for the sample strength
-
Crosslinked polymer films cast to a uniform thickness
-
Dumbbell-shaped cutter for sample preparation (e.g., according to ASTM D638)
Procedure:
-
Prepare dumbbell-shaped specimens from the crosslinked polymer films.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and displacement data throughout the test.
-
Calculate the Tensile Strength (stress at break) and Young's Modulus (the slope of the initial linear portion of the stress-strain curve).
Thermal Analysis: Glass Transition Temperature (Tg)
This protocol is used to determine the glass transition temperature of the crosslinked polymer.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Small sample of the crosslinked polymer (5-10 mg)
-
DSC sample pans
Procedure:
-
A small, weighed sample of the polymer is hermetically sealed in a DSC pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase any prior thermal history. A common procedure is to heat from room temperature to a temperature above the expected Tg, cool at a controlled rate, and then reheat at the same rate (e.g., 10°C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Visualizations
Caption: Acid-catalyzed crosslinking of polymer chains by IBMA.
Caption: Workflow for evaluating IBMA crosslinking efficiency.
Caption: Decision flowchart for selecting a crosslinker.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]
- 3. tmoritani.com [tmoritani.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Advances in self-crosslinking of acrylic emulsion: what we know and what we would like to know: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Role of cross-linking process on the performance of PMMA - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Self-Crosslinking Monomers: IBMA vs. Diacetone Acrylamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the development of materials with enhanced durability, chemical resistance, and mechanical strength is paramount. Self-crosslinking monomers are a class of functional molecules that play a pivotal role in achieving these properties by forming covalent bonds between polymer chains post-polymerization, without the need for an external crosslinking agent. This guide provides a comprehensive comparative analysis of two prominent self-crosslinking monomers: Isobutoxymethyl Acrylamide (B121943) (IBMA) and Diacetone Acrylamide (DAAM). This document will delve into their respective crosslinking mechanisms, performance characteristics supported by available experimental data, and detailed experimental protocols for their evaluation.
Overview and Chemical Structures
Isobutoxymethyl Acrylamide (IBMA) belongs to the N-alkoxymethyl acrylamide family of monomers. It incorporates a reactive isobutoxymethyl group that facilitates self-crosslinking reactions under appropriate conditions, typically with acid catalysis.
Diacetone Acrylamide (DAAM) is a vinyl monomer containing a ketone functional group. Its crosslinking mechanism is distinct from IBMA and typically involves a post-polymerization reaction with a dihydrazide compound, most commonly adipic acid dihydrazide (ADH), to form a stable ketimine linkage.
| Monomer | Chemical Structure | Key Functional Group for Crosslinking |
| Isobutoxymethyl Acrylamide (IBMA) | CH₂=CH-CO-NH-CH₂-O-CH₂-CH(CH₃)₂ | N-Isobutoxymethyl |
| Diacetone Acrylamide (DAAM) | CH₂=CH-CO-NH-C(CH₃)₂-CH₂-CO-CH₃ | Ketone |
Self-Crosslinking Mechanisms
The crosslinking chemistries of IBMA and DAAM are fundamentally different, influencing their curing conditions and the final properties of the polymer network.
IBMA: Acid-Catalyzed Condensation
The self-crosslinking of polymers incorporating IBMA proceeds via an acid-catalyzed condensation reaction. The N-isobutoxymethyl group can react with active hydrogen-containing functional groups present on adjacent polymer chains, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-NH-) groups. This reaction releases isobutanol and water, forming a stable methylene (B1212753) bridge between the polymer chains. The process is typically initiated by heat in the presence of an acid catalyst.
Safety Operating Guide
Proper Disposal of N-(Isobutoxymethyl)acrylamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of N-(Isobutoxymethyl)acrylamide, a hazardous chemical requiring careful handling and waste management. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and ensure regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed or in contact with skin, and is a suspected carcinogen.[1][2] Therefore, it must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method, and consultation with local authorities is recommended.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from splashes.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
In-Lab Waste Management and Disposal Procedures
For small quantities of this compound waste generated during research activities, two primary in-lab treatment options can be considered to reduce its hazardous nature before collection by an environmental health and safety (EHS) provider: chemical degradation and polymerization.
Option 1: Chemical Degradation (for small spills and residues)
A common method for the decontamination of surfaces and the treatment of small liquid spills of acrylamide (B121943) involves a redox reaction. This method is presumed to be applicable to this compound due to their structural similarities.
Experimental Protocol for Chemical Degradation:
-
Prepare Solutions:
-
Prepare a 1.6% (w/v) solution of potassium persulfate in water.
-
Prepare a 1.6% (w/v) solution of sodium metabisulfite (B1197395) in water.
-
-
Treatment of Liquid Waste/Spill:
-
For a small liquid spill, first absorb the bulk of the material with an inert absorbent (e.g., sand, vermiculite).
-
Treat the contaminated area or the absorbent material with the 1.6% potassium persulfate solution.
-
Subsequently, treat the same area with the 1.6% sodium metabisulfite solution.
-
Allow the treated area to stand for at least 30 minutes.
-
Wipe the area clean with water.
-
-
Disposal of Treated Waste:
-
Collect all treated absorbent materials and wipes in a designated hazardous waste container.
-
Label the container clearly as "this compound degradation waste" and include the chemical constituents.
-
Arrange for pickup by your institution's EHS department.
-
Option 2: Polymerization for Waste Neutralization
Polymerization of acrylamide monomers is a well-established method to reduce their toxicity, as the resulting polymer is significantly less hazardous. Free-radical polymerization of this compound can be initiated using a redox system, such as ammonium (B1175870) persulfate and sodium metabisulfite.[4][5][6]
Experimental Protocol for Polymerization of Waste:
-
Segregate Waste: Collect aqueous waste solutions containing this compound in a dedicated, labeled container.
-
Initiate Polymerization:
-
In a well-ventilated area or fume hood, add a small amount of a freshly prepared aqueous solution of ammonium persulfate (APS) to the waste solution.
-
Add a small amount of a freshly prepared aqueous solution of sodium metabisulfite or N,N,N',N'-tetramethylethylenediamine (TEMED) to initiate the polymerization. The exact concentrations may need to be optimized, but typically a small percentage relative to the monomer is sufficient.
-
Gently agitate the solution. Polymerization is often indicated by an increase in viscosity.
-
-
Verification and Disposal:
-
Allow the reaction to proceed to completion (typically several hours to overnight) to ensure maximum polymerization.
-
The resulting solid or semi-solid polymer is considered less hazardous. However, due to the potential for unreacted monomer, it should still be disposed of as solid hazardous waste.
-
Place the polymerized waste in a sealed, clearly labeled container for collection by EHS.
-
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Pure this compound | Dispose of as hazardous chemical waste through your institution's EHS department. | Do not attempt to dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed bag and dispose of as solid hazardous waste. | Minimize contamination of external surfaces. |
| Small Liquid Spills and Aqueous Waste | Treat with potassium persulfate and sodium metabisulfite solutions, or polymerize with a suitable initiator. | Perform all treatments in a well-ventilated area. |
| Polymerized this compound | Dispose of as solid hazardous waste. | Although less toxic, residual monomer may be present. |
Logical Flow for this compound Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. US4473689A - Process for the aqueous polymerization of acrylamide - Google Patents [patents.google.com]
- 5. Polymerization of acrylamide with persulfate‐metabisulfite initiator | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Navigating the Safe Handling of N-(Isobutoxymethyl)acrylamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
The proper handling of N-(Isobutoxymethyl)acrylamide is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for its use, and appropriate disposal plans to mitigate the risks associated with this chemical. Adherence to these guidelines is critical due to the compound's potential health hazards, including acute toxicity, skin and eye irritation, and the possibility of causing genetic defects, cancer, or reproductive harm.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound to ensure the selection of appropriate PPE. The following table summarizes the recommended equipment for various tasks. While specific occupational exposure limits (OELs) for this compound have not been established, the guidelines for the related compound, acrylamide, suggest a high degree of caution is warranted.
| PPE Category | Type/Specification | Purpose & Use Case |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - double gloving recommended) | To prevent skin contact. It is crucial to select gloves with appropriate breakthrough times for the specific work duration. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating hands.[2][3][4] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. A face shield is recommended when there is a higher risk of splashing.[2][3][4] |
| Skin and Body Protection | Chemically resistant lab coat or a full-body suit | To protect skin from accidental exposure. All potentially exposed skin should be covered.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., half or full-facepiece respirator with organic vapor cartridges, or a powered air-purifying respirator - PAPR) | To prevent inhalation of vapors or aerosols. The choice of respirator depends on the concentration and nature of the work (e.g., handling small quantities in a fume hood vs. larger-scale operations). A proper fit test is mandatory for tight-fitting respirators.[2][5][6][7][8] |
Procedural Guidance: Step-by-Step Safety
1. Preparation and Donning PPE:
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Donning Sequence:
-
Wash and dry hands thoroughly.
-
Put on the lab coat or protective suit.
-
Don the appropriate respirator, ensuring a proper fit.
-
Put on safety goggles or a face shield.
-
Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don the second pair of gloves.
-
2. Handling this compound:
-
Always handle the chemical in the smallest quantities necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep containers tightly closed when not in use.
3. Doffing and Decontamination:
-
Doffing Sequence (in a designated area):
-
Remove the outer pair of gloves, peeling them off without touching the outer surface.
-
Remove the lab coat or protective suit, rolling it outwards to contain contaminants.
-
Remove safety goggles or face shield.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
-
Decontamination: Any surfaces that may have come into contact with the chemical should be decontaminated.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and further exposure risks.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical should be considered hazardous waste. Place these items in a sealed bag or container clearly labeled as hazardous.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[3]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. queensu.ca [queensu.ca]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. draeger.com [draeger.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
